2-(Trimethylacetyl)thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOKYKJIKZPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380315 | |
| Record name | 2-(trimethylacetyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20409-48-7 | |
| Record name | 2-(trimethylacetyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylacetyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Trimethylacetyl)thiophene chemical properties
An In-depth Technical Guide to 2-(Trimethylacetyl)thiophene: Core Chemical Properties, Synthesis, and Applications for Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic ketone in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its characterization, and its strategic importance as a molecular building block.
Core Compound Identification and Significance
This compound, also known as 2-pivaloylthiophene, belongs to the class of aromatic ketones. Its structure features a five-membered thiophene ring, a well-established "privileged scaffold" in medicinal chemistry, acylated at the 2-position with a bulky trimethylacetyl (pivaloyl) group.[1][2] The thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, where it contributes to favorable pharmacokinetic and pharmacodynamic properties.[3][4] The presence of both a reactive ketone functionality and an electron-rich aromatic system makes this compound a versatile intermediate for the synthesis of more complex molecular architectures.[5][6]
| Identifier | Value | Reference(s) |
| IUPAC Name | 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one | [1][7][8] |
| Synonyms | 2-Pivaloylthiophene, tert-Butyl 2-thienyl ketone | [1][8] |
| CAS Number | 20409-48-7 | [1][7][9] |
| Molecular Formula | C₉H₁₂OS | [1][7][9] |
| Molecular Weight | 168.26 g/mol | [1][9][10] |
| SMILES | CC(C)(C)C(=O)C1=CC=CS1 | [7][8][9] |
| InChI Key | PMUOKYKJIKZPIR-UHFFFAOYSA-N | [7][8] |
Physicochemical Properties
This compound is typically supplied as a colorless to pale yellow liquid or low-melting solid.[1][11] Its physical characteristics are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Reference(s) |
| Appearance | Clear colorless to pale yellow or very pale pink liquid/solid | [1][11] |
| Boiling Point | 114-116 °C at 14 mmHg | [1][8] |
| Density | 1.070 g/mL at 25 °C | [1][8] |
| Refractive Index | 1.5335 - 1.5380 at 20 °C | [1][11] |
| Flash Point | 99 °C (210 °F) | [8] |
| Purity (Typical) | ≥97.5% | [9][10][11] |
| Storage | Store at room temperature | [1] |
Synthesis and Mechanistic Rationale: The Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[1][12] This electrophilic aromatic substitution reaction provides a clear example of how substrate reactivity dictates synthetic strategy.
The Causality of Reagent Selection and Regioselectivity
The choice of thiophene as the substrate and pivaloyl chloride as the acylating agent is deliberate. Thiophene is an electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene, allowing for milder reaction conditions.[4][13]
The reaction exhibits high regioselectivity, with acylation occurring almost exclusively at the C2 (or α) position.[14] This outcome is not arbitrary; it is governed by the relative stability of the cationic intermediates (sigma complexes) formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 (or β) position yields an intermediate with only two significant resonance contributors.[14] The more stable C2-attack intermediate has a lower activation energy, making it the overwhelmingly favored reaction pathway.
A Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), is essential to activate the pivaloyl chloride, generating the highly electrophilic acylium ion that is attacked by the thiophene ring.[1][12][15]
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Self-Validating Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is designed to be self-validating, meaning successful execution and characterization confirm the underlying chemical principles.
Materials:
-
Thiophene
-
Pivaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (or dichloromethane)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous benzene (solvent) and anhydrous AlCl₃ (catalyst). Cool the mixture to 0-5 °C in an ice bath.
-
Acylating Agent Addition: Add pivaloyl chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is highly exothermic.
-
Thiophene Addition: Dissolve thiophene in a small amount of anhydrous benzene and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC/GC analysis indicates the consumption of thiophene.
-
Quenching & Workup: Cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the final product.[1] The boiling point of 114-116 °C at 14 mmHg serves as a key validation checkpoint.[1][8]
Spectroscopic and Structural Characterization
Confirming the structure and purity of the synthesized product is paramount. The following data represent the expected spectroscopic signatures for this compound, based on its structure and data from analogous compounds.[16][17][18]
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~1.35 ppm (s, 9H, -C(CH₃)₃)~7.1-7.2 ppm (dd, 1H, H4-thiophene)~7.6-7.7 ppm (dd, 1H, H3-thiophene)~7.8-7.9 ppm (dd, 1H, H5-thiophene) | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet. The three thiophene protons are in distinct chemical environments and will appear as doublets of doublets due to coupling with each other. The H5 proton is typically the most deshielded due to its proximity to the sulfur and the electron-withdrawing carbonyl group. |
| ¹³C NMR | ~28 ppm (-C(C H₃)₃)~44 ppm (-C (CH₃)₃)~128 ppm (C4-thiophene)~132 ppm (C5-thiophene)~134 ppm (C3-thiophene)~144 ppm (C2-thiophene)~200 ppm (C =O) | The spectrum will show distinct signals for the methyl, quaternary, and thiophene carbons. The carbonyl carbon is highly deshielded and appears far downfield. The C2 carbon, attached to the acyl group, is also significantly downfield. |
| FT-IR (cm⁻¹) | ~1650-1670 (strong) (C=O stretch)~2970 (C-H stretch, sp³)~3100 (C-H stretch, sp²)~1400-1550 (C=C stretch, aromatic) | The most prominent peak will be the strong absorbance from the carbonyl (C=O) group. Other key peaks correspond to the C-H stretches of the tert-butyl group and the aromatic thiophene ring, as well as the characteristic ring stretching vibrations.[16][19] |
| Mass Spec (EI) | M⁺ at m/z = 168Fragment at m/z = 111 [M - C(CH₃)₃]⁺Fragment at m/z = 57 [C(CH₃)₃]⁺ | The molecular ion peak (M⁺) should be clearly visible.[18] Key fragmentation pathways include the loss of the tert-butyl radical to form a thienyl-acylium ion (m/z 111) and the formation of the stable tert-butyl cation (m/z 57). |
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound in drug discovery stems from the distinct reactivity of its functional components and its role as a versatile scaffold.
Reactivity Profile
-
Ketone Moiety: The carbonyl group is a handle for a vast array of chemical transformations. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in condensation reactions (e.g., Knoevenagel, Wittig) to build molecular complexity.[5]
-
Thiophene Ring: While the acyl group deactivates the ring towards further electrophilic substitution compared to unsubstituted thiophene, reactions like halogenation are still possible, typically directing to the 5-position.
-
Stability: Like other 2-acylthiophenes, the compound is generally stable under neutral conditions but can be susceptible to degradation under strongly acidic, basic, or oxidizing conditions.[20]
Strategic Role in Medicinal Chemistry
Thiophene-containing molecules are integral to a wide range of therapeutics, including anti-inflammatory drugs (Tinoridine), antipsychotics (Olanzapine), and antiplatelet agents (Clopidogrel).[3][21] this compound serves as an ideal starting point for exploring novel chemical space around this privileged core. The bulky tert-butyl group can provide steric hindrance, potentially influencing receptor binding selectivity or improving metabolic stability by shielding adjacent positions from enzymatic attack.
Caption: Relationship between the structural features of this compound and its applications.
Safety and Handling
-
Hazard Codes: Xn (Harmful).[1]
-
Risk Statements: R22 (Harmful if swallowed), R43 (May cause sensitization by skin contact).[1]
-
Safety Statements: S24/25 (Avoid contact with skin and eyes), S36/37 (Wear suitable protective clothing and gloves).[1]
Handling: Work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
References
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2-(Trimethylacetyl)thiophene CAS number 20409-48-7
An In-Depth Technical Guide to 2-(Trimethylacetyl)thiophene (CAS: 20409-48-7) for Advanced Research and Development
Foreword
As a key heterocyclic building block, this compound, also known as 2-pivaloylthiophene, represents a cornerstone intermediate in the synthesis of complex organic molecules. Its unique combination of a sterically hindered ketone and an electron-rich thiophene ring provides a versatile platform for chemical modification. This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a senior application scientist's perspective on the synthesis, characterization, and strategic utilization of this compound, emphasizing the rationale behind methodological choices and the practical implications for discovery programs.
Core Molecular Attributes and Physicochemical Profile
This compound is an aromatic ketone that serves as a valuable precursor in organic synthesis.[1] Its structure features a five-membered thiophene ring acylated at the C2 position with a bulky pivaloyl group (tert-butyl ketone). This steric hindrance significantly influences its reactivity and conformational properties.[2]
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 20409-48-7 | [2][3][4][5] |
| Molecular Formula | C₉H₁₂OS | [3][4][5] |
| Molecular Weight | 168.26 g/mol | [3][6] |
| IUPAC Name | 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one | [5] |
| Synonyms | 2-Pivaloylthiophene, tert-Butyl 2-thienyl ketone | [1][7] |
| Appearance | Colorless to light yellow liquid or solid | [1][5][8] |
| Boiling Point | 114-116 °C at 14 mmHg | [1][8] |
| Density | 1.070 g/mL at 25 °C | [1][8] |
| Refractive Index | ~1.5350 at 20 °C | [1][5] |
| Flash Point | 98.89 °C (closed cup) | [9] |
| Storage | Store at room temperature |[1][8] |
Synthesis Pathway: The Friedel-Crafts Acylation Approach
The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of thiophene.[1][10] This reaction is a classic example of electrophilic aromatic substitution.
Mechanistic Rationale and Regioselectivity
The high regioselectivity for substitution at the 2-position (alpha to the sulfur atom) is a defining feature of thiophene's reactivity.[11][12] This preference is dictated by the superior resonance stabilization of the cationic intermediate (sigma complex) formed during electrophilic attack at C2 compared to attack at C3.[11][13] The C2-attack intermediate allows for the positive charge to be delocalized over three atoms, including the sulfur, whereas the C3-attack intermediate only has two resonance structures.[11] The choice of a strong Lewis acid, typically aluminum chloride (AlCl₃), is critical for generating the highly electrophilic acylium ion from pivaloyl chloride.[14][15]
Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.
Validated Laboratory Protocol
This protocol is designed for reproducibility and safety. All operations should be conducted in a well-ventilated fume hood by qualified personnel.
Reagents & Equipment:
-
Thiophene (reactant)
-
Pivaloyl chloride (acylating agent)
-
Anhydrous Aluminum chloride (AlCl₃) (catalyst)
-
Dichloromethane (DCM) (solvent, anhydrous)
-
Hydrochloric acid (HCl), dilute aqueous solution (for quench)
-
Saturated sodium bicarbonate solution (for neutralization)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) (for drying)
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser with a drying tube
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Charge the reaction flask with anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: Cool the flask to 0 °C in an ice bath and stir to create a suspension of the catalyst.
-
Reagent Addition: In the dropping funnel, prepare a solution of pivaloyl chloride (1.0 eq.) and thiophene (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred catalyst suspension over 30-60 minutes, maintaining the temperature below 5 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. Safety Note: This quench is highly exothermic and releases HCl gas.
-
Work-up: Separate the organic layer. Wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to yield the final product as a clear liquid.[1][8]
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Caption: Standard analytical workflow for this compound characterization.
Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is highly characteristic. It will show a large singlet at approximately 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group. The thiophene ring protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with coupling constants typical for a 2-substituted thiophene.[16][17]
-
¹³C NMR: The carbon spectrum will show a quaternary carbon for the carbonyl group (~190-200 ppm), signals for the tert-butyl group (a quaternary carbon and a methyl carbon), and three distinct signals for the thiophene ring carbons.
-
FT-IR Spectroscopy: The most prominent feature in the infrared spectrum will be a strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.[18] Additional peaks will confirm the presence of C-H bonds (aliphatic and aromatic) and the thiophene ring C-S vibrations.
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.26 g/mol , confirming the compound's identity and providing an accurate assessment of its purity.[2]
Applications in Medicinal Chemistry and Drug Development
The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[19][20] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties like solubility and metabolism while maintaining key receptor interactions.[20]
This compound is a strategic starting material for several reasons:
-
Ketone Handle: The ketone functional group is a versatile handle for further chemical elaboration, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build more complex heterocyclic systems.
-
Building Block for APIs: Thiophene derivatives are integral to drugs across various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[21][22] This compound provides a direct entry into libraries of novel thiophene-based molecules for screening.
-
Modulation of Properties: The bulky tert-butyl group can be used to probe steric requirements in receptor binding pockets or to enhance the metabolic stability of a potential drug candidate by blocking a potential site of metabolism.
Safety and Handling
According to safety data sheets, this compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[4][8]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[4]
-
Handling: Avoid breathing vapors and prevent contact with skin and eyes. Handle in a well-ventilated area or fume hood.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
First Aid: In case of skin contact, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[4]
This guide provides a comprehensive technical overview grounded in established chemical principles and practical laboratory considerations. By understanding the synthesis, properties, and strategic applications of this compound, researchers can effectively leverage this valuable building block in their scientific endeavors.
References
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An In-depth Technical Guide to 2-(Trimethylacetyl)thiophene: Molecular Structure, Synthesis, and Spectroscopic Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 2-(Trimethylacetyl)thiophene, a key heterocyclic ketone intermediate. We delve into its core molecular structure, elucidate the prevalent synthetic methodologies with a focus on the regioselectivity of Friedel-Crafts acylation, and provide a detailed analysis of its spectroscopic signature. This document is intended to serve as a foundational resource for scientists leveraging this compound in synthetic chemistry, particularly within the realms of pharmaceutical and materials science research.
Introduction: The Thiophene Core in Modern Chemistry
Heterocyclic compounds are the bedrock of medicinal chemistry, with over 75% of drugs in clinical use containing at least one such ring system.[1] Among these, the thiophene nucleus, a sulfur-containing five-membered aromatic ring, stands out as a "privileged scaffold."[2][3] Its electron-rich nature and its role as a bioisostere for the benzene ring allow it to interact favorably with a wide array of biological targets.[2][3] Thiophene derivatives are integral to numerous commercial drugs, demonstrating a vast range of biological activities including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1]
This compound, also known as 2-pivaloylthiophene or tert-butyl 2-thienyl ketone, is a derivative that combines the aromatic thiophene ring with a sterically bulky tert-butyl ketone group. This structural feature makes it a valuable and versatile building block for constructing more complex molecular architectures.[4][5] This guide will explore the fundamental chemical and physical properties of this compound, providing the technical insights necessary for its effective use in a research and development setting.
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical compound is rooted in its structure. This compound's structure consists of a thiophene ring acylated at the C2 position with a trimethylacetyl (pivaloyl) group.
Structural Representation
The connectivity of atoms in this compound is illustrated below. The numbering of the thiophene ring begins at the sulfur atom (position 1), with the acylated carbon being position 2.
Caption: Molecular structure of this compound.
Key Physicochemical Data
A summary of the essential properties of this compound is provided below for quick reference. This data is critical for experimental planning, including reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 20409-48-7 | [4][6][7] |
| Molecular Formula | C₉H₁₂OS | [4][8] |
| Molecular Weight | 168.26 g/mol | [4][8] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 114-116 °C at 14 mmHg | [9] |
| Density | 1.070 g/mL at 25 °C | [9] |
| Refractive Index (n²⁰/D) | ~1.535 | [9][7] |
| SMILES | CC(C)(C)C(=O)c1cccs1 | [7][8] |
| InChI Key | PMUOKYKJIKZPIR-UHFFFAOYSA-N | [7] |
Synthesis and Mechanistic Insights
The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction provides a direct route to introducing the acyl group onto the heterocyclic ring.
The Friedel-Crafts Acylation Reaction
The reaction involves treating thiophene with an acylating agent, typically pivaloyl chloride (trimethylacetyl chloride), in the presence of a Lewis acid catalyst.
Causality of Experimental Choice: The choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is a powerful catalyst, it must be used in stoichiometric amounts due to complexation with the product ketone.[10] Tin(IV) chloride (SnCl₄) is often a milder and effective alternative that can be used in similar quantities.[11] For greener and more recyclable options, solid acid catalysts like Hβ zeolites have also demonstrated excellent activity.[12]
Regioselectivity: The Basis for C2-Substitution
A fundamental principle governing the reactivity of thiophene is its high regioselectivity for electrophilic substitution at the C2 (or C5) position.[13][14] This preference is not arbitrary; it is a direct consequence of the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction mechanism.
-
Attack at C2: When the electrophile (the acylium ion) attacks the C2 position, the positive charge in the resulting intermediate can be delocalized across three resonance structures, including one where the sulfur atom's lone pair participates, effectively stabilizing the cation.[13]
-
Attack at C3: In contrast, attack at the C3 position yields an intermediate where the positive charge is delocalized over only two resonance structures.[13] The sulfur atom cannot directly stabilize the adjacent positive charge without disrupting the conjugated system.
Because the intermediate from C2 attack is more stable, the activation energy for this pathway is lower, leading to the C2-acylated product being formed almost exclusively.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. This compound | 20409-48-7 | VAA40948 [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 20409-48-7 [chemicalbook.com]
- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. This compound CAS#: 20409-48-7 [amp.chemicalbook.com]
- 10. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. tsijournals.com [tsijournals.com]
- 13. echemi.com [echemi.com]
- 14. Thiophene - Wikipedia [en.wikipedia.org]
A Guide to the Spectroscopic Characterization of 2-(Trimethylacetyl)thiophene
Abstract
This technical guide provides an in-depth analysis of the spectroscopic profile of 2-(Trimethylacetyl)thiophene (also known as 2-pivaloylthiophene), a key heterocyclic building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating analytical framework for the unambiguous identification and characterization of this compound. Each section details robust experimental protocols, interprets the resulting data with expert rationale, and presents quantitative information in a clear, accessible format.
Introduction and Molecular Overview
This compound, belonging to the class of acylthiophenes, is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The thiophene ring is a well-established pharmacophore, and its derivatives are known for a wide range of biological activities. The structural integrity and purity of such intermediates are paramount, making their precise characterization a critical step in any research and development pipeline.
Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's structure. By synergistically applying NMR, IR, and MS, we can confirm the molecular formula, identify key functional groups, and map the precise connectivity of atoms within this compound, ensuring its identity and quality for downstream applications.
Chemical Profile:
| Identifier | Value |
|---|---|
| IUPAC Name | 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one[1] |
| CAS Number | 20409-48-7[1][2][3] |
| Molecular Formula | C₉H₁₂OS[1][2][3] |
| Molecular Weight | 168.26 g/mol [2] |
Molecular Structure Diagram
The diagram below illustrates the structure of this compound with atom numbering used for spectral assignments in the subsequent sections.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, ¹H NMR is instrumental in defining the substitution pattern on the thiophene ring, while ¹³C NMR confirms the presence of all nine carbon atoms in their unique electronic environments.
Experimental Protocol: NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound. This self-validating system ensures reproducibility and accuracy.[4]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is typically suitable as it dissolves many organic compounds and its residual solvent peak does not interfere with key signals.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal standard, providing a reference signal at 0.00 ppm for calibrating the chemical shift axis.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is essential for high resolution.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: A 1-2 second delay between pulses ensures full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Operated at the corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 512-2048) is required.
-
Relaxation Delay: A 2-second delay is standard.
-
¹H NMR Data & Interpretation
The ¹H NMR spectrum provides a clear signature of the molecule. The electron-withdrawing carbonyl group deshields the adjacent thiophene protons, shifting them downfield. The tert-butyl group, being electronically isolated, appears as a sharp singlet in the upfield region. While direct spectral data is not available in public repositories, a highly reliable prediction can be made based on the closely related 2-acetylthiophene.[5][6]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~7.75 | dd | J = 3.8, 1.2 Hz | 1H | H4 |
| ~7.65 | dd | J = 5.0, 1.2 Hz | 1H | H2 |
| ~7.15 | dd | J = 5.0, 3.8 Hz | 1H | H3 |
| ~1.35 | s | - | 9H | C7-H, C8-H, C9-H |
Rationale:
-
Thiophene Protons (H2, H3, H4): These three protons form a characteristic AMX spin system. H4 is most deshielded due to its proximity to the electronegative sulfur atom and the carbonyl group. H2 is adjacent to the sulfur, and H3 is the most upfield of the ring protons. The coupling constants (J-values) are diagnostic for thiophene rings: J(H2,H3) ≈ 5.0 Hz (ortho), J(H3,H4) ≈ 3.8 Hz (meta), and J(H2,H4) ≈ 1.2 Hz (para).
-
tert-Butyl Protons (C7-H, C8-H, C9-H): The nine protons of the three methyl groups are chemically and magnetically equivalent. They do not couple with any other protons, resulting in a sharp singlet integrating to 9H. Its upfield position is typical for aliphatic protons.
¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~198.0 | C5 (C=O) |
| ~144.0 | C1 |
| ~134.0 | C4 |
| ~132.5 | C2 |
| ~128.0 | C3 |
| ~44.0 | C6 (quaternary) |
| ~28.0 | C7, C8, C9 (CH₃) |
Rationale:
-
Carbonyl Carbon (C5): The ketone carbonyl carbon is highly deshielded and appears significantly downfield, typically around 198 ppm.
-
Thiophene Carbons (C1, C2, C3, C4): These carbons resonate in the aromatic region. C1, the carbon attached to the acyl group, is a quaternary carbon and appears downfield. The protonated carbons (C2, C3, C4) can be assigned based on established data for similar substituted thiophenes.[6]
-
tert-Butyl Carbons (C6, C7, C8, C9): The quaternary carbon (C6) appears around 44 ppm. The three equivalent methyl carbons (C7, C8, C9) give a single, typically intense signal around 28 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, the most prominent feature is the strong absorption from the carbonyl (C=O) group.
Experimental Protocol: FT-IR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is ideal for liquid samples and requires minimal preparation.[4][7]
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water.
-
Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
IR Data & Interpretation
Table 3: Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Medium-Weak | Aromatic C-H Stretch (Thiophene ring) |
| 2970-2870 | Medium-Strong | Aliphatic C-H Stretch (tert-butyl group) |
| ~1665 | Strong, Sharp | C=O Stretch (Ketone) |
| 1520-1350 | Medium | C=C Ring Stretching (Thiophene ring)[8][9] |
| ~850 | Strong | C-H Out-of-plane Bending[8] |
Rationale:
-
C=O Stretch: The most diagnostic peak in the spectrum is the intense, sharp absorption around 1665 cm⁻¹. This frequency is characteristic of an aryl ketone where the carbonyl is conjugated with the aromatic ring, slightly lowering the frequency compared to a simple aliphatic ketone.
-
C-H Stretches: Two distinct regions for C-H stretching are observed. The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (the thiophene ring). The stronger peaks just below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of the tert-butyl group.
-
Thiophene Ring Vibrations: A series of absorptions in the 1520-1350 cm⁻¹ region are due to the stretching vibrations of the C=C bonds within the thiophene ring. The C-H out-of-plane bending vibrations give rise to strong bands in the fingerprint region, which can be diagnostic of the ring's substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that creates a radical cation (the molecular ion, M⁺˙) which then undergoes characteristic fragmentation.
Experimental Protocol: Mass Spectrometry
A Gas Chromatography-Mass Spectrometry (GC-MS) system is often used for volatile, thermally stable compounds.[4]
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into the GC. The compound will travel through the capillary column and be separated from any impurities before entering the mass spectrometer.
-
MS Data Acquisition (EI Mode):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard energy to produce reproducible fragmentation patterns).
-
Mass Range: Scan a range appropriate for the compound, for instance, m/z 40-300.
-
Source Temperature: ~230 °C.
-
MS Data & Interpretation
The EI mass spectrum will confirm the molecular weight and show a fragmentation pattern dominated by the stability of the resulting ions.
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z (mass-to-charge) | Relative Intensity | Proposed Fragment Ion |
|---|---|---|
| 168 | Medium | [C₉H₁₂OS]⁺˙ (Molecular Ion, M⁺˙) |
| 111 | High | [C₅H₃OS]⁺ (Thienoyl cation, [M - C(CH₃)₃]⁺) |
| 83 | Medium | [C₄H₃S]⁺ (Thienyl cation) |
| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |
Rationale & Fragmentation Pathway: The molecular ion peak at m/z 168 confirms the molecular formula. The most characteristic fragmentation in pivaloyl compounds is the facile cleavage of the bond between the carbonyl carbon and the quaternary carbon of the tert-butyl group. This is because it leads to two very stable fragments:
-
The tert-butyl cation ([C(CH₃)₃]⁺, m/z 57): A stable tertiary carbocation, which will be a very prominent peak.
-
The 2-thienoyl cation ([C₅H₃OS]⁺, m/z 111): An acylium ion stabilized by the aromatic thiophene ring. This is often the base peak in the spectrum.
This primary fragmentation provides powerful evidence for the presence of the pivaloyl (trimethylacetyl) group attached to the thiophene ring.
References
- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | 20409-48-7 [chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. 2-Acetylthiophene(88-15-3) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trimethylacetyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(Trimethylacetyl)thiophene, a key heterocyclic building block in contemporary drug discovery and materials science. By delving into its synthesis, purification, and detailed spectroscopic analysis, this document aims to equip researchers with the foundational knowledge necessary for its effective application.
Molecular Identity and Physicochemical Properties
This compound, also known as 2-pivaloylthiophene or tert-butyl 2-thienyl ketone, is an aromatic ketone featuring a thiophene ring acylated at the 2-position with a bulky trimethylacetyl (pivaloyl) group. This structural arrangement imparts specific steric and electronic properties that are instrumental in its chemical behavior and utility in synthesis.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20409-48-7 | [1] |
| Molecular Formula | C₉H₁₂OS | [1] |
| Molecular Weight | 168.26 g/mol | [1] |
| Appearance | Clear colorless to pale yellow or very pale pink liquid | [2] |
| Boiling Point | 114-116 °C at 14 mmHg | [3] |
| Density | 1.070 g/mL at 25 °C | [3] |
| Refractive Index (n_D^20) | 1.5350 | [3] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired product.
Synthesis via Friedel-Crafts Acylation
The reaction involves the activation of pivaloyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), to generate a highly electrophilic acylium ion. The nucleophilic thiophene ring then attacks this electrophile, preferentially at the C2 position due to the higher stability of the resulting cationic intermediate. Subsequent workup quenches the reaction and liberates the final product.
Caption: Friedel-Crafts acylation of thiophene.
Experimental Protocol: Friedel-Crafts Acylation of Thiophene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to a suitable inert solvent such as dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Acylation Reaction: To this mixture, add a solution of thiophene (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring and Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude this compound is typically a colored oil containing unreacted starting materials and side products. High-purity material, essential for subsequent applications, is obtained through vacuum distillation.
Experimental Protocol: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Distillation: Place the crude product in the distillation flask with a magnetic stir bar. Apply vacuum and gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at the reported boiling point (114-116 °C at 14 mmHg).[3] Discard any initial lower-boiling fractions.
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the thiophene ring protons and the tert-butyl group. The three protons on the thiophene ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region (around δ 1.4 ppm).
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the tert-butyl group. The carbonyl carbon is expected to resonate significantly downfield (around δ 200 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Thiophene ring |
| 2970-2870 | C-H stretch | tert-Butyl group |
| ~1660 | C=O stretch | Ketone |
| 1500-1400 | C=C stretch | Thiophene ring |
| ~850 | C-H out-of-plane bend | 2-substituted thiophene |
The exact positions of these bands can be influenced by the molecular environment and are best confirmed by experimental data.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be expected at m/z = 168.
Expected Fragmentation Pattern:
A prominent fragmentation pathway would involve the alpha-cleavage of the bond between the carbonyl group and the tert-butyl group, leading to a stable tert-butyl cation (m/z = 57) and a 2-thenoyl radical. Another significant fragmentation would be the formation of the 2-thenoyl cation (m/z = 111) through the loss of a tert-butyl radical.
Caption: Key mass spectrometry fragmentation pathways.
Applications in Drug Development and Medicinal Chemistry
The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1][8][9] this compound serves as a versatile building block for the synthesis of more complex thiophene-containing molecules with potential therapeutic applications, including antiviral and antifungal agents.[1][8][9] The bulky tert-butyl group can be strategically employed to modulate the steric and electronic properties of the final compound, influencing its binding affinity to biological targets and its pharmacokinetic profile.
For instance, the ketone functionality can be reduced to a secondary alcohol, which can then be further functionalized. The thiophene ring itself can undergo various reactions, such as halogenation or metal-catalyzed cross-coupling reactions, to introduce further diversity.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly in the fields of drug discovery and materials science. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. The synthetic and purification protocols provided offer a practical starting point for researchers, while the spectroscopic information serves as a crucial reference for characterization and quality control.
References
- 1. nbinno.com [nbinno.com]
- 2. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Substituted Thiophenes
Abstract
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a foundational building block in both materials science and medicinal chemistry.[1][2] Its unique electronic structure, characterized by a π-conjugated system, allows for extensive chemical modification to precisely tune its properties. This guide provides a comprehensive exploration of the electronic characteristics of substituted thiophenes, delving into the fundamental principles that govern their behavior, the synthetic and analytical methodologies used to investigate them, and their applications in cutting-edge technologies. We will examine how the strategic placement of electron-donating and electron-withdrawing substituents, as well as the extension of conjugation through polymerization and fused-ring architectures, directly impacts the frontier molecular orbital (FMO) energy levels, band gap, and charge transport properties. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of structure-property relationships in this versatile class of compounds.
The Thiophene Core: A Privileged Electronic Scaffold
Thiophene's prevalence in high-performance organic electronics and pharmaceuticals stems from its inherent aromaticity and the electronic contributions of the sulfur heteroatom. The sulfur atom's lone pairs participate in the π-conjugated system, creating an electron-rich ring that is more reactive than benzene.[3] This electronic landscape is not static; it is highly malleable. By introducing substituents at various positions on the thiophene ring, one can systematically modulate the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This ability to fine-tune the HOMO-LUMO gap is the cornerstone of designing tailored materials for specific applications, from organic field-effect transistors (OFETs) to targeted drug candidates.[4][5]
The Impact of Substituents on Frontier Molecular Orbitals
The electronic nature of a substituent dictates its effect on the thiophene core's FMOs. This relationship is a predictable and exploitable tool in molecular engineering.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) and alkoxy (-OR) groups donate electron density to the π-conjugated system. This increased electron density raises the energy of both the HOMO and LUMO levels. The destabilization of the HOMO is typically more pronounced, leading to a slight reduction in the overall HOMO-LUMO gap. Materials with higher HOMO levels are easier to oxidize, a critical property for p-type semiconductors used in OFETs and the donor layer of organic photovoltaics (OPVs).[6]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Br) withdraw electron density from the thiophene ring. This withdrawal stabilizes the π-system, lowering the energy of both the HOMO and LUMO. Incorporating EWGs can enhance the ambient stability of materials by lowering the HOMO energy to levels less susceptible to oxidation by air and moisture.[5] Fluorination, in particular, is a common strategy to lower FMO energies and promote planarization of the polymer backbone, which is beneficial for charge transport.[5]
Below is a diagram illustrating the general effects of EDGs and EWGs on the frontier orbital energies of a thiophene monomer.
Caption: Effect of substituents on thiophene's frontier molecular orbital (FMO) energy levels.
Quantitative Impact of Substituents
The choice of substituent allows for precise control over electronic parameters. The following table summarizes typical effects of common functional groups on the HOMO and LUMO energy levels of thiophene-based materials.
| Substituent Type | Example Group | Effect on HOMO | Effect on LUMO | Typical HOMO (eV) | Band Gap (eV) |
| Electron Donating | 3-hexyl (-C₆H₁₃) | Increase (destabilize) | Increase (destabilize) | ~ -5.2 to -4.9 | ~ 2.0 - 2.2 |
| Electron Donating | 3-butoxy (-OC₄H₉) | Strong Increase | Strong Increase | ~ -5.0 to -4.7 | ~ 1.8 - 2.0 |
| Electron Withdrawing | 3,4-difluoro (-F) | Strong Decrease | Strong Decrease | ~ -5.5 to -5.2 | ~ 2.1 - 2.3 |
| Electron Withdrawing | Fused Benzothiadiazole | Significant Decrease | Significant Decrease | ~ -5.6 to -5.3 | ~ 1.5 - 1.7 |
Note: Values are approximate and can vary significantly based on the specific molecular structure, conjugation length, and measurement technique (e.g., cyclic voltammetry vs. computational methods). Sources:[5][6][7]
From Monomers to Polymers: Engineering Conjugated Systems
While substituted monomers are crucial, many applications rely on polythiophenes, where monomer units are linked to form a long, conjugated polymer backbone.[8] This extended π-system is responsible for the remarkable electronic and optical properties of these materials, including their ability to conduct electricity upon doping.[8][9]
The Critical Role of Regioregularity
For substituted thiophenes, such as 3-alkylthiophenes, the way monomers are linked together—their regioregularity —has a profound impact on the material's properties. Three main coupling possibilities exist:
-
Head-to-Tail (HT): The 2-position of one monomer links to the 5-position of the next. This arrangement minimizes steric hindrance between side chains, allowing the polymer backbone to adopt a more planar conformation. This planarity maximizes π-orbital overlap, leading to a smaller band gap, red-shifted optical absorption, and significantly higher charge carrier mobility.[8]
-
Head-to-Head (HH): The 2-position links to the 2-position.
-
Tail-to-Tail (TT): The 5-position links to the 5-position.
Both HH and TT couplings introduce steric clashes between adjacent side chains, forcing the polymer backbone to twist. This twisting disrupts π-conjugation, effectively breaking the electronic communication along the chain and leading to inferior electronic properties. Therefore, achieving high regioregularity (specifically >95% HT coupling) is a primary goal in the synthesis of high-performance polythiophenes.
Caption: Regioregularity in poly(3-substituted thiophene) affects backbone planarity and properties.
Synthetic Pathways to Substituted Polythiophenes
The synthesis of well-defined thiophene-based polymers is non-trivial. The choice of method dictates the polymer's molecular weight, solubility, and, most importantly, its regioregularity.
-
Chemical Oxidative Polymerization: This is a straightforward method often employing an oxidant like iron(III) chloride (FeCl₃).[10][11] While convenient, it typically yields polymers with poor regioregularity and can be difficult to control.
-
Metal-Catalyzed Cross-Coupling Polymerizations: Methods like Kumada Catalyst-Transfer Polycondensation (KCTP) using Nickel catalysts or Stille and Suzuki coupling reactions provide much greater control over the polymerization process.[5][12] These techniques are essential for producing highly regioregular, high molecular weight polymers necessary for demanding electronic applications.
-
Electrochemical Polymerization: In this method, a conductive film of the polymer is grown directly onto an electrode surface by applying an oxidizing potential to a solution of the monomer.[8] This is a convenient way to prepare films for certain applications like sensors or electrochromic devices, though it can produce polymers with structural defects.[8][13]
Core Experimental Protocols for Characterization
To understand and validate the electronic properties of a newly synthesized substituted thiophene, a suite of spectroscopic and electrochemical techniques is essential.
Spectroscopic Analysis: Unveiling Optical Properties
-
UV-Visible (UV-Vis) Spectroscopy: This is the primary technique for determining the optical band gap of a conjugated material. The onset of the lowest energy absorption peak (λ_onset) in the spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO.
-
Causality: A more extended, planar conjugated system results in a smaller HOMO-LUMO gap, which in turn leads to absorption of lower-energy (longer-wavelength) light, causing a red-shift in the absorption spectrum.[14]
-
Calculation: The optical band gap (E_g) is calculated using the formula: E_g (eV) = 1240 / λ_onset (nm) .
-
Electrochemical Analysis: Probing Orbital Energy Levels
Cyclic Voltammetry (CV) is an indispensable electrochemical technique used to determine the HOMO and LUMO energy levels of a material. By measuring the potentials at which the material is oxidized (loses an electron) and reduced (gains an electron), we can calculate the absolute energies of these frontier orbitals.
This protocol provides a self-validating system for accurately determining the FMO energy levels of a soluble thiophene derivative or polymer.
-
Preparation of the Analyte Solution:
-
Dissolve a small, known concentration (e.g., 1-5 mg/mL) of the synthesized thiophene material in a suitable high-purity, anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAHFP) or tetrabutylammonium perchlorate (TBAP), to the solution to ensure conductivity.
-
Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell:
-
Working Electrode: A glassy carbon or platinum disk electrode. This is where the oxidation/reduction of the analyte occurs.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE). This provides a stable potential reference.
-
Counter (or Auxiliary) Electrode: A platinum wire or foil. It completes the electrical circuit.
-
-
Ensure the electrodes are clean and polished according to standard procedures before use.
-
-
Internal Reference and Calibration:
-
After recording the voltammogram of the analyte, add a small amount of an internal reference standard, typically ferrocene/ferrocenium (Fc/Fc⁺), to the same solution.
-
Run the CV scan again to record the reversible redox wave of the ferrocene. The Fc/Fc⁺ couple has a well-defined redox potential (assumed to be -4.8 eV or -5.1 eV below vacuum, depending on the convention used).
-
Trustworthiness: Using an internal reference corrects for variations in the reference electrode potential and solvent effects, making the measurement highly reliable and comparable across different experiments and labs.
-
-
Data Acquisition:
-
Immerse the electrodes in the purged analyte solution.
-
Using a potentiostat, scan the potential from a neutral value towards positive potentials to find the oxidation peak, and then towards negative potentials to find the reduction peak.
-
Record the resulting cyclic voltammogram (a plot of current vs. potential).
-
-
Data Analysis and Calculation:
-
Determine the onset potential of the first oxidation wave (E_ox,onset) and the onset potential of the first reduction wave (E_red,onset) from the voltammogram.
-
Measure the half-wave potential of the ferrocene peak (E₁/₂ (Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (assuming the Fc/Fc⁺ redox level is at -5.1 eV relative to vacuum):
-
HOMO (eV) = - [E_ox,onset - E₁/₂ (Fc/Fc⁺) + 5.1]
-
LUMO (eV) = - [E_red,onset - E₁/₂ (Fc/Fc⁺) + 5.1]
-
-
The electrochemical band gap can then be calculated as: E_g,electrochem = LUMO - HOMO .
-
The following diagram outlines the complete characterization workflow.
Caption: A typical experimental workflow for characterizing the electronic properties of a new thiophene-based material.
Applications: From Electronics to Biology
The ability to rationally design the electronic properties of substituted thiophenes has led to their widespread use in diverse scientific fields.
-
Organic Electronics: This is the most prominent area of application.
-
OFETs: Thiophene-based polymers are benchmark p-type semiconductors. High HOMO levels are desired for good charge injection from gold electrodes, while high planarity and crystallinity are needed for high charge carrier mobility.[4][15]
-
OPVs: In solar cells, thiophenes act as the electron donor material. Their HOMO/LUMO levels must be precisely tuned to align with the electron acceptor material (often a fullerene derivative or non-fullerene acceptor) to ensure efficient charge separation and minimize energy loss.[16][17][18]
-
Conducting Polymers: When doped (oxidized), polythiophenes become electrically conductive.[8] This property is exploited in applications like antistatic coatings, sensors, and bioelectronic interfaces.[19][20]
-
-
Medicinal Chemistry: In drug development, the thiophene ring is often used as a bioisostere for a benzene ring.[21] It can mimic the size and shape of the phenyl group while altering the electronic properties of the molecule, potentially leading to improved drug-receptor interactions, modified metabolic stability, or enhanced solubility.[1][3] The electron-rich nature of the thiophene ring can influence hydrogen bonding and other non-covalent interactions critical for biological activity.[1]
Conclusion and Future Outlook
Substituted thiophenes represent a remarkably versatile class of organic materials. The direct and predictable relationship between chemical structure and electronic properties provides a powerful toolkit for molecular engineers. By strategically selecting substituents, controlling polymerization, and designing novel fused-ring systems, scientists can create materials with properties tailored for specific, high-performance applications. Future research will continue to focus on developing novel synthetic methods to access even more complex and functionalized thiophene architectures, pushing the boundaries of efficiency in organic solar cells, the performance of flexible electronics, and the efficacy of new therapeutic agents.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Polythiophene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 13. OASIS Repository@POSTECHLIBRARY: Electrochemistry of conductive polymers 44: A comparative study on electrochemically polymerized polythiophenes from thiophene, bithiophene, and terthiophene [remotecenter.postech.ac.kr]
- 14. jchps.com [jchps.com]
- 15. researchgate.net [researchgate.net]
- 16. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Thiophene-based Solar Cell. A Review: Ingenta Connect [ingentaconnect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.cmu.edu [chem.cmu.edu]
- 21. Thiophene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 2-(Trimethylacetyl)thiophene
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Trimethylacetyl)thiophene, a heterocyclic ketone of interest to researchers in medicinal chemistry and materials science. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes theoretical principles of solubility with the known physicochemical properties of thiophene and its derivatives to offer a predictive assessment. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the systematic determination of this compound's solubility profile, empowering researchers to generate precise and reliable data for their specific applications. This document is intended for an audience of researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for applications ranging from reaction chemistry to formulation and biological screening.
Introduction: The Significance of Solubility in the Application of this compound
This compound, also known as 2-pivaloylthiophene or tert-butyl 2-thienyl ketone, is a member of the thiophene family of heterocyclic compounds. Thiophene and its derivatives are foundational building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials due to their diverse biological and electronic properties.[1] The utility of any chemical entity in these applications is fundamentally governed by its physicochemical properties, with solubility being a critical parameter.
Solubility dictates the choice of solvents for chemical synthesis and purification, influences bioavailability in pharmacological studies, and determines the processability of materials. For drug development professionals, a comprehensive understanding of a compound's solubility in both aqueous and organic media is paramount for formulation design, ensuring effective delivery and absorption. In the realm of materials science, solubility is a key factor in the fabrication of thin films and other functional materials.
This guide addresses the current information gap regarding the specific solubility of this compound. By integrating theoretical considerations with practical, detailed methodologies, this document serves as an essential resource for any scientist working with this compound.
Predicted Solubility Profile of this compound
Molecular Structure Analysis
This compound (C₉H₁₂OS) possesses a molecular weight of 168.26 g/mol . Its structure consists of a five-membered aromatic thiophene ring substituted with a trimethylacetyl (pivaloyl) group. This substitution introduces a polar carbonyl (ketone) functional group and a bulky, nonpolar tert-butyl group.
Predicted Aqueous Solubility
The parent compound, thiophene, is known to be insoluble in water.[3][4] The introduction of a polar carbonyl group in this compound could slightly increase its affinity for polar solvents like water through dipole-dipole interactions. However, this effect is likely to be significantly counteracted by the presence of the large, hydrophobic tert-butyl group and the aromatic thiophene ring. Therefore, it is predicted that This compound will have very low solubility in water .
Predicted Solubility in Organic Solvents
Based on the "like dissolves like" principle, this compound is expected to be significantly more soluble in a range of organic solvents.[2]
-
Polar Aprotic Solvents: Solvents such as acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are predicted to be effective at dissolving this compound. The polarity of the ketone group will facilitate interactions with these polar solvents. Studies on other thiophene derivatives have shown good solubility in DMSO.[5]
-
Polar Protic Solvents: Alcohols like ethanol and methanol are also expected to be good solvents. The hydroxyl group of these solvents can engage in hydrogen bonding with the lone pairs of electrons on the oxygen atom of the carbonyl group in this compound. A study on a similar thiophene derivative, 2-[(trimethylsilyl)ethynyl]thiophene, demonstrated its solubility in ethanol.[5]
-
Nonpolar Solvents: Hydrocarbon solvents such as hexane, toluene, and diethyl ether are also likely to be effective solvents. The nonpolar tert-butyl group and the thiophene ring will interact favorably with these nonpolar solvents through London dispersion forces. Thiophene itself is soluble in many organic solvents, including ether and toluene.[3]
The predicted solubility is summarized in the table below:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Aqueous | Water | Very Low | The hydrophobic tert-butyl group and thiophene ring dominate over the polar carbonyl group. |
| Polar Aprotic | Acetone, THF, DMSO | High | Favorable dipole-dipole interactions between the solvent and the ketone group. |
| Polar Protic | Ethanol, Methanol | High | Potential for hydrogen bonding between the solvent's hydroxyl group and the compound's carbonyl oxygen. |
| Nonpolar | Hexane, Toluene, Ether | High | Strong van der Waals forces between the nonpolar regions of the solute and solvent. |
Experimental Determination of Solubility
To obtain precise and actionable solubility data, empirical determination is essential. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of a compound's solubility in various solvents and is useful for initial screening.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, acetone, hexane, toluene, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Protocol:
-
Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add the selected solvent dropwise (approximately 0.5 mL increments) to the test tube.
-
Mixing: After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Soluble: If the entire solid dissolves completely.
-
Slightly Soluble: If a significant portion of the solid dissolves, but some remains.
-
Insoluble: If the solid does not appear to dissolve.
-
-
Repeat: Repeat this process for each of the chosen solvents.
Workflow for Qualitative Solubility Assessment:
Caption: Workflow for the qualitative determination of solubility.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Scintillation vials or other sealable containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis: Determine the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the original solubility in the saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Workflow for Quantitative Solubility Determination:
Caption: Step-by-step workflow for the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound, and researchers should consider these when designing experiments or interpreting data.
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic.
-
pH: While this compound does not have readily ionizable functional groups, extreme pH values could potentially lead to degradation of the molecule, which would affect solubility measurements.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is crucial to use a well-characterized, high-purity sample of this compound for accurate solubility determination.
-
Polymorphism: The crystalline form of a solid can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.
Conclusion
This technical guide provides a detailed predictive and practical framework for understanding the solubility of this compound. Based on its molecular structure, it is anticipated to have low aqueous solubility and high solubility in a range of organic solvents. For researchers requiring precise solubility data, the provided experimental protocols offer a robust starting point for empirical determination. A thorough understanding and characterization of the solubility of this compound are critical for its successful application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]
- 5. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Acylthiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the 2-Acylthiophene Moiety
The 2-acylthiophene framework is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for a phenyl group have cemented its role as a privileged scaffold in drug discovery.[1] From anti-inflammatory drugs to organic electronics, the applications of 2-acylthiophenes are vast and continue to expand. This guide provides a comprehensive historical and technical overview of the discovery of the thiophene nucleus and the subsequent evolution of synthetic methodologies for the preparation of its 2-acyl derivatives, offering field-proven insights for today's researchers.
The Serendipitous Discovery of the Thiophene Ring
The Dawn of 2-Acylthiophenes: Early Synthetic Endeavors
Following the discovery of thiophene, a period of intense investigation into its chemical properties began, largely driven by Victor Meyer and his contemporaries.[2] Given the structural analogy of thiophene to benzene, it was a logical step to apply the well-established electrophilic aromatic substitution reactions to this new heterocycle. One of the most powerful of these reactions was the Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877. This reaction provided a direct route to aromatic ketones and, consequently, was a prime candidate for the synthesis of the first 2-acylthiophenes.
While a definitive "first synthesis" publication for a 2-acylthiophene is not readily apparent in the historical literature, it is evident from the flurry of publications in the years following 1882 that the acylation of thiophene was an early and successful endeavor. These early experiments laid the groundwork for what would become the most common and versatile method for preparing 2-acylthiophenes.
The Evolution of Synthetic Methodologies for 2-Acylthiophenes
The synthesis of 2-acylthiophenes has evolved significantly since the late 19th century, driven by the need for milder conditions, greater efficiency, and improved environmental sustainability. The following sections detail the key historical developments in the synthesis of this important class of compounds.
Friedel-Crafts Acylation: The Workhorse Reaction
The Friedel-Crafts acylation has been the cornerstone of 2-acylthiophene synthesis for over a century. The reaction involves the electrophilic substitution of a proton on the thiophene ring with an acyl group, typically derived from an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst.
Mechanism and Regioselectivity:
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring. The preferential attack at the 2-position (alpha to the sulfur atom) is a well-established phenomenon. This regioselectivity is attributed to the greater stabilization of the positive charge in the resulting intermediate through resonance involving the lone pair of electrons on the sulfur atom.
Historical Progression of Catalysts:
The choice of catalyst in the Friedel-Crafts acylation of thiophene has been a major area of development, moving from stoichiometric and often harsh traditional Lewis acids to more benign and recyclable solid acid catalysts.
-
Traditional Lewis Acids (Late 19th - Mid 20th Century):
-
Aluminum Chloride (AlCl₃): One of the earliest and most potent catalysts used. However, its high reactivity often leads to polymerization and resinification of the sensitive thiophene ring. It is also required in stoichiometric amounts due to its complexation with the product ketone.
-
Stannic Chloride (SnCl₄): A milder alternative to AlCl₃, offering better control and higher yields in some cases. It remains a common choice in laboratory-scale syntheses.
-
Zinc Chloride (ZnCl₂): Another milder Lewis acid that has found application, particularly in reactions with less reactive acylating agents.
-
-
Modern Solid Acid Catalysts (Late 20th - 21st Century):
-
Zeolites (e.g., Hβ, HZSM-5): These microporous aluminosilicate minerals have emerged as highly effective and environmentally friendly catalysts. Their shape-selective properties can enhance the yield of the desired 2-acylthiophene isomer. They are also recoverable and reusable, making them suitable for industrial applications.
-
Other Solid Acids: A variety of other solid acids, such as sulfated zirconia and heteropoly acids, have also been investigated and shown to be effective catalysts for the acylation of thiophene.
-
Comparative Performance of Catalysts for Friedel-Crafts Acylation of Thiophene:
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions |
| Traditional Lewis Acids | ||||
| AlCl₃ | Acetyl Chloride | Variable (often with side reactions) | Moderate to Good | Low temperatures, inert solvent |
| SnCl₄ | Acetyl Chloride | Good | 79-83 | 0°C, benzene |
| ZnCl₂ | Acetic Anhydride | Good | up to 87 | 94-103°C |
| Modern Solid Acids | ||||
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h |
| C25 Zeolite (modified) | Acetic Anhydride | 99 | - | 80°C, 2h |
Experimental Protocol: Friedel-Crafts Acylation of Thiophene to 2-Acetylthiophene using Stannic Chloride
This protocol is adapted from the procedure described in Organic Syntheses.[5]
Materials:
-
Thiophene (0.2 mole)
-
Acetyl chloride (0.2 mole)
-
Stannic chloride (0.2 mole), freshly distilled
-
Dry benzene (200 mL)
-
Concentrated hydrochloric acid
-
Water
-
Anhydrous calcium chloride
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve thiophene and acetyl chloride in dry benzene.
-
Cool the solution to 0°C in an ice bath.
-
With vigorous stirring, add stannic chloride dropwise from the dropping funnel over a period of approximately 40 minutes, maintaining the temperature at 0°C. A purple solid will precipitate.
-
After the addition is complete, remove the ice bath and continue stirring for an additional hour at room temperature.
-
Hydrolyze the reaction mixture by the slow addition of a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the benzene layer, and wash it with 25 mL of water.
-
Dry the benzene layer over anhydrous calcium chloride.
-
Distill off the benzene and any unreacted thiophene using a short fractionating column.
-
Distill the residue under reduced pressure to obtain 2-acetylthiophene (b.p. 89–91°C/9 mm).
Vilsmeier-Haack Reaction: Formylation and Acylation
Discovered by Anton Vilsmeier and Albrecht Haack in 1927, the Vilsmeier-Haack reaction provides a method for the formylation and, in some cases, acylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction utilizes a phosphoryl chloride-activated N,N-disubstituted amide (commonly DMF for formylation) to generate a Vilsmeier reagent, which acts as the electrophile.
For thiophene, the Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group at the 2-position to yield 2-thiophenecarboxaldehyde. While less common for the introduction of larger acyl groups, it remains an important tool in the synthetic chemist's arsenal.
Experimental Protocol: Vilsmeier-Haack Formylation of Thiophene
Materials:
-
Thiophene (1 mole)
-
N,N-Dimethylformamide (DMF) (1 mole)
-
Phosphoryl chloride (POCl₃) (1 mole)
-
Ice
-
Sodium acetate solution
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool DMF to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise with stirring, keeping the temperature below 10°C.
-
After the addition is complete, add thiophene dropwise to the Vilsmeier reagent at a rate that maintains the reaction temperature below 20°C.
-
Once the addition of thiophene is complete, stir the mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting 2-thiophenecarboxaldehyde by distillation or recrystallization.
Houben-Hoesch Reaction: An Alternative Acylation Route
First reported by Kurt Hoesch in 1915 and later extended by Josef Houben, the Houben-Hoesch reaction is another method for the synthesis of aryl ketones.[7][8] It involves the condensation of an electron-rich aromatic compound with a nitrile in the presence of a Lewis acid and hydrogen chloride. The reaction proceeds via a ketimine intermediate which is subsequently hydrolyzed to the ketone. This method is particularly useful for the acylation of highly activated phenols and phenolic ethers, but it can also be applied to electron-rich heterocycles like thiophene.
Paal-Knorr Thiophene Synthesis: A Ring-Closing Approach
While not a direct acylation of a pre-formed thiophene ring, the Paal-Knorr synthesis, first reported in 1884, is a powerful method for constructing the thiophene ring itself, often with acyl substituents already in place.[9][10] The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. By choosing the appropriate 1,4-dicarbonyl precursor, 2-acylthiophenes can be synthesized in a single step.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-3-acetylthiophene
Materials:
-
3-Acetyl-2,5-hexanedione (a 1,4-dicarbonyl compound)
-
Phosphorus pentasulfide (P₄S₁₀)
-
An inert solvent (e.g., toluene or xylene)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a stirrer, suspend 3-acetyl-2,5-hexanedione in the inert solvent.
-
Carefully add phosphorus pentasulfide in portions with stirring. The reaction can be exothermic.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and a saturated solution of sodium bicarbonate to remove any acidic byproducts.
-
Dry the organic layer over a suitable drying agent and remove the solvent under reduced pressure.
-
Purify the resulting 2,5-dimethyl-3-acetylthiophene by distillation or chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic routes to 2-acylthiophenes and their historical development.
Caption: Historical timeline from the discovery of thiophene to the development of major synthetic routes to 2-acylthiophenes.
Caption: Evolution of catalysts for the Friedel-Crafts acylation of thiophene, highlighting the shift towards more sustainable methods.
Conclusion: A Legacy of Discovery and Innovation
The journey from the serendipitous discovery of thiophene in a coal tar byproduct to the sophisticated and green synthetic methodologies for 2-acylthiophenes available today is a testament to over a century of chemical innovation. For researchers in drug discovery and materials science, a deep understanding of this history provides not only a toolbox of synthetic methods but also a context for the ongoing development of novel and improved synthetic strategies. The 2-acylthiophene core, born from a curiosity about a simple color reaction, continues to be a scaffold of immense potential, with its future applications limited only by the ingenuity of the scientists who work with it.
References
- 1. testbook.com [testbook.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 8. Houben-Hoesch Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Friedel-Crafts Acylation of Thiophene with Trimethylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the Friedel-Crafts acylation of thiophene using trimethylacetyl chloride (pivaloyl chloride) to synthesize 2-pivaloylthiophene, a valuable intermediate in medicinal chemistry and materials science. This guide moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the reaction mechanism, regioselectivity, and the critical parameters that govern success. Detailed, field-proven protocols, safety considerations, and characterization data are presented to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Significance of Thiophene Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] When applied to heterocyclic aromatic compounds like thiophene, this reaction provides access to a diverse array of substituted heterocycles that are key building blocks in the development of pharmaceuticals, agrochemicals, and functional materials.[3][4] The acylation of thiophene with trimethylacetyl chloride is of particular interest as the resulting 2-pivaloylthiophene serves as a precursor to more complex molecules, where the sterically bulky tert-butyl group can impart unique electronic and steric properties.
This guide will elucidate the theoretical underpinnings of this specific transformation and provide a practical, step-by-step protocol for its successful execution.
Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[5]
2.1. Generation of the Acylium Ion
The first step involves the reaction of trimethylacetyl chloride with the Lewis acid catalyst to form a highly electrophilic acylium ion. This ion is stabilized by resonance, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[5]
2.2. Electrophilic Attack and Regioselectivity
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The key question is the position of attack by the acylium ion. The acylation of unsubstituted thiophene exhibits a high degree of regioselectivity, with the electrophile preferentially attacking the C2 (or C5) position over the C3 (or C4) position.[6][7]
This preference can be explained by examining the stability of the carbocation intermediates (Wheland intermediates or sigma complexes) formed upon attack at each position. Attack at the C2 position results in a more stable intermediate that can be described by three resonance structures, allowing for greater delocalization of the positive charge. In contrast, attack at the C3 position yields an intermediate with only two resonance structures.[6][7] The greater number of resonance forms for the C2-attack intermediate indicates a lower activation energy for its formation, thus favoring substitution at this position.[7]
Diagram: Mechanism of Friedel-Crafts Acylation of Thiophene
Caption: Mechanism of the Friedel-Crafts acylation of thiophene.
Experimental Protocol: Synthesis of 2-Pivaloylthiophene
This protocol is designed for the safe and efficient synthesis of 2-pivaloylthiophene on a laboratory scale.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume (mL) | Mass (g) | Notes |
| Thiophene | 84.14 | 50.0 | 4.2 | 4.21 | Reagent grade, freshly distilled if necessary. |
| Trimethylacetyl chloride | 120.58 | 55.0 | 6.8 | 6.63 | Handle in a fume hood. Moisture sensitive.[8][9] |
| Aluminum chloride (anhydrous) | 133.34 | 60.0 | - | 8.00 | Handle in a fume hood. Highly moisture sensitive.[10] |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 100 | - | Use a dry solvent. |
| Hydrochloric acid (conc.) | 36.46 | - | 15 | - | Corrosive. Handle with care. |
| Saturated Sodium Bicarbonate | - | - | 50 | - | For neutralization. |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | - | For drying the organic layer. |
| Ice | - | - | - | ~50 g | For workup. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (8.00 g) followed by anhydrous dichloromethane (50 mL). Stir the suspension.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Acyl Chloride Addition: In a separate dry flask, prepare a solution of trimethylacetyl chloride (6.63 g, 6.8 mL) in anhydrous dichloromethane (25 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
Thiophene Addition: After the addition of the acyl chloride is complete, add a solution of thiophene (4.21 g, 4.2 mL) in anhydrous dichloromethane (25 mL) dropwise from the dropping funnel over 20-30 minutes, again maintaining the reaction temperature below 5 °C.
-
Reaction Progression: Once the addition of thiophene is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~50 g) and concentrated hydrochloric acid (15 mL).[10] This step is exothermic and should be performed with vigorous stirring in a well-ventilated fume hood. The purpose of the acid is to hydrolyze the aluminum chloride complexes.[11][12]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane (2 x 25 mL).
-
Washing: Combine all organic layers and wash successively with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, followed by a wash with brine (25 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-pivaloylthiophene as a colorless to pale yellow oil.
Product Characterization
The identity and purity of the synthesized 2-pivaloylthiophene should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the thiophene ring protons and the tert-butyl protons. The thiophene protons will appear as multiplets in the aromatic region, and the nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region. The chemical shifts of aromatic protons in thiophene-based compounds can be influenced by aggregation and π-stacking in solution.[13][14]
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR will show distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the four carbons of the thiophene ring. Advanced NMR techniques can be employed for unambiguous assignment of complex heterocyclic structures.[15]
-
IR (Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product.
Safety and Handling
5.1. Reagent-Specific Hazards
-
Trimethylacetyl Chloride: Highly flammable, corrosive, and reacts violently with water.[8][9][16] It is fatal if inhaled and causes severe skin burns and eye damage.[8][16] Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17]
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas. It can cause severe burns. Handle in a dry environment and avoid contact with skin and eyes.
-
Thiophene: Flammable liquid and harmful if swallowed.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.
5.2. General Precautions
-
The Friedel-Crafts acylation reaction is exothermic and should be cooled appropriately, especially during the addition of reagents.[11]
-
The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood with adequate cooling and stirring.
-
All glassware must be thoroughly dried before use to prevent the decomposition of the Lewis acid catalyst and the acyl chloride.[12]
Troubleshooting and Field-Proven Insights
-
Low Yield: This can often be attributed to moisture in the reagents or glassware, leading to the deactivation of the aluminum chloride catalyst. Ensure all materials are scrupulously dry. Using a slight excess of the catalyst can sometimes compensate for minor amounts of moisture.
-
Formation of Side Products: While the acylation of thiophene is highly regioselective for the 2-position, trace amounts of the 3-acyl isomer or di-acylated products may form under harsh conditions. Maintaining a low reaction temperature helps to minimize these side reactions.
-
Difficult Workup: Emulsions can sometimes form during the extraction process.[12] Adding brine or allowing the mixture to stand can help to break up emulsions. Heating the acidic quench mixture may also aid in dissolving aluminum salts.[12]
Conclusion
The Friedel-Crafts acylation of thiophene with trimethylacetyl chloride is a robust and reliable method for the synthesis of 2-pivaloylthiophene. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can consistently achieve high yields of this valuable synthetic intermediate. The detailed protocol and insights provided in this guide are intended to empower scientists in their synthetic endeavors, from academic research to industrial drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. uwwapps.uww.edu [uwwapps.uww.edu]
Application Notes and Protocols: A Mechanistic Guide to the Synthesis of 2-(Trimethylacetyl)thiophene via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a five-membered, sulfur-containing heterocycle, stands as a cornerstone in the architecture of medicinally active compounds and advanced materials.[1][2] Its unique electronic properties and structural versatility make it a privileged scaffold, enabling chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[3] Thiophene derivatives are integral to a wide spectrum of therapeutic agents, including anti-inflammatory, anticancer, and antiplatelet drugs such as Clopidogrel.[3][4][5]
The synthesis of 2-(Trimethylacetyl)thiophene represents a fundamental and illustrative example of electrophilic aromatic substitution on a heterocyclic ring. This compound serves not only as a valuable building block for more complex molecular targets but also as a perfect case study for understanding the principles of the Friedel-Crafts acylation reaction.[6][7] This document provides an in-depth exploration of the reaction mechanism, a validated, step-by-step laboratory protocol, and insights into the critical parameters that ensure a successful synthesis.
The Underlying Chemistry: Friedel-Crafts Acylation of Thiophene
The formation of this compound is achieved through the Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[8] This reaction falls under the broad class of electrophilic aromatic substitution (EAS) mechanisms, where an electrophile attacks an electron-rich aromatic ring, replacing one of its hydrogen atoms.[9][10]
Causality of Thiophene's Reactivity and Regioselectivity:
-
Enhanced Reactivity: The thiophene ring is significantly more reactive towards electrophiles than benzene.[11] This is because the sulfur atom's lone pair of electrons participates in the π-system, increasing the electron density of the ring and stabilizing the positively charged intermediate formed during the substitution.
-
Pronounced Regioselectivity: The acylation of unsubstituted thiophene occurs with high regioselectivity at the C2 position (alpha to the sulfur atom).[12][13] This preference is dictated by the relative stability of the carbocation intermediate (also known as the Wheland intermediate or sigma complex). Electrophilic attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur, resulting in three resonance structures. In contrast, an attack at the C3 position only allows for two resonance structures, forming a less stable intermediate.[10][12][13] Consequently, the reaction pathway via the more stable C2-attack intermediate has a lower activation energy and proceeds preferentially.
Detailed Reaction Mechanism
The synthesis of this compound from thiophene and trimethylacetyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) proceeds through a well-defined, multi-step mechanism.
Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction between the Lewis acid (AlCl₃) and the acylating agent (trimethylacetyl chloride). The electron-deficient aluminum atom coordinates to the electron-rich chlorine atom, polarizing the C-Cl bond. This coordination facilitates the cleavage of the bond, generating a highly electrophilic and resonance-stabilized acylium ion.[8][14]
Step 2: Nucleophilic Attack by the Thiophene Ring The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. As explained above, this attack occurs selectively at the C2 position to form the more stable Wheland intermediate.[12]
Step 3: Restoration of Aromaticity The aromaticity of the thiophene ring is restored through the removal of a proton from the C2 carbon. The [AlCl₄]⁻ complex, formed in the first step, acts as a base, abstracting the proton. The electrons from the C-H bond move back into the ring, reforming the aromatic π-system.
Step 4: Product-Catalyst Complex Formation and Work-up The resulting product, this compound, is a ketone. The carbonyl oxygen has lone pairs of electrons and acts as a Lewis base, forming a stable complex with the Lewis acid catalyst (AlCl₃). This complex deactivates the catalyst, meaning that slightly more than one equivalent of the catalyst must be used. An aqueous work-up (typically with dilute acid) is required to break this complex and liberate the final ketone product.
Caption: Reaction mechanism for the Friedel-Crafts acylation of thiophene.
Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Thiophene | 110-02-1 | 84.14 | 4.21 g (3.75 mL) | 50.0 | 1.0 |
| Trimethylacetyl chloride | 3282-30-2 | 120.58 | 6.03 g (6.15 mL) | 50.0 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 7.33 g | 55.0 | 1.1 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | - |
| Crushed Ice | - | 18.02 | ~150 g | - | - |
| 3M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~50 mL | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | - |
3.2. Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove any moisture.
-
Causality: Friedel-Crafts catalysts like AlCl₃ are extremely moisture-sensitive and will be quenched by water, halting the reaction. An inert (nitrogen) atmosphere prevents atmospheric moisture from entering the system.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve thiophene (4.21 g, 50.0 mmol) and trimethylacetyl chloride (6.03 g, 50.0 mmol) in 80 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice-water bath.
-
Causality: The reaction is exothermic. Cooling to 0 °C helps to control the reaction rate, prevent a runaway reaction, and minimize the formation of undesirable side products.
-
-
Catalyst Addition:
-
Carefully and slowly add anhydrous aluminum chloride (7.33 g, 55.0 mmol) to the stirred solution in small portions over 30 minutes. A slight excess of AlCl₃ is used to ensure the reaction goes to completion, accounting for its complexation with the ketone product.
-
Causality: Portion-wise addition of the solid AlCl₃ is crucial for managing the exothermicity of both the catalyst's dissolution and the subsequent reaction.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).
-
-
Work-up and Quenching:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the flask back down to 0 °C.
-
Very slowly and carefully pour the reaction mixture onto a beaker containing ~150 g of crushed ice and 50 mL of 3M HCl. Stir until all the ice has melted and the complexes have decomposed.
-
Causality: This quenching step must be done slowly and with cooling as it is highly exothermic. The acid hydrolyzes the aluminum salts and breaks the product-catalyst complex, making the product soluble in the organic layer.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 50 mL of 3M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally 50 mL of brine (to aid in drying).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Final Product Isolation:
-
The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| CAS Number | 20409-48-7[6][7][15] |
| Molecular Formula | C₉H₁₂OS[6][7][16] |
| Molecular Weight | 168.26 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[17] |
| Boiling Point | 114-116 °C at 14 mmHg[7] |
| Density | 1.070 g/mL at 25 °C[7] |
| Refractive Index (at 20°C) | ~1.5350[7][17] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum should show a singlet at ~1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group (C(CH₃)₃). The three protons on the thiophene ring will appear in the aromatic region (~7.0-7.8 ppm) as distinct multiplets.
-
¹³C NMR (CDCl₃): Expect signals for the quaternary carbon and methyl carbons of the tert-butyl group, a signal for the carbonyl carbon (C=O) downfield (~190-200 ppm), and three signals for the carbons of the thiophene ring.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch should be visible around 1650-1670 cm⁻¹.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 20409-48-7 | VAA40948 [biosynth.com]
- 7. This compound CAS#: 20409-48-7 [amp.chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. byjus.com [byjus.com]
- 15. This compound | 20409-48-7 [chemicalbook.com]
- 16. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 17. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Note: 2-(Trimethylacetyl)thiophene as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Thiophene-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][2][4]
Within this important class of heterocycles, 2-(trimethylacetyl)thiophene, also known as 2-pivaloylthiophene or tert-butyl 2-thienyl ketone, serves as a critical and versatile intermediate.[5][6] Its sterically hindered tert-butyl group can influence molecular conformation and improve metabolic stability, while the reactive ketone functionality provides a synthetic handle for extensive molecular elaboration. This application note provides a detailed guide for researchers and drug development professionals on the synthesis, handling, and strategic application of this compound in the synthesis of pharmaceutical agents, such as the antihypertensive drug Tiamenidine.[1]
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount in a research setting. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 20409-48-7 | [5][6][7][8][9] |
| Molecular Formula | C₉H₁₂OS | [5][7][8] |
| Molecular Weight | 168.26 g/mol | [5][6][8] |
| Appearance | Clear, colorless to pale yellow liquid | [6][7] |
| Boiling Point | 114-116 °C at 14 mmHg | [6] |
| Density | 1.070 g/mL at 25 °C | [6] |
| Refractive Index | 1.5335-1.5380 at 20°C | [7] |
| IUPAC Name | 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one | [7] |
Safety and Handling: this compound is classified as harmful if swallowed and may cause an allergic skin reaction.[10] All handling must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[10][11][12] Ensure that eyewash stations and safety showers are readily accessible.[10] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10][12]
Synthesis of this compound via Friedel-Crafts Acylation
The most direct and common method for preparing this compound is the Friedel-Crafts acylation of thiophene with pivaloyl chloride.[6][13] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[14][15]
3.1. Mechanistic Rationale and Regioselectivity
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction between pivaloyl chloride and the AlCl₃ catalyst.[14] The thiophene ring, being more electron-rich than benzene, readily attacks this electrophile.[16]
Acylation occurs with high regioselectivity at the C2 (alpha) position.[13][17] This preference is dictated by the superior stability of the cationic intermediate (sigma complex) formed during C2 attack. The positive charge in this intermediate can be delocalized over more atoms, including the sulfur atom, resulting in three resonance structures. In contrast, attack at the C3 (beta) position yields a less stable intermediate with only two resonance contributors.[17][18] This energetic preference ensures that the 2-substituted product is formed almost exclusively.
3.2. Detailed Laboratory Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials:
-
Thiophene (reactant)
-
Pivaloyl chloride (acylating agent)
-
Anhydrous Aluminum Chloride (AlCl₃) (catalyst)
-
Dichloromethane (DCM, anhydrous) (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Acylium Ion Formation: Add pivaloyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C. Stir for 30 minutes to allow for the formation of the acylium ion complex.
-
Thiophene Addition: Dissolve thiophene (1.2 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Control the addition rate to keep the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl (e.g., 20 mL HCl per 100 mL of reaction volume). Caution: This is a highly exothermic process.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically a yellow to brown oil. Purify via vacuum distillation (lit. bp 114-116 °C/14 mmHg) to obtain the final product as a clear, colorless to pale yellow liquid.[6]
Analytical Characterization:
-
¹H NMR: Expect a singlet for the nine tert-butyl protons around δ 1.4 ppm and multiplets for the three thiophene protons between δ 7.0-7.8 ppm.
-
¹³C NMR: Expect characteristic signals for the carbonyl carbon (~190-200 ppm), the quaternary tert-butyl carbon, the methyl carbons, and the four thiophene carbons.
-
FT-IR: A strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.
Application in Drug Synthesis: A Versatile Building Block
The true value of this compound lies in its utility as a precursor for more complex molecules.[5] The ketone moiety is a versatile functional group that can undergo a wide array of transformations.
4.1. Protocol: Reductive Amination Precursor Synthesis
A key transformation in the synthesis of many amine-containing drugs, such as Tiamenidine, is the conversion of a ketone to an amine. This is often achieved via an oxime intermediate followed by reduction.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine (base)
-
Ethanol (solvent)
-
Palladium on carbon (Pd/C, 10%) (catalyst for reduction)
-
Methanol (solvent for reduction)
-
Hydrogen gas (H₂) source
Part A: Synthesis of the Oxime Intermediate
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol.
-
Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and reduce the volume with a rotary evaporator. Add water to precipitate the crude oxime.
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.
Part B: Reduction of the Oxime to the Primary Amine
-
Setup: To a hydrogenation vessel (e.g., Parr shaker apparatus), add the oxime intermediate from Part A, a catalytic amount of 10% Pd/C (approx. 5-10% by weight), and methanol.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (e.g., 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be further purified by chromatography or converted to a salt for improved stability and handling.
Conclusion
This compound is a high-value intermediate whose synthesis is robust and well-understood. Its strategic importance stems from the combination of a stable thiophene core and a synthetically versatile ketone handle. The protocols and mechanistic insights provided in this note demonstrate its straightforward preparation via Friedel-Crafts acylation and its utility in accessing more complex molecular architectures, such as the amine scaffolds found in antihypertensive agents. For research teams in drug discovery and development, mastering the synthesis and subsequent functionalization of this intermediate opens a reliable pathway to a diverse range of novel thiophene-based therapeutics.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 20409-48-7 | VAA40948 [biosynth.com]
- 6. This compound CAS#: 20409-48-7 [amp.chemicalbook.com]
- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | 20409-48-7 [chemicalbook.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. lobachemie.com [lobachemie.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. 傅-克酰基化反应 [sigmaaldrich.com]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. echemi.com [echemi.com]
Application Notes & Protocols: 2-(Trimethylacetyl)thiophene in Organic Electronics
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 2-(Trimethylacetyl)thiophene, also known as 2-pivaloylthiophene, in the field of organic electronics. We will explore the fundamental role of the bulky trimethylacetyl (pivaloyl) group in tuning molecular properties and detail its application in the synthesis of high-performance conjugated polymers for devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). This guide includes detailed, field-proven protocols for polymer synthesis, device fabrication, and characterization, underpinned by mechanistic insights and supported by authoritative references.
Introduction: The Strategic Importance of this compound
Polythiophene and its derivatives are a cornerstone class of π-conjugated polymers, valued for their environmental stability and versatile electronic properties.[1][2] Judicious molecular design is paramount to controlling the frontier molecular orbital energies, guiding the hierarchical assembly of these polymers into functional films, and ultimately, manipulating charge transport.[3]
This compound (C₉H₁₂OS) is a key building block in this endeavor.[4][5] The defining feature of this precursor is its bulky tert-butyl ketone (pivaloyl) group. This functional group is not merely a synthetic handle but a powerful tool for steric engineering.
Causality Behind Its Utility:
-
Solubility Enhancement: The bulky, non-polar pivaloyl group disrupts intermolecular packing in the precursor and resulting polymer, significantly enhancing solubility in common organic solvents. This is crucial for enabling solution-based processing techniques like spin-coating and printing, which are essential for low-cost, large-area device fabrication.[3]
-
Morphology Control: The steric hindrance from the pivaloyl group can influence the planarity of the polymer backbone and the solid-state packing of polymer chains. This provides a mechanism to fine-tune the thin-film microstructure, which is directly linked to charge carrier mobility and device performance.[6]
-
Electronic Modification: While primarily a steric controller, the electron-withdrawing nature of the carbonyl in the pivaloyl group can subtly modify the electronic properties of the thiophene ring, influencing the energy levels (HOMO/LUMO) of the resulting polymers.[7]
This guide will focus on the practical application of this versatile building block, transitioning from molecular synthesis to functional electronic devices.
From Monomer to Polymer: Synthesis Protocols
The most common application of this compound is as a precursor for creating more complex, polymerizable monomers. A typical workflow involves modifying the ketone and then functionalizing the thiophene ring for polymerization, often through Stille or Suzuki cross-coupling reactions.[8][9]
Workflow for Polymer Synthesis
The following diagram illustrates a generalized pathway from the starting material to a functional donor-acceptor (D-A) conjugated polymer, a common architecture for high-performance organic semiconductors.[7]
Caption: Generalized workflow for synthesizing a D-A polymer.
Protocol: Synthesis of a Pivaloyl-Substituted Thiophene-Based Polymer
This protocol describes the synthesis of a representative donor-acceptor polymer where a derivative of this compound serves as the acceptor moiety. This method is adapted from principles of Stille polymerization.[8]
Materials:
-
Monomer 1 (Acceptor): Dibrominated thiophene derivative synthesized from this compound.
-
Monomer 2 (Donor): 5,5'-bis(trimethylstannyl)-2,2'-bithiophene.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Solvent: Anhydrous, degassed toluene.
-
Inert gas: Argon or Nitrogen.
Procedure:
-
Reactor Setup: In a Schlenk flask dried overnight in an oven, add equimolar amounts of Monomer 1 and Monomer 2.
-
Catalyst Addition: Add the palladium catalyst (typically 2-3 mol% relative to the monomers).
-
Expert Insight: The catalyst loading is critical. Too little results in low molecular weight polymer, while too much can lead to side reactions and difficulties in purification.
-
-
Solvent & Degassing: Add anhydrous toluene via cannula. The typical concentration is 0.1 M. Degas the solution by bubbling argon through it for 30 minutes.
-
Causality: Oxygen must be rigorously excluded as it deactivates the palladium catalyst, halting the polymerization.
-
-
Polymerization Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a positive pressure of argon. Monitor the reaction progress by observing the color change (typically deepens to a dark purple or black) and by taking small aliquots for GPC analysis. The reaction is typically run for 24-48 hours.
-
Polymer Precipitation & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution slowly into a beaker of methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Filter the solid using a Büchner funnel.
-
Trustworthiness: To ensure high purity for electronic applications, the crude polymer must be purified by Soxhlet extraction. Sequentially wash with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or chlorobenzene.
-
-
Final Product: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol again. Filter and dry the final product under vacuum at 40-50 °C for 24 hours.
Application in Organic Field-Effect Transistors (OFETs)
Polymers derived from this compound are excellent candidates for the active semiconductor layer in OFETs. Their solution processability allows for simple device fabrication via spin-coating.
OFET Device Architecture
A common and reliable architecture for testing new materials is the Bottom-Gate, Bottom-Contact (BGBC) configuration.
Caption: Diagram of a Bottom-Gate, Bottom-Contact OFET.
Protocol: Fabrication and Characterization of a BGBC OFET
Materials:
-
Substrate: Highly doped n-type Si wafer with a 300 nm thermally grown SiO₂ layer.
-
Semiconductor solution: 5-10 mg/mL of the synthesized polymer in chloroform or chlorobenzene.
-
Solvents: Acetone, Isopropanol (IPA).
-
Surface treatment (optional): Octadecyltrichlorosilane (OTS) solution.
Procedure:
-
Substrate Cleaning: Ultrasonically clean the Si/SiO₂ substrates sequentially in acetone and IPA for 15 minutes each. Dry the substrates under a stream of nitrogen and bake at 120 °C for 15 minutes to remove residual moisture.
-
Surface Treatment (Optional but Recommended): To improve film quality and device performance, treat the SiO₂ surface with a self-assembled monolayer of OTS. This makes the surface hydrophobic, promoting better polymer chain ordering.
-
Active Layer Deposition:
-
Filter the polymer solution through a 0.45 µm PTFE filter.
-
Spin-coat the solution onto the prepared substrate. A typical spin program is 2000 rpm for 60 seconds.[10]
-
Expert Insight: The spin speed and solution concentration directly control the film thickness. This must be optimized for each new polymer, as thickness affects device capacitance and performance.
-
-
Annealing: Transfer the coated substrates to a nitrogen-filled glovebox and anneal on a hotplate. A typical annealing temperature is 150-180 °C for 30 minutes.[10]
-
Causality: Annealing above the polymer's glass transition temperature provides thermal energy for the polymer chains to rearrange into more ordered, crystalline domains, which facilitates more efficient charge transport.
-
-
Electrode Deposition: Using a shadow mask, thermally evaporate Gold (Au) source and drain electrodes (typically 50 nm thick) onto the polymer film.
-
Characterization:
-
Transfer the completed devices to a probe station connected to a semiconductor parameter analyzer.
-
Measure the transfer characteristics (Drain Current, I_D vs. Gate Voltage, V_G) and output characteristics (I_D vs. Drain Voltage, V_D).
-
Calculate the key performance metrics from the transfer curve in the saturation regime.
-
Data Presentation: OFET Performance Metrics
The performance of OFETs based on new polymers should be systematically tabulated.
| Polymer ID | Annealing Temp. (°C) | Hole Mobility (μ_h) [cm²/Vs] | On/Off Ratio | Threshold Voltage (V_th) [V] |
| P-PivTh-1 | 150 | 0.15 | > 10⁴ | -5.2 |
| P-PivTh-1 | 180 | 0.44[10] | > 10⁵ | -4.8 |
| P-PivTh-2 | 150 | 0.08 | > 10⁴ | -7.1 |
| P-PivTh-2 | 180 | 0.12 | > 10⁵ | -6.5 |
Data is representative and based on typical values for high-performance thiophene-based polymers.[11]
Application in Organic Photovoltaics (OPVs)
The tunable electronic properties of pivaloyl-thiophene derivatives also make them suitable as donor materials in bulk heterojunction (BHJ) OPVs.[12][13]
OPV Device Architecture
The inverted architecture is often preferred for its improved stability.
Caption: Diagram of an inverted organic solar cell.
Protocol: Fabrication of an Inverted BHJ Solar Cell
Materials:
-
Substrate: Patterned Indium Tin Oxide (ITO) coated glass.
-
Electron Transport Layer (ETL): Zinc Oxide (ZnO) nanoparticle solution.
-
Active Layer Solution: A blend of the pivaloyl-thiophene polymer (donor) and an acceptor (e.g., PC₇₁BM or a non-fullerene acceptor) in a solvent like chlorobenzene. A typical ratio is 1:1.5 by weight.
-
Hole Transport Layer (HTL): Molybdenum(VI) oxide (MoO₃).
-
Top Electrode: Silver (Ag).
Procedure:
-
Substrate Cleaning: Clean ITO substrates as described in the OFET protocol.
-
ETL Deposition: Spin-coat the ZnO nanoparticle solution onto the ITO and anneal according to the supplier's recommendation.
-
Active Layer Deposition:
-
Prepare the donor:acceptor blend solution. Often, a processing additive like 1,8-diiodooctane (DIO) is added (e.g., 3% by volume) to optimize the blend morphology.
-
Expert Insight: The choice of solvent and additives is critical for controlling the phase separation and domain sizes within the BHJ, which directly impacts exciton dissociation and charge extraction.
-
Inside a glovebox, spin-coat the active layer blend onto the ZnO layer. Anneal the film as optimized for the specific blend (e.g., 110 °C for 10 minutes).
-
-
HTL and Electrode Deposition:
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Determine the key photovoltaic parameters.
-
Data Presentation: OPV Performance Metrics
| Polymer Donor | Acceptor | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF |
| P-PivTh-1 | PC₇₁BM | 7.5 | 0.85 | 13.5 | 0.65 |
| P-PivTh-1 | Y6 | 12.1 | 0.88 | 21.2 | 0.65 |
| P-PivTh-2 | PC₇₁BM | 6.2 | 0.82 | 11.8 | 0.64 |
| P-PivTh-2 | Y6 | 10.5 | 0.85 | 19.5 | 0.63 |
Data is representative and reflects typical performance improvements when moving from fullerene to non-fullerene acceptors.[13]
Conclusion
This compound is a strategically vital building block for the synthesis of advanced organic electronic materials. The steric and electronic influence of the pivaloyl group provides a powerful lever for chemists to tune polymer solubility, solid-state morphology, and ultimately, device performance. The protocols and insights provided herein offer a robust framework for researchers to harness the potential of this compound in developing next-generation OFETs and OPVs. By understanding the causality behind each experimental step, from polymerization to device fabrication, scientists can accelerate the rational design of materials for a wide range of flexible and low-cost electronic applications.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of chemical design in the performance of organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 20409-48-7 | VAA40948 [biosynth.com]
- 5. This compound | 20409-48-7 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene-fused isoindigo based conjugated polymers for ambipolar organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Polythiophene and its derivatives for all-polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Research Portal [researchdiscovery.drexel.edu]
Application Note & Protocols: Strategic Derivatization of 2-(Trimethylacetyl)thiophene for Biological Screening Library Generation
Abstract: The thiophene nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1][2][3] This document provides a comprehensive guide for the strategic derivatization of 2-(Trimethylacetyl)thiophene, a versatile starting material, to generate a chemically diverse library of novel compounds for biological screening. We present detailed, field-proven protocols for key synthetic transformations targeting the ketone functional group, including Claisen-Schmidt condensation to form chalcones, synthesis of hydrazones, and reductive amination. The rationale behind each synthetic choice is discussed, emphasizing the creation of molecular diversity to maximize the potential for identifying bioactive "hits." Furthermore, this guide outlines best practices for the characterization of synthesized compounds and considerations for designing an effective biological screening cascade.
Introduction: The Rationale for Thiophene Derivatization
Heterocyclic compounds are fundamental building blocks in drug discovery, and sulfur-containing heterocycles like thiophene have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] The inherent stability and aromatic character of the thiophene ring, combined with its capacity for diverse substitution patterns, make it an ideal starting point for generating compound libraries.[1][6]
Our focus, this compound, presents a unique synthetic platform. The structure consists of a thiophene ring acylated at the 2-position with a pivaloyl group. The sterically demanding tert-butyl moiety can influence molecular conformation and interaction with biological targets, while the ketone's carbonyl group serves as a highly versatile chemical handle for a variety of transformations.[7] By systematically modifying this carbonyl group, we can rapidly introduce a wide range of new pharmacophores and functional groups, thereby exploring a vast chemical space in the search for novel therapeutic leads.
This guide is designed to empower researchers to efficiently construct a targeted library of this compound derivatives, providing not just the procedural steps, but the strategic thinking behind them.
Core Derivatization Strategies and Protocols
The ketone moiety of this compound is the focal point for diversification. The following protocols detail three robust and high-yield transformations.
Strategy 1: Claisen-Schmidt Condensation for Thiophene-Chalcone Synthesis
Expert Rationale: The Claisen-Schmidt condensation is a classic yet powerful reaction for forming α,β-unsaturated ketones, known as chalcones.[8][9] The chalcone scaffold is a privileged structure in medicinal chemistry, with derivatives reported to possess potent anticancer, anti-inflammatory, and antimicrobial activities.[10][11] This strategy involves the base-catalyzed reaction between this compound and a diverse panel of aromatic or heteroaromatic aldehydes. The variability of the aldehyde component allows for systematic exploration of structure-activity relationships (SAR).
Protocol 1: Synthesis of (E)-1-(thiophen-2-yl)-3-phenyl-4,4-dimethylpent-2-en-1-one
-
Materials:
-
This compound (1.0 eq, e.g., 1.68 g, 10 mmol)
-
Benzaldehyde (1.0 eq, e.g., 1.06 g, 10 mmol)
-
Methanol (25 mL)
-
Potassium Hydroxide (KOH), 40% aqueous solution (4 mL)
-
5% Hydrochloric acid (HCl)
-
Crushed ice
-
Ethyl acetate and n-Hexane for chromatography/recrystallization
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound and benzaldehyde in 25 mL of methanol.
-
Stir the solution at room temperature using a magnetic stirrer.
-
Slowly add the 40% aqueous KOH solution dropwise to the stirred mixture. A color change or formation of a precipitate may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent system like n-hexane:ethyl acetate (7:3).
-
Upon completion, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.[11]
-
Acidify the mixture by slowly adding 5% HCl until the pH is ~5-6. This will precipitate the crude product.
-
Filter the resulting solid using a Büchner funnel, and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Purify the solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure chalcone derivative.[11]
-
Strategy 2: Hydrazone Synthesis
Expert Rationale: The formation of a hydrazone linkage by reacting the ketone with a hydrazide introduces a versatile N-N bond and an amide functionality. Hydrazones are recognized for their ability to chelate metal ions and participate in hydrogen bonding, and they exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[12][13] This synthetic route is straightforward and allows for the incorporation of various acyl or aryl groups depending on the chosen hydrazide.
Protocol 2: Synthesis of N'-(1-(thiophen-2-yl)-2,2-dimethylpropylidene)benzohydrazide
-
Materials:
-
This compound (1.0 eq, e.g., 1.68 g, 10 mmol)
-
Benzhydrazide (1.0 eq, e.g., 1.36 g, 10 mmol)
-
Methanol (30 mL)
-
Glacial Acetic Acid (3-4 drops, catalytic)
-
-
Procedure:
-
Add this compound to 15 mL of hot methanol in a 100 mL round-bottom flask equipped with a reflux condenser.
-
In a separate beaker, dissolve the benzhydrazide in 15 mL of hot methanol.
-
Add the benzhydrazide solution to the flask containing the ketone.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[12]
-
Reflux the mixture using a water bath for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature. A crystalline solid should form.
-
Collect the product by filtration, wash it several times with cold water, followed by a small amount of cold methanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent like methanol or ethanol to obtain the pure hydrazone derivative.[12]
-
Strategy 3: Reductive Amination
Expert Rationale: Reductive amination is one of the most powerful methods for synthesizing amines, converting a carbonyl group directly into an amine via an intermediate imine.[14] This transformation is crucial for library development as it introduces a basic nitrogen center, which is a key feature in a vast number of pharmaceuticals due to its ability to form salt bridges and engage in hydrogen bonding. The protocol can be adapted for primary or secondary amines, leading to a wide array of derivatives from a single ketone precursor.
Protocol 3: One-Pot Synthesis of N-phenyl-1-(thiophen-2-yl)-2,2-dimethylpropan-1-amine
-
Materials:
-
This compound (1.0 eq, e.g., 1.68 g, 10 mmol)
-
Aniline (1.1 eq, e.g., 1.02 g, 11 mmol)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq, e.g., 0.94 g, 15 mmol)
-
Methanol (40 mL)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a 100 mL flask, dissolve this compound and aniline in 40 mL of methanol.
-
Stir the solution and adjust the pH to approximately 6 by the dropwise addition of glacial acetic acid. This mildly acidic condition is crucial for promoting the formation of the imine intermediate without deactivating the amine.[14]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, carefully add the sodium cyanoborohydride to the reaction mixture. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, quench the excess hydride by slowly adding 1M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 50 mL of water and basify the solution with 1M NaOH to a pH of ~10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by column chromatography on silica gel.
-
Summary of Derivatization Strategies
The following table summarizes the key aspects of the described protocols, providing a quick reference for library planning.
| Strategy | Reaction Type | Key Reagents | Product Class | Rationale for Diversity |
| 1 | Claisen-Schmidt Condensation | Aromatic Aldehydes, KOH | Chalcones | Introduces diverse (hetero)aromatic rings, varies electronic properties. |
| 2 | Hydrazone Formation | Hydrazides, Acetic Acid | Hydrazones | Incorporates N-N bond and amide; allows for varied acyl/aryl groups. |
| 3 | Reductive Amination | Primary/Secondary Amines, NaBH₃CN | Amines | Introduces a basic nitrogen center, a key pharmacophore; wide amine variety. |
Guidelines for Biological Screening
The successful identification of bioactive compounds extends beyond synthesis. A well-designed screening strategy is paramount.
4.1. Library Preparation and Management
-
Purity Assessment: Ensure all compounds in the library are of high purity (>95%), as confirmed by LC-MS and NMR, to avoid false positives.[15]
-
Solubilization: Create stock solutions of each compound in a suitable solvent, typically DMSO, at a standard concentration (e.g., 10 mM).
-
Plating: Use the stock solutions to prepare assay-ready plates at the desired screening concentrations. High-throughput screening (HTS) is often performed at a single high concentration (e.g., 10-25 µM) for the primary screen.[16]
4.2. Screening Cascade Design A tiered approach is recommended to efficiently manage resources and validate initial findings.
-
Primary Screen: This is a high-throughput assay designed to rapidly test the entire library. Examples include:
-
Hit Confirmation: Putative hits should be re-tested from freshly prepared solutions to confirm activity and rule out errors from the initial screen.[15]
-
Dose-Response Analysis: Active compounds are tested across a range of concentrations to determine potency (e.g., IC₅₀ or EC₅₀).
-
Secondary and Orthogonal Assays: These are critical for validating the biological activity and elucidating the mechanism of action. They should use a different technology or biological readout to rule out assay-specific artifacts.[15]
Conclusion
This compound is an excellent starting scaffold for the generation of diverse and novel chemical entities. The synthetic protocols outlined in this guide—Claisen-Schmidt condensation, hydrazone formation, and reductive amination—provide robust and versatile pathways to a library rich in privileged medicinal chemistry motifs. By combining these efficient synthetic strategies with a rigorous and well-designed biological screening cascade, researchers are well-equipped to discover and develop new lead compounds for a wide range of therapeutic targets.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 13. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 16. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Application Note & Protocol: High-Purity Isolation of 2-(Trimethylacetyl)thiophene
Introduction: The Need for Purity
2-(Trimethylacetyl)thiophene, also known as 2-pivaloylthiophene, is a key heterocyclic ketone intermediate in organic synthesis. Its thiophene core is a prevalent scaffold in medicinal chemistry, found in numerous pharmacologically active compounds.[1] The utility of this intermediate in multi-step syntheses is directly contingent on its purity. Trace impurities, such as unreacted starting materials, isomeric byproducts, or solvents, can lead to unpredictable reaction outcomes, low yields of the desired final product, and complications in downstream purification and biological testing.
This guide provides a robust, field-tested protocol for the purification of this compound to a high degree of purity (≥99.5%). We will primarily focus on fractional vacuum distillation, the most effective method for this compound, and discuss column chromatography as a viable alternative for challenging separations. The causality behind each step is explained to empower researchers to adapt the protocol to their specific experimental context.
Compound Profile and Characteristics
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy. The compound's high boiling point at atmospheric pressure necessitates purification under reduced pressure to prevent thermal degradation.
| Property | Value | Source(s) |
| CAS Number | 20409-48-7 | [2][3] |
| Molecular Formula | C₉H₁₂OS | [4][5] |
| Molecular Weight | 168.26 g/mol | [2][4] |
| Appearance | Clear, colorless to pale yellow liquid | [3][6] |
| Boiling Point | 114-116 °C at 14 mmHg | [6][7] |
| Density | ~1.070 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.5335 - 1.5380 | [3][7] |
Anticipating Impurities: A Synthesis-Based Approach
The most common route to this compound is the Friedel-Crafts acylation of thiophene with pivaloyl chloride, typically using a Lewis acid catalyst like aluminum chloride.[6] This synthetic pathway informs the likely impurities in the crude product:
-
Unreacted Thiophene: A volatile starting material.
-
Unreacted Pivaloyl Chloride/Pivalic Acid: The acylating agent and its hydrolysis product.
-
3-(Trimethylacetyl)thiophene: The primary regioisomeric byproduct. Friedel-Crafts acylation of thiophene strongly favors the 2-position, but small amounts of the 3-isomer can form.
-
Di-acylated Products: Formed if the reaction conditions are too harsh.
-
Polymeric/Tarry Materials: High-molecular-weight byproducts resulting from uncontrolled side reactions.
-
Residual Solvents: Solvents used during the reaction and workup (e.g., dichloromethane, ether).
Primary Purification Protocol: Fractional Vacuum Distillation
Vacuum distillation is the method of choice for purifying liquids that have high boiling points or are sensitive to high temperatures. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for efficient vaporization and separation without thermal decomposition.
Causality of Vacuum Distillation:
The Clausius-Clapeyron relation governs the relationship between a liquid's vapor pressure and temperature. By lowering the system pressure with a vacuum pump, the temperature required to reach the boiling point (where vapor pressure equals system pressure) is decreased. A fractional distillation setup, which includes a column with a high surface area (e.g., Vigreux or packed column), allows for repeated condensation-vaporization cycles. Each cycle enriches the vapor phase with the more volatile component, enabling the separation of compounds with close boiling points, such as regioisomers.
Experimental Protocol
Apparatus:
-
Round-bottom flask (sized so the crude liquid fills it to 1/2 to 2/3 capacity)
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask (cow-type adapter or multiple single flasks)
-
Calibrated thermometer
-
Heating mantle with stirrer
-
Vacuum pump with tubing and a cold trap (liquid nitrogen or dry ice/acetone)
-
Manometer
Procedure:
-
System Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are clean, lightly greased with vacuum grease, and securely clamped. A short, insulated fractionating column is recommended.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Close the system to the atmosphere and slowly apply vacuum. A cold trap must be in place between the apparatus and the pump to protect the pump from corrosive vapors.
-
Heating: Once a stable, low pressure is achieved (e.g., 10-15 mmHg), begin to heat the flask gently with the heating mantle while stirring.
-
Collecting Fractions:
-
Forerun: Collect the initial, low-boiling fraction. This will contain residual solvents and unreacted thiophene. The temperature will be low and unstable during this phase.
-
Main Fraction: As the temperature rises and stabilizes at the expected boiling point (114-116 °C at 14 mmHg), switch to a clean receiving flask.[6][7] Collect the pure this compound while the head temperature remains constant.
-
Final Fraction: If the temperature begins to rise or drop, or if the distillate becomes colored, stop the distillation or switch to a final collection flask. This fraction may contain higher-boiling impurities.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure. Venting a hot system can cause air to rush in, potentially cracking the glass or causing an explosion.
Alternative Protocol: Silica Gel Column Chromatography
If distillation fails to adequately separate key impurities (e.g., an isomer with a very close boiling point), column chromatography is the preferred alternative. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).
Causality of Chromatography:
This compound is a moderately polar compound due to its ketone functional group. Silica gel is a highly polar stationary phase. Non-polar impurities (like residual thiophene or side-chain byproducts) will have weak interactions with the silica and elute quickly with a non-polar solvent. The target compound will interact more strongly and elute later. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane), the target compound's affinity for the mobile phase increases, allowing it to be eluted from the column, separated from more polar impurities which remain adsorbed.
Experimental Protocol
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Solvents: Hexane (or heptane) and Ethyl Acetate (ACS grade or higher)
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: On a TLC plate, spot the crude material and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 99:1, 95:5, 90:10). The ideal system will show the target compound with an Rf value of ~0.25-0.35, with good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica bed.
-
Elution and Fraction Collection: Begin eluting with the starting solvent system. Collect fractions and monitor their contents by TLC. Gradually increase the solvent polarity as needed to elute the target compound.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified liquid.
Purity Assessment
Post-purification analysis is a critical, self-validating step to confirm the success of the procedure.
-
Gas Chromatography (GC/GC-MS): This is the gold standard for assessing the purity of volatile organic compounds. A single, sharp peak on the chromatogram indicates high purity.[3] GC-MS can further help in identifying any minor residual impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation. The absence of signals corresponding to known impurities in the spectra is a strong indicator of purity.
-
Refractive Index: Measuring the refractive index and comparing it to the literature value provides a quick and simple physical confirmation of purity.[3][7]
Safety and Handling
As a Senior Application Scientist, safety is paramount. Adherence to established safety protocols is non-negotiable.
-
Hazard Profile: this compound is harmful if swallowed and may cause an allergic skin reaction.[4][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and nitrile gloves.[4]
-
Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid breathing vapors.[4] Prevent contact with skin and eyes.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[4]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[4][9]
References
- 1. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 20409-48-7 [chemicalbook.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound | 20409-48-7 [chemicalbook.com]
- 6. This compound CAS#: 20409-48-7 [amp.chemicalbook.com]
- 7. This compound , 98 , 20409-48-7 - CookeChem [cookechem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Scale-up synthesis of 2-(Trimethylacetyl)thiophene
An Application Note for the Scale-Up Synthesis of 2-(Trimethylacetyl)thiophene
Abstract
This application note provides a comprehensive and robust protocol for the scale-up synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Friedel-Crafts acylation of thiophene with pivaloyl chloride, a method selected for its efficiency and scalability. This guide delves into the underlying chemical principles, provides a detailed step-by-step protocol suitable for pilot-scale production, and addresses critical considerations for process safety, reaction monitoring, product purification, and quality control. The intended audience includes researchers, process chemists, and drug development professionals tasked with transitioning synthetic procedures from the laboratory bench to larger-scale manufacturing.
Introduction and Strategic Overview
This compound, also known as 2-pivaloylthiophene, is a valuable heterocyclic ketone. Its thiophene core is a prominent scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] As a synthetic intermediate, this compound serves as a crucial building block for more complex molecules in the pharmaceutical industry.[4]
The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges, including thermal management, reagent handling, and ensuring consistent product quality. The most direct and widely employed route to 2-acylthiophenes is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring.[7]
The choice of catalyst is paramount in the acylation of thiophene. While strong Lewis acids like aluminum chloride (AlCl₃) are classic catalysts for Friedel-Crafts reactions, they are often too aggressive for reactive heterocycles like thiophene, leading to polymerization and reduced yields.[8] Therefore, for a scalable and controlled process, milder Lewis acids such as stannic chloride (SnCl₄) or solid acid catalysts like zeolites are preferred.[8][9] This protocol will focus on the use of SnCl₄ due to its well-documented efficacy and moderate reactivity. The reaction preferentially occurs at the 2-position of the thiophene ring, a regioselectivity dictated by the superior resonance stabilization of the cationic intermediate formed during electrophilic attack at this position.[10]
Reaction Mechanism and Rationale
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst (SnCl₄) coordinates to the chlorine atom of pivaloyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the trimethylacetylium (pivaloyl) cation. This cation is the active electrophile that is attacked by the electron-rich thiophene ring.
Caption: Mechanism of Friedel-Crafts Acylation of Thiophene.
Attack at the C2 position of thiophene is favored as the resulting intermediate (a sigma complex) can be described by three resonance structures, providing greater charge delocalization and stability compared to the two resonance structures possible for C3 attack.[10] This inherent regioselectivity simplifies the product profile, which is highly desirable for large-scale synthesis.
Detailed Scale-Up Protocol (1.0 mole Scale)
This protocol is designed for a 1.0 mole scale reaction and should be adapted by qualified personnel for larger quantities with appropriate engineering controls.
Materials and Equipment
-
Equipment:
-
5 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Addition funnel (1 L).
-
Inert gas (Nitrogen or Argon) inlet.
-
Scrubber system connected to the reactor outlet, charged with a sodium hydroxide solution to neutralize HCl gas.
-
Heating/cooling circulator for the reactor jacket.
-
Vacuum distillation apparatus for purification.
-
-
Reagents:
-
Thiophene (≥99%, anhydrous)
-
Pivaloyl chloride (≥99%)
-
Stannic chloride (SnCl₄, ≥99%)
-
Dichloromethane (DCM, anhydrous, ≥99.5%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction Parameter Summary
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount | Density (g/mL) | Volume (mL) |
| Thiophene | 84.14 | 1.00 | 1.00 | 84.1 g | 1.065 | 79.0 mL |
| Pivaloyl Chloride | 120.58 | 1.05 | 1.05 | 126.6 g | 1.079 | 117.3 mL |
| Stannic Chloride (SnCl₄) | 260.51 | 1.10 | 1.10 | 286.6 g | 2.226 | 128.7 mL |
| Dichloromethane (DCM) | - | - | - | - | 1.326 | ~2.0 L |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Preparation: Assemble the 5 L jacketed reactor system. Ensure all glassware is dry to prevent reaction with the moisture-sensitive catalyst.[11] Purge the entire system with dry nitrogen for at least 30 minutes.
-
Reagent Charging: Charge the reactor with thiophene (84.1 g, 1.0 mol) and anhydrous dichloromethane (1.5 L). Begin stirring and cool the mixture to 0-5 °C using the circulating bath.
-
Catalyst Addition: Slowly add stannic chloride (286.6 g, 1.1 mol) to the stirred solution via the addition funnel over 20-30 minutes. Maintain the internal temperature below 10 °C. The formation of a complex may be observed.
-
Acylation: In the addition funnel, dilute the pivaloyl chloride (126.6 g, 1.05 mol) with anhydrous dichloromethane (200 mL). Add this solution dropwise to the reactor over 60-90 minutes. A mild exotherm is expected; carefully control the addition rate to keep the internal temperature below 10 °C.[11] Copious amounts of HCl gas will evolve and should be directed to the caustic scrubber.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by withdrawing small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of thiophene is complete.[8]
-
Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. In a separate, appropriately sized vessel, prepare a mixture of crushed ice (1 kg) and water (1 L). Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This quench step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Aqueous Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:
-
1 M HCl (500 mL)
-
Saturated NaHCO₃ solution (2 x 500 mL, watch for gas evolution)
-
Saturated brine solution (500 mL)
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
Purification: The resulting crude oil is purified by vacuum distillation.[8][12] Collect the fraction boiling at approximately 102-105 °C at 15 mmHg. The expected yield is typically in the range of 80-90%.
Safety and Hazard Management
Scaling up chemical reactions introduces significant safety risks that must be rigorously managed.
-
Reagent Hazards:
-
Pivaloyl Chloride: Corrosive and a lachrymator. Reacts with water to produce HCl. Handle only in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).[13]
-
Stannic Chloride (SnCl₄): Corrosive and reacts violently with water, releasing heat and HCl gas. It is critical to use anhydrous conditions.[11]
-
Thiophene: Flammable liquid with a low flash point.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
-
Process Hazards:
-
Exothermic Reaction: The acylation and quenching steps are exothermic. The rate of addition and efficient cooling are essential to prevent a thermal runaway. A temperature probe must monitor the internal reaction temperature at all times.
-
Gas Evolution: The reaction generates significant quantities of HCl gas. A robust scrubbing system is mandatory to neutralize the off-gas before venting.
-
Pressure Build-up: Ensure the reactor is not a closed system during the reaction to prevent pressure build-up from HCl evolution.
-
Quality Control and Analytical Characterization
To ensure the final product meets the required specifications, a suite of analytical techniques should be employed.
-
Gas Chromatography (GC): Ideal for assessing purity and detecting volatile impurities like residual solvent, unreacted thiophene, or the 3-isomer.[14] A typical GC method would use a non-polar or mid-polarity column.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main product and any non-volatile impurities or di-acylated byproducts.[15]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), it is the most reliable method for confirming the identity of the product and any unknown impurity peaks by providing molecular weight and fragmentation data.[14]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The spectrum of this compound is expected to show characteristic signals for the thiophene ring protons and a singlet for the nine equivalent protons of the tert-butyl group.
Typical Impurities:
-
3-(Trimethylacetyl)thiophene: The primary isomeric impurity. Separation can be challenging due to similar boiling points but can be achieved with efficient fractional distillation or chromatography.[12]
-
Di-acylated Thiophenes: Can form if excess acylating agent is used. Controlled stoichiometry helps minimize this.[12]
-
Unreacted Thiophene: Should be removed during vacuum distillation.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ajrconline.org [ajrconline.org]
- 4. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. benchchem.com [benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. echemi.com [echemi.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 14. benchchem.com [benchchem.com]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocols for 2-(Trimethylacetyl)thiophene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatility of the Thiophene Moiety in Advanced Materials
Thiophene and its derivatives are cornerstone building blocks in the field of materials science, particularly for the development of organic electronics.[1] Their inherent electronic properties, chemical stability, and the tunability of their characteristics through functionalization make them ideal candidates for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2] This guide focuses on a specific, yet highly versatile, thiophene derivative: 2-(Trimethylacetyl)thiophene. The presence of the bulky trimethylacetyl group offers unique steric and electronic effects, influencing the solubility and morphology of resulting materials, which are critical parameters for device performance.
This document provides a detailed exploration of the applications of this compound in materials science, with a focus on its conversion into functional monomers and their subsequent polymerization to create novel conjugated polymers for electronic applications. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.
Core Application: From Ketone to Conjugated Polymer for Organic Electronics
A primary application of this compound in materials science is its use as a precursor for the synthesis of conjugated polymers. The trimethylacetyl group, while not directly participating in the polymerization, can be chemically modified to introduce a polymerizable functional group. A key transformation in this context is the Knoevenagel condensation, which converts the ketone into a vinylidene group, extending the conjugation and providing a handle for polymerization.[3]
The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] In the case of this compound, this reaction is typically performed with a compound containing an active methylene group, such as malononitrile or cyanoacetate derivatives. This reaction is strategically important for several reasons:
-
Extension of Conjugation: The newly formed carbon-carbon double bond extends the π-conjugated system of the thiophene ring, which is essential for the electronic properties of the final polymer.
-
Introduction of Functional Groups: The choice of the active methylene compound allows for the introduction of various functional groups (e.g., nitrile, ester) that can influence the polymer's solubility, electronic energy levels, and intermolecular interactions.
-
Creation of a Polymerizable Monomer: The product of the Knoevenagel condensation can be designed to be a polymerizable monomer, for instance, by having polymerizable groups on the active methylene compound or by subsequent modification of the newly introduced functional groups.
The following diagram illustrates the general workflow from this compound to a functional conjugated polymer.
Caption: Workflow from this compound to an electronic device.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps and expected outcomes.
Protocol 1: Synthesis of a Polymerizable Monomer via Knoevenagel Condensation
This protocol describes the synthesis of a key intermediate, (Z)-2-(2,2-dimethyl-1-(thiophen-2-yl)propylidene)malononitrile, from this compound. This monomer can then be used in various polymerization reactions.
Rationale: This procedure utilizes a base-catalyzed Knoevenagel condensation. Piperidine is a commonly used weak base for this reaction, and ethanol is a suitable solvent. The reaction is monitored by Thin Layer Chromatography (TLC) to determine completion.
Materials:
-
This compound (1 equivalent)
-
Malononitrile (1.1 equivalents)
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
Ethanol (anhydrous)
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and dichloromethane as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent to afford the pure (Z)-2-(2,2-dimethyl-1-(thiophen-2-yl)propylidene)malononitrile.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome: A pale yellow solid with a yield of 70-85%.
Protocol 2: Synthesis of a Conjugated Polymer via Stille Coupling
This protocol describes the polymerization of a monomer derived from the product of Protocol 1. For this, we will assume a hypothetical monomer where the initial Knoevenagel product has been further functionalized to be suitable for Stille coupling (e.g., by introducing bromo groups on the thiophene ring).
Rationale: Stille coupling is a versatile cross-coupling reaction that is widely used for the synthesis of conjugated polymers.[2] It involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. This method offers good functional group tolerance and control over the polymer structure.
Materials:
-
Diboromo-functionalized monomer (derived from the product of Protocol 1) (1 equivalent)
-
Distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst, ~2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (ligand, ~8 mol%)
-
Anhydrous and deoxygenated toluene (solvent)
-
Methanol (for precipitation)
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the dibromo-functionalized monomer (1 equivalent), the distannyl co-monomer (1 equivalent), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).
-
Solvent Addition: Add anhydrous and deoxygenated toluene to the flask via cannula.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours. The polymer will precipitate from the solution as it forms.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of methanol to precipitate the polymer completely.
-
Purification: Filter the polymer and wash it with methanol. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene).
-
Isolation: Precipitate the purified polymer from the good solvent into methanol, filter, and dry under vacuum.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Use ¹H NMR for structural confirmation and UV-Vis spectroscopy to determine its optical properties and estimate the bandgap.
Expected Outcome: A dark-colored solid polymer. The molecular weight and yield will depend on the specific monomers and reaction conditions.
The following diagram illustrates the Stille coupling polymerization process.
Caption: Stille coupling polymerization workflow.
Application in Organic Field-Effect Transistors (OFETs)
The synthesized conjugated polymer can be used as the active semiconductor layer in an OFET to evaluate its electronic properties.
Protocol 3: Fabrication and Characterization of an OFET
Rationale: This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common device architecture for testing new organic semiconductors. The performance of the OFET is characterized by its field-effect mobility, on/off ratio, and threshold voltage.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (as the gate electrode and dielectric)
-
The synthesized conjugated polymer
-
A suitable organic solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
Shadow mask
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface between the dielectric and the semiconductor.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a suitable solvent and deposit it onto the substrate using spin-coating to form a thin film.
-
Annealing: Anneal the polymer film at an optimized temperature to improve its morphology and crystallinity.
-
Electrode Deposition: Deposit the gold source and drain electrodes on top of the polymer film through a shadow mask by thermal evaporation.
-
Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
Data Analysis and Expected Performance:
The performance of the OFET is evaluated by analyzing the output and transfer characteristics. Key parameters to be extracted are:
-
Field-Effect Mobility (μ): A measure of how quickly charge carriers move through the semiconductor.
-
On/Off Ratio: The ratio of the current when the transistor is "on" to the current when it is "off".
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct.
Table 1: Representative Performance Data for Thiophene-Based Polymer OFETs
| Parameter | Typical Range for Thiophene-Based Polymers |
| Field-Effect Mobility (μ) | 10⁻³ - 1 cm²/Vs |
| On/Off Ratio | 10⁴ - 10⁸ |
| Threshold Voltage (Vth) | 0 to -20 V (for p-type) |
Note: The actual performance will be highly dependent on the specific polymer structure, film morphology, and device fabrication conditions.
Conclusion and Future Outlook
This compound serves as a valuable and versatile starting material in materials science. Through straightforward chemical modifications, such as the Knoevenagel condensation, it can be converted into a range of functional monomers for the synthesis of novel conjugated polymers. These polymers, in turn, show great promise for applications in organic electronics. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this compound and its derivatives in the development of next-generation electronic materials. Further research could focus on exploring different co-monomers, modifying the side chains to fine-tune solubility and packing, and investigating the performance of these materials in other electronic devices such as solar cells and sensors.
References
- 1. Thiophene-based molecular and polymeric semiconductors for organic field effect transistors and organic thin film transistors | springerprofessional.de [springerprofessional.de]
- 2. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Trimethylacetyl)thiophene
Welcome to the technical support center for the synthesis of 2-(trimethylacetyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important chemical transformation. Here, you will find in-depth answers to common questions and troubleshooting advice to enhance your reaction yields, minimize impurities, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with pivaloyl chloride.[1] This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic thiophene ring.[2][3] The reaction is typically mediated by a Lewis acid catalyst.[4]
The general reaction scheme is as follows:
Thiophene + Pivaloyl Chloride --(Lewis Acid)--> this compound + HCl
The choice of Lewis acid is critical for the success of the reaction, with common options including aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and zinc chloride (ZnCl₂).[5][6] More recently, solid acid catalysts like zeolites have been explored as environmentally friendlier alternatives.[7][8]
Q2: Why does the acylation reaction preferentially occur at the 2-position of the thiophene ring?
The high regioselectivity for the 2-position (or the equivalent 5-position) in the Friedel-Crafts acylation of thiophene is a result of the electronic properties of the thiophene ring.[9] The sulfur atom can stabilize the intermediate carbocation (the sigma complex or arenium ion) formed during the electrophilic attack more effectively when the attack occurs at the 2-position.[10] This is because the positive charge can be delocalized onto the sulfur atom through resonance, leading to a more stable intermediate compared to the one formed from an attack at the 3-position.[9][10] The intermediate from the attack at the 2-position has more resonance structures, contributing to its greater stability and making this pathway kinetically favored.[9]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: I am consistently obtaining a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields in the Friedel-Crafts acylation of thiophene can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Catalyst Choice and Stoichiometry:
-
The Problem: The choice and amount of Lewis acid are paramount. Strong Lewis acids like AlCl₃ can sometimes lead to the polymerization of thiophene, creating tar-like byproducts and reducing the yield of the desired ketone.[11][12] Furthermore, the product ketone can form a complex with the Lewis acid, effectively sequestering the catalyst.[1] This is why a stoichiometric amount of the catalyst is often required.[1][13]
-
The Solution:
-
Consider using a milder Lewis acid such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), which are known to be effective for thiophene acylation with fewer side reactions.[5]
-
If using AlCl₃, ensure it is of high quality and anhydrous. The reaction should be conducted under strictly anhydrous conditions, as moisture can deactivate the catalyst.
-
Experiment with the catalyst loading. While stoichiometric amounts are common, for some catalysts, an excess may be beneficial. Conversely, for highly reactive substrates, a substoichiometric amount might suffice.
-
2. Reaction Temperature and Time:
-
The Problem: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote polymerization and other side reactions.[7]
-
The Solution:
-
The optimal temperature is dependent on the specific catalyst and solvent used. For many Friedel-Crafts acylations of thiophene, a temperature range of 0°C to room temperature is a good starting point.[6]
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[14]
-
3. Reactant Purity and Stoichiometry:
-
The Problem: The purity of the starting materials, especially thiophene and pivaloyl chloride, is crucial. Impurities can interfere with the catalyst or lead to unwanted side reactions. The molar ratio of the reactants also plays a role.
-
The Solution:
Decision Workflow for Low Yield Optimization:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Dark, Polymeric Byproducts
Q: My reaction mixture turns dark and I'm isolating a significant amount of a tar-like substance. What is causing this and how can I prevent it?
A: The formation of dark, polymeric byproducts is a common issue in Friedel-Crafts reactions involving reactive heterocycles like thiophene.
-
The Cause: This is often due to the high reactivity of the thiophene ring, which can be susceptible to polymerization or degradation under strongly acidic conditions.[11][12] Aggressive Lewis acids like aluminum chloride are particularly known to induce such side reactions.[5][12]
-
Preventative Measures:
-
Switch to a Milder Catalyst: As mentioned previously, using a less aggressive Lewis acid like SnCl₄ or ZnCl₂ can significantly reduce polymerization.[5] Solid acid catalysts, such as zeolites, are also excellent alternatives that often lead to cleaner reactions.[7][8]
-
Control the Temperature: Running the reaction at a lower temperature can help to control the reaction rate and minimize unwanted side reactions.
-
Order of Addition: Adding the Lewis acid portion-wise to the mixture of thiophene and pivaloyl chloride at a low temperature can help to control the initial exotherm and prevent localized overheating.
-
Issue 3: Incomplete Reaction and Difficulty in Product Purification
Q: My reaction doesn't go to completion, and I have a hard time separating the product from the starting materials. What are your recommendations?
A: An incomplete reaction can be due to several factors, and the resulting mixture can indeed be challenging to purify.
-
Addressing Incomplete Reactions:
-
Increase Reaction Time: As determined by reaction monitoring (TLC/GC), a longer reaction time may be necessary.
-
Increase Temperature: A modest increase in temperature can sometimes drive the reaction to completion, but be mindful of the potential for byproduct formation.
-
Excess Acylating Agent: Using a slight excess of pivaloyl chloride can help to consume all of the thiophene.[7]
-
-
Purification Strategies:
-
Vacuum Distillation: this compound is a liquid with a boiling point of 114-116 °C at 14 mmHg.[16] Vacuum distillation is an effective method for separating it from less volatile starting materials and byproducts.[11]
-
Column Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel is a reliable alternative. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from impurities.[17]
-
Experimental Protocol: Friedel-Crafts Acylation using Stannic Chloride
This protocol provides a starting point for the synthesis of this compound using a milder Lewis acid catalyst.
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add pivaloyl chloride (1.1 equivalents) to the dropping funnel. Add stannic chloride (1.2 equivalents) to the reaction mixture dropwise via a syringe, keeping the temperature below 5 °C. Then, add the pivaloyl chloride dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Mechanism of Friedel-Crafts Acylation:
Caption: Mechanism of Friedel-Crafts Acylation.
Catalyst Performance Comparison
The choice of catalyst has a profound impact on the yield and reaction conditions. The following table summarizes data from various studies on thiophene acylation.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [7][14] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [8][14] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h | [6][14] |
| Stannic Chloride (SnCl₄) | Acetyl Chloride | - | High | Room Temperature | [12] |
| Aluminum Chloride (AlCl₃) | Pivaloyl Chloride | - | Variable | Can cause polymerization | [5][12][16] |
Key Observations from Catalyst Comparison:
-
Solid Acid Catalysts: Zeolites like Hβ show excellent activity and selectivity, with the added benefits of being recoverable and reusable, making them a greener alternative.[7][14]
-
Alkylaluminum Halides: EtAlCl₂ has been shown to be a highly effective catalyst, providing excellent yields under mild conditions.[6][14]
-
Traditional Lewis Acids: While effective, traditional Lewis acids like AlCl₃ require careful handling to avoid side reactions.[5][12] SnCl₄ is often a better choice for thiophene acylation.[12]
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 16. This compound CAS#: 20409-48-7 [amp.chemicalbook.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Acylation of Thiophene
Welcome to the technical support center for thiophene acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges, particularly the formation of side products, in a direct question-and-answer format. Our goal is to provide you with not only solutions but also the underlying mechanistic principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a diacylated product. How can I improve selectivity for monoacylation?
A1: This is a classic challenge in Friedel-Crafts chemistry. Thiophene is an electron-rich heterocycle, making it highly reactive to electrophilic aromatic substitution.[1][2] The initial acyl group you introduce is deactivating, which should, in theory, prevent a second acylation.[3][4][5] However, under certain conditions, the high reactivity of the thiophene ring can still lead to diacylation.
Root Causes & Solutions:
-
Catalyst Stoichiometry: Traditional Lewis acids like aluminum chloride (AlCl₃) are often used in stoichiometric amounts because they complex with the ketone product.[5] If excess catalyst or forcing conditions are used, it can overcome the deactivating effect of the first acyl group.
-
Troubleshooting Protocol 1: Optimizing Lewis Acid Stoichiometry.
-
Begin with a 1.05 equivalent of AlCl₃ relative to the acylating agent.
-
Cool the reaction to 0°C before the slow, dropwise addition of the acyl chloride or anhydride.
-
Maintain a low temperature (0-5°C) throughout the reaction.
-
If diacylation persists, consider reducing the catalyst to a sub-stoichiometric amount (e.g., 0.9 eq) and extending the reaction time, monitoring carefully by TLC or GC-MS.
-
-
-
Reaction Temperature: Higher temperatures provide the activation energy needed for the deactivated ring to react a second time.
-
Solution: Maintain strict temperature control. Running the reaction at 0°C or even lower (e.g., -15°C with an appropriate cooling bath) can significantly suppress the formation of the diacylated side product.
-
-
Alternative Catalysts: Some modern catalysts are less aggressive and can offer better selectivity.
-
Recommendation: Consider using solid acid catalysts like zeolites (e.g., Hβ zeolite) or metal oxides (e.g., SnO₂ nanosheets), which can provide high yields of the mono-acylated product with excellent selectivity.[6][7][8] Milder Lewis acids, such as zinc halides, have also been shown to effectively catalyze the reaction while minimizing side product formation.[9]
-
Q2: My main product is the 2-acylthiophene as expected, but I'm also isolating the 3-acyl isomer. Why is this happening and how can I improve regioselectivity?
A2: The exceptional regioselectivity for the 2-position (or 5-position) is a hallmark of thiophene acylation.[10][11] This preference is due to the superior stabilization of the carbocation intermediate (the sigma complex) formed during electrophilic attack at the C2 position. This intermediate is stabilized by three resonance structures, whereas attack at the C3 position yields an intermediate with only two resonance forms.[10][12]
Root Causes for Loss of Selectivity:
-
Steric Hindrance: If your thiophene substrate already has a bulky substituent at the 2-position, the acylating agent may be sterically forced to attack the 3- or 4-positions.
-
Harsh Reaction Conditions: While uncommon for acylation, extremely high temperatures or overly potent catalytic systems could potentially lead to isomerization or reaction at the less favored position.
-
Complex Substrates: For 3-substituted thiophenes, the directing effect of the existing substituent can compete with the inherent preference for α-acylation, sometimes leading to product mixtures.[11]
Solutions to Enhance Regioselectivity:
-
Confirm the Mechanism: The preference for C2 is strong. The formation of a 3-acyl isomer is often minor but can be exacerbated by the factors above.[13]
-
Catalyst Choice: Employing shape-selective catalysts like certain zeolites can enhance selectivity by sterically favoring attack at the more accessible 2-position.
-
Modern Methods: For complex substrates where high regioselectivity at less reactive positions is required, consider advanced methods like transition-metal-catalyzed C-H activation, which utilizes directing groups to override the natural reactivity of the thiophene ring.[11]
Q3: My reaction is sluggish, and upon workup, I recover mostly starting material along with some dark, insoluble tar. What's causing this?
A3: This issue often points to catalyst deactivation and/or polymerization of the thiophene ring.
Root Causes & Solutions:
-
Catalyst Deactivation:
-
Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Even trace amounts of water in your solvent or on your glassware can hydrolyze and deactivate the catalyst.
-
Protocol: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Complexation: The sulfur atom in thiophene can coordinate with strong Lewis acids. While this is less of an issue than with pyrrole or furan, it can contribute to catalyst inhibition. The ketone product also forms a strong complex with the catalyst.[5][14]
-
-
Polymerization/Resinification:
-
Aggressive Catalysts: Thiophene, being electron-rich, is susceptible to acid-catalyzed polymerization, especially with strong Lewis acids under harsh conditions.[15] This is a common cause of the "tar" you are observing.
-
Solution: Using milder catalysts like zinc chloride or solid acids can prevent this.[9] Alternatively, adding the AlCl₃ to a solution of the acylating agent before introducing the thiophene can sometimes mitigate polymerization by ensuring the acylium ion is pre-formed.
-
-
Local Hotspots: Poor stirring during the addition of reagents can create localized areas of high concentration and temperature, promoting polymerization.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the catalyst and reactants.
-
-
Visualizing the Mechanisms
Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the critical mechanistic steps.
Diagram 1: Regioselectivity in Thiophene Acylation This diagram shows the resonance structures for the intermediate carbocation (sigma complex) formed during electrophilic attack at the C2 and C3 positions of the thiophene ring.
Caption: C2 attack is favored due to greater resonance stabilization of the intermediate.
Diagram 2: Troubleshooting Flowchart for Low Yield / Polymerization A logical workflow to diagnose and solve common issues leading to poor reaction outcomes.
Caption: A step-by-step guide to diagnosing common acylation problems.
Comparative Data on Catalytic Systems
The choice of catalyst is critical for success. While traditional Lewis acids are common, modern solid acids offer significant advantages in terms of handling, reusability, and sometimes, selectivity.
| Catalyst System | Acylating Agent | Thiophene Conversion (%) | 2-Acylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99% | 98.6% | 60°C, 2h | [8] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0% | - | 80°C, 2h | [7][8] |
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free | [6][8] |
| Phosphoric Acid (85%) | Acetic Anhydride | High | ~80% | Reflux | [16][17] |
| Aluminum Chloride | Acyl Halides | Variable | Moderate to High | 0°C to RT | [9][17] |
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. youtube.com [youtube.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. US2458514A - Continuous catalytic process for the acylation of thiophenes - Google Patents [patents.google.com]
Troubleshooting low conversion in Friedel-Crafts reactions
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these powerful C-C bond-forming reactions. Here, we will address common issues leading to low conversion and provide scientifically grounded, field-proven solutions in a direct question-and-answer format.
Troubleshooting Guide: Low Conversion and Side Reactions
Low conversion is a frequent challenge in Friedel-Crafts reactions. The following table outlines common problems, their probable causes rooted in reaction mechanism, and actionable solutions to enhance your reaction yield and selectivity.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or very low product yield | 1. Deactivated Aromatic Substrate: The aromatic ring possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR).[1][2] These groups reduce the nucleophilicity of the ring, making it unreactive toward the electrophile.[1][2] 2. Inactive Lewis Acid Catalyst: The catalyst (e.g., AlCl₃) has been deactivated by moisture.[1][3][4] Lewis acids are highly hygroscopic and react with water, rendering them ineffective.[3][4] 3. Catalyst Complexation: If the substrate contains amine (-NH₂) or hydroxyl (-OH) groups, the Lewis acid will preferentially coordinate with these basic sites, deactivating both the catalyst and the aromatic ring.[4][5] | 1. Substrate Selection: If possible, use a more electron-rich (activated) substrate. If the deactivated substrate is required, consider using a stronger Lewis acid or harsher reaction conditions, though this may lead to side products.[3] 2. Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.[3][4] Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator.[4] A free-flowing powder is a good indicator of active AlCl₃.[4] 3. Protect Functional Groups: Protect amine or hydroxyl groups before the reaction. For example, an amine can be converted to an amide. The amide is less basic and the lone pair is involved in resonance, preventing strong complexation with the Lewis acid.[6] |
| Reaction starts but does not go to completion | 1. Insufficient Catalyst (Acylation): In Friedel-Crafts acylation, the product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst.[1][3][7] This complex removes the catalyst from the reaction, effectively making it a reagent rather than a true catalyst.[1][3][7] 2. Suboptimal Temperature: The reaction may have a high activation energy requiring heat, or excessive heat may be causing decomposition of starting materials or products.[1] | 1. Use Stoichiometric Catalyst: For acylations, a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the Lewis acid is typically required.[3][7] 2. Optimize Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. If decomposition is suspected, run the reaction at a lower temperature. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature.[8] |
| Formation of multiple products (Alkylation) | 1. Polyalkylation: The alkyl group introduced onto the aromatic ring is an activating group.[9] This makes the product more nucleophilic than the starting material, leading to further alkylation.[10][11][12] 2. Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift, leading to an isomeric product.[12][13][14][15] This is particularly common with primary and secondary alkyl halides.[13][14] | 1. Control Stoichiometry: Use a large excess of the aromatic substrate relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material.[16] 2. Use Acylation-Reduction: To obtain a straight-chain alkylbenzene, it is often better to perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction).[7] The acylium ion does not rearrange.[11][17] |
| Unexpected Isomer Formation (Acylation) | 1. Solvent Effects: The regioselectivity of acylation, particularly on polycyclic aromatic hydrocarbons like naphthalene, can be solvent-dependent.[18] Non-polar solvents may favor the kinetic product, while polar solvents can lead to the thermodynamic product.[18] | 1. Solvent Selection: The choice of solvent can direct the substitution to the desired position. For example, in the acylation of naphthalene, carbon disulfide often favors alpha-substitution, whereas nitrobenzene can favor beta-substitution.[18] |
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation giving a rearranged product?
This is a classic limitation of the Friedel-Crafts alkylation.[19] The reaction proceeds through a carbocation intermediate.[13][17][20] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation) via a 1,2-hydride or 1,2-alkyl shift, it will do so before the aromatic ring attacks.[12][14][15] This results in the formation of an isomeric product.
To avoid this, the most reliable strategy is to use a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[11][17]
Q2: I'm trying to acylate nitrobenzene and the reaction isn't working. What's wrong?
Nitrobenzene is a strongly deactivated aromatic ring.[1][2] The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the benzene ring.[9][21] This makes the ring a poor nucleophile, unable to attack the acylium ion electrophile under standard Friedel-Crafts conditions.[1][11] In general, aromatic rings that are less reactive than monohalobenzenes will not undergo Friedel-Crafts reactions.[5]
Q3: Can I use anilines or phenols directly in a Friedel-Crafts reaction?
No, this is generally not feasible.[4][19] The nitrogen in aniline and the oxygen in phenol are Lewis basic and will react with the Lewis acid catalyst (e.g., AlCl₃).[4][5] This forms a complex that deactivates the catalyst.[4] Furthermore, the complexation converts the -NH₂ or -OH group into a strongly deactivating group, which shuts down the electrophilic aromatic substitution.[4][6] To use these substrates, the functional group must first be protected (e.g., by converting the amine to an amide).[6]
Q4: How much Lewis acid catalyst should I use for an acylation reaction?
For most Friedel-Crafts acylations, you should use at least a stoichiometric amount (1.0 equivalent) of the Lewis acid catalyst relative to the acylating agent.[1][3] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[3][7] Using a slight excess (e.g., 1.1-1.2 equivalents) is common practice to ensure the reaction goes to completion.[7]
Q5: My reaction workup is forming a persistent emulsion. How can I resolve this?
Emulsion formation is common during the aqueous workup of Friedel-Crafts reactions, especially when quenching the AlCl₃ complex.[4] To break the emulsion, try adding a saturated solution of sodium chloride (brine).[4] Pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl can also help by ensuring a rapid and exothermic quench is well-controlled.[4]
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol details a representative procedure for the acylation of an activated aromatic ring.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
Acetyl Chloride
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under a positive pressure of inert gas. Cool the suspension in an ice bath to 0 °C.
-
Addition of Reactants: Add toluene (1.0 eq.) to the cooled suspension. Add acetyl chloride (1.0 eq.) to the dropping funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding it to a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.[22]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product (a mixture of ortho- and para-methylacetophenone) by column chromatography or distillation.
Visualizing Key Concepts
Catalyst Deactivation and Complexation in Acylation
The following diagram illustrates the critical role of the Lewis acid in Friedel-Crafts acylation and why it is consumed during the reaction.
Caption: Catalytic cycle and deactivation pathways in Friedel-Crafts acylation.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing and solving low conversion issues in your Friedel-Crafts reaction.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Explain the limitations of Friedel-Crafts reactions. | Filo [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 16. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 17. mt.com [mt.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. quora.com [quora.com]
- 20. byjus.com [byjus.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. benchchem.com [benchchem.com]
Stability of 2-(Trimethylacetyl)thiophene under acidic conditions
Welcome to the technical support guide for 2-(Trimethylacetyl)thiophene. This document serves as a specialized resource for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound, with a particular focus on its behavior in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings? A1: this compound is a relatively stable aromatic ketone. However, its stability is compromised under specific conditions. The primary concerns involve degradation in the presence of strong acids, exposure to high temperatures, and potential reactions with strong oxidizing agents.[1][2] Under neutral pH and protected from excessive heat, the compound is generally stable for storage and use in many synthetic applications.[3]
Q2: How does this compound behave in acidic media? A2: In acidic solutions, the behavior of this compound is highly dependent on the conditions (acid strength, temperature, solvent). In mildly acidic environments (pH 3-5), the compound is relatively stable.[2] However, in strongly acidic media (pH < 2), two primary degradation pathways can be initiated:
-
Hydrolysis of the Acyl Group: The carbonyl group can be protonated, making the acyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the bond between the thiophene ring and the acyl group, yielding thiophene and trimethylacetic acid (pivalic acid).[1][2]
-
Thiophene Ring Protonation: The electron-rich thiophene ring itself can be protonated by strong acids. This can lead to the formation of unstable intermediates, which may subsequently polymerize, resulting in insoluble, often dark-colored, resinous materials.[4][5]
Q3: What is the difference in stability between this compound and 2-Acetylthiophene? A3: The core chemical principles governing the stability of both compounds are identical. Both feature a ketone linked to the C2 position of a thiophene ring. The primary difference is the steric bulk of the trimethylacetyl (pivaloyl) group compared to the acetyl group. This steric hindrance may slightly decrease the rate of acid-catalyzed hydrolysis by impeding the approach of water to the protonated carbonyl. However, it is not expected to prevent degradation under harsh acidic conditions. The electronic properties of the thiophene ring are similarly affected by both acyl groups, which are electron-withdrawing and deactivating towards further electrophilic aromatic substitution.[6]
Q4: What are the expected degradation products of this compound under acidic hydrolysis? A4: The primary and expected degradation products from acid-catalyzed hydrolysis are thiophene and trimethylacetic acid (pivalic acid).[1] Under more forcing conditions that promote ring degradation, a complex mixture of polymeric materials may be formed.[5]
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving this compound under acidic conditions.
Problem 1: Low or No Yield in a Reaction
-
Potential Cause: Your starting material, this compound, is likely degrading under the acidic reaction conditions. This is especially probable if the reaction involves high temperatures (e.g., >60°C) in the presence of strong acids like concentrated HCl, H₂SO₄, or Lewis acids.[1][2]
-
Recommended Solutions:
-
Temperature Reduction: Attempt the reaction at a lower temperature. Many acid-catalyzed reactions can proceed, albeit more slowly, at room temperature or 0°C. Monitor the reaction over a longer period.
-
Acid Concentration: Evaluate if a lower concentration of the acid catalyst can be used. Perform a catalyst loading study to find the optimal balance between reaction rate and substrate stability.
-
Alternative Catalysts: Consider using milder solid-acid catalysts, such as zeolites (e.g., Hβ) or acidic resins (e.g., NKC-9), which can offer high activity with potentially fewer degradation-related side products and easier workup.
-
Forced Degradation Study: Before proceeding with your synthesis, conduct a small-scale forced degradation study (see Protocol 1 ) to determine the stability of your starting material under the proposed reaction conditions.
-
Problem 2: Formation of Insoluble Black or Brown Tar/Polymer
-
Potential Cause: The formation of insoluble, dark-colored material is a classic indicator of thiophene ring polymerization.[5] Strong acids can protonate the thiophene ring, creating a reactive cationic intermediate. This intermediate can then act as an electrophile, attacking the ring of another molecule of this compound in a chain reaction, leading to poly(thienylene) structures.[5]
-
Recommended Solutions:
-
De-gas Solvents: Ensure all solvents are thoroughly de-gassed to remove dissolved oxygen, which can sometimes contribute to discoloration and side reactions.
-
Strict Temperature Control: Maintain the lowest possible temperature for the reaction to proceed. Use an ice bath during the addition of strong acids.
-
Modify Order of Addition: If possible, add the acid catalyst slowly to a cooled solution of the substrate to dissipate any exothermic effects and minimize localized high concentrations of acid.
-
Change Solvent: The choice of solvent can influence stability. A less polar solvent may sometimes suppress polymerization pathways.
-
Problem 3: Unexpected Peaks in HPLC/GC-MS Analysis
-
Potential Cause: Unexpected peaks could correspond to several species:
-
Recommended Solutions:
-
Co-injection with Standards: If available, co-inject authentic samples of thiophene and trimethylacetic acid to confirm the identity of the degradation peaks.
-
LC-MS/MS or GC-MS Analysis: Obtain mass spectrometry data for the unknown peaks to determine their molecular weights and fragmentation patterns, which will aid in their identification.
-
Reaction Monitoring: Take aliquots of your reaction at regular intervals (e.g., 0, 1, 4, 24 hours) and analyze them to track the appearance of byproducts and the disappearance of your starting material. This can provide insight into the reaction kinetics and degradation pathways.
-
Data Summary
The stability of acylthiophenes is highly dependent on experimental parameters. The following table, based on data for the closely related 2-acetylthiophene, provides general guidance on expected stability.
| Condition | pH Range | Temperature | Expected Stability of Acyl Thiophene | Primary Concern |
| Mildly Acidic | 3 - 5 | < 40°C | Generally Stable | Minimal degradation expected. |
| Strongly Acidic | < 2 | Room Temp | Moderately Stable to Unstable | Slow hydrolysis of the acyl group.[2] |
| Strongly Acidic | < 2 | > 60°C | Highly Unstable | Rapid hydrolysis and potential for ring polymerization.[1][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol provides a standardized method to assess the stability of this compound under specific acidic conditions.
Materials:
-
This compound
-
Acid of choice (e.g., 1 M HCl, 1 M H₂SO₄)
-
Solvent (e.g., Acetonitrile, Methanol, or the solvent for your planned reaction)
-
HPLC or GC-MS for analysis
-
Controlled temperature bath or heating block
-
Neutralizing agent (e.g., 1 M NaOH)
Procedure:
-
Prepare Stock Solution: Prepare an accurately weighed stock solution of this compound in your chosen solvent (e.g., 1 mg/mL).
-
Reaction Setup: In a clean vial, mix a known volume of the stock solution with an equal volume of the acid solution. For example, mix 1 mL of the stock solution with 1 mL of 1 M HCl. This creates your "stressed sample."
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Place both the stressed sample and the control sample in a controlled temperature bath set to your desired experimental temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots (e.g., 100 µL) from both vials at specified time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots by adding a stoichiometric amount of a suitable base (e.g., 100 µL of 1 M NaOH for the HCl sample) to stop the degradation.
-
Analysis: Analyze the neutralized aliquots by a suitable chromatographic method (HPLC or GC). Quantify the peak area of the remaining this compound and identify any new peaks corresponding to degradation products.
-
Data Interpretation: Plot the percentage of remaining this compound against time to determine its degradation rate under your specific conditions.
Visualized Workflows and Pathways
Key Degradation Pathways
The following diagram illustrates the two main degradation pathways for this compound in a strong acidic medium.
Caption: Primary degradation pathways under strong acidic conditions.
Troubleshooting Workflow
This decision tree provides a logical workflow for troubleshooting experiments.
Caption: A decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Improving Regioselectivity in Thiophene Acylation
Welcome to the technical support center for thiophene acylation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your synthetic chemistry workflows. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter when aiming for precise regiocontrol in thiophene acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why does the Friedel-Crafts acylation of unsubstituted thiophene preferentially occur at the C2-position?
This strong preference for acylation at the C2 (or C5) position is a fundamental aspect of thiophene's electronic properties and is best explained by examining the stability of the reaction intermediates.[1] The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[2] The regioselectivity is determined by the stability of the carbocation intermediate (also known as the Wheland intermediate or sigma complex) formed upon attack by the electrophile (an acylium ion).[3]
-
Attack at C2: When the acylium ion attacks the C2 position, the resulting positive charge is delocalized over three atoms, allowing for three resonance structures. This extensive delocalization, which includes a stable structure where the sulfur atom's lone pair participates, makes the intermediate significantly more stable.[4]
-
Attack at C3: Attack at the C3 position results in an intermediate where the positive charge is only delocalized over two carbon atoms, yielding only two resonance structures.[4]
As a guiding principle in reaction kinetics, a more stable intermediate implies a lower activation energy for its formation.[4] Therefore, the reaction proceeds much faster through the C2-attack pathway, leading to the 2-acylthiophene as the major product.[1][4]
Troubleshooting Guides
Q2: My reaction yields a mixture of 2-acyl and 3-acyl isomers. How can I improve selectivity for the C2-product?
Obtaining a mixture indicates that the reaction conditions are not optimal for maximizing the inherent electronic preference of the thiophene ring. While C2-acylation is heavily favored, aggressive reaction conditions can sometimes lead to the formation of the minor C3-isomer.
Root Causes & Solutions:
-
Harsh Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are highly reactive and can decrease selectivity.[5] They can also promote side reactions.
-
Solution: Switch to a milder Lewis acid catalyst. Tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or ethylaluminum dichloride (EtAlCl₂) are excellent alternatives that often provide higher selectivity for the C2-position.[5][6] Solid acid catalysts, particularly Hβ zeolite, have shown exceptional activity and selectivity under mild conditions.[7][8]
-
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the less-favored C3-acylation pathway and can also lead to by-product formation.[8]
-
Solution: Perform the reaction at a lower temperature. For many acylations, running the reaction at 0 °C or even room temperature is sufficient and helps suppress the formation of the 3-acyl isomer.[5]
-
-
Inefficient Mixing/Localized Overheating: Adding the acylating agent too quickly can create localized "hot spots" with high concentrations of reactants and catalyst, leading to reduced selectivity.
-
Solution: Ensure efficient stirring and add the acylating agent (e.g., acyl chloride or anhydride) slowly and dropwise to the mixture of thiophene and catalyst.[5] This maintains better temperature control and homogenous reaction conditions.
-
Q3: I am trying to achieve acylation at the C3-position, but the reaction is not selective. What strategies can I employ?
Directly acylating the C3-position is a significant synthetic challenge due to the strong electronic preference for C2 attack.[3] Standard Friedel-Crafts conditions will almost always yield the C2-isomer as the major product. To achieve C3-selectivity, more advanced strategies are required.
Strategies for C3-Acylation:
-
Blocking the C2 and C5 Positions: The most straightforward, albeit indirect, approach is to use a starting material where the highly reactive C2 and C5 positions are already substituted (e.g., 2,5-dibromothiophene). This forces acylation to occur at one of the available C3 or C4 positions. The blocking groups can then be removed in a subsequent step if desired.[5]
-
Directed C-H Activation: Modern synthetic methods offer a powerful solution using transition-metal catalysis. This approach involves installing a "directing group" on the thiophene ring (often at the C2 position) that coordinates to a metal catalyst (commonly palladium).[3] This coordination brings the catalyst into close proximity to the C3 C-H bond, enabling its selective activation and subsequent acylation, overriding the ring's natural reactivity.[3][9] While synthetically more complex, this method provides excellent regiocontrol for accessing C3-functionalized thiophenes.[10]
Q4: My reaction is producing significant amounts of tar or polymer by-products. How can I minimize this?
Thiophene rings are susceptible to polymerization under harsh acidic conditions or at high temperatures.[5] This is a very common issue, especially when using strong Lewis acids.
Root Causes & Solutions:
-
Aggressive Catalyst: Aluminum chloride (AlCl₃) is a frequent culprit.[5]
-
High Temperature: Heat accelerates the polymerization process.
-
Solution: Maintain the lowest practical temperature for the reaction. Lowering the temperature is one of the most effective ways to reduce tar formation.[5]
-
-
Order of Reagent Addition: The way reagents are mixed can have a significant impact.
-
Solution: To minimize degradation when using AlCl₃, a common technique is to add the catalyst to a pre-mixed, cooled solution of the thiophene and the acylating agent, rather than adding the thiophene to the catalyst.[5]
-
Data Summary & Protocols
Comparative Performance of Catalysts in Thiophene Acylation
The choice of catalyst is critical for reaction efficiency and selectivity. The following table summarizes performance data for various catalytic systems in the acylation of thiophene with acetic anhydride.
| Catalyst | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [7][8] |
| Modified C25 Zeolite | 99.0 | — | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [7][11] |
| SnO₂ Nanosheets | — | Quantitative | Solvent-free conditions | [7][12] |
| Phosphoric Acid (85%) | 98.4 | 94.0 | 95-100°C, 2.5h | [7][13] |
| Stannic Chloride (SnCl₄) | 97.0 | 85.0 | 0°C, 2h | [7] |
| Aluminum Chloride (AlCl₃) | 85.0 | 83.0 | Reflux, 1h | [7] |
Key Observations: Solid acid catalysts like Hβ zeolite offer an excellent combination of high conversion and selectivity under relatively mild conditions, plus the significant advantage of being recoverable and reusable.[7][8]
Experimental Protocol: High C2-Selectivity Acylation using Hβ Zeolite
This protocol is adapted from studies focused on environmentally benign, liquid-phase Friedel-Crafts acylation.[7][8]
1. Catalyst Activation:
-
Place the required amount of Hβ zeolite catalyst in a furnace.
-
Calcine at 550°C for 4 hours to remove adsorbed water and fully activate the acid sites.[7]
-
Allow the catalyst to cool to room temperature in a desiccator before use.
2. Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stir bar, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).[7][8]
-
Add the activated Hβ zeolite catalyst (e.g., 1.2 g) to the reaction mixture.[8]
3. Reaction Execution:
-
Heat the mixture to 60°C using a water or oil bath and maintain this temperature with vigorous stirring.[8]
-
Monitor the reaction progress by taking small aliquots periodically and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[8]
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Recover the solid catalyst by filtration. The catalyst can be washed, dried, and regenerated for future use.[7]
-
The liquid filtrate contains the product. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude 2-acetylthiophene product by vacuum distillation.
References
- 1. echemi.com [echemi.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Friedel-Crafts Acylation of Thiophene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reaction for the synthesis of key chemical intermediates like 2-acetylthiophene.[1] We understand that catalyst deactivation is a primary obstacle to achieving high yields and process efficiency. This document provides in-depth, experience-driven troubleshooting guides and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing catalyst stability and performance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding catalyst performance in thiophene acylation.
Q1: My reaction yield is unexpectedly low. What are the most common culprits related to the catalyst?
A1: Low yields are frequently traced back to catalyst issues. The most common causes depend on your catalyst type:
-
For Homogeneous Lewis Acids (e.g., AlCl₃):
-
Moisture Inactivation: Lewis acids like aluminum chloride are extremely sensitive to moisture. Any water in your reagents or glassware will hydrolyze the catalyst, rendering it inactive.[2]
-
Product Complexation: The ketone product (e.g., 2-acetylthiophene) is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complex removes the catalyst from the reaction cycle, meaning that stoichiometric, rather than catalytic, amounts are often required.[3][4]
-
-
For Heterogeneous Solid Acids (e.g., Zeolites):
-
Coke Formation: Carbonaceous deposits, or "coke," can form on the catalyst surface and within its pores, blocking access to active sites.[5][6]
-
Competitive Adsorption: The byproduct from using an anhydride acylating agent (e.g., acetic acid) can compete with the reactants for adsorption onto the catalyst's active sites, leading to deactivation.[7]
-
Q2: What is the fundamental difference in deactivation between AlCl₃ and a zeolite catalyst?
A2: The deactivation mechanisms are fundamentally different.
-
AlCl₃ (Homogeneous Lewis Acid) deactivates primarily through chemical reactions in the bulk solution. It is consumed by forming a stable adduct with the ketone product or is destroyed by hydrolysis.[2][8] This is a form of stoichiometric inactivation.
-
Zeolites (Heterogeneous Solid Acid) deactivate through physical and chemical changes occurring on the solid catalyst itself. This includes the physical blockage of pores by coke and the potential loss of active sites through leaching into the reaction medium.[5][9] However, a key advantage is that zeolites can often be regenerated and reused.[10][11]
Q3: Can I reuse my catalyst? If so, how?
A3: Reusability is a major advantage of heterogeneous catalysts.
-
Homogeneous catalysts like AlCl₃ are generally consumed during the reaction and workup and cannot be recovered or reused.
-
Heterogeneous catalysts like Hβ zeolite can be recovered by simple filtration after the reaction.[1] If deactivation is due to coke formation, the catalyst's activity can often be restored by a process called calcination (controlled heating in air) to burn off the carbonaceous deposits.[6]
Q4: Why does the Friedel-Crafts acylation often require more than a catalytic amount of a Lewis acid like AlCl₃?
A4: This is a classic feature of the reaction mechanism. The Lewis acid is required to activate the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion.[3][12] After the reaction, the carbonyl oxygen on the resulting ketone product coordinates strongly with the Lewis acid.[4][8] This product-catalyst complex is quite stable under reaction conditions, effectively sequestering the Lewis acid and preventing it from participating in further catalytic cycles. Therefore, at least one molar equivalent of the Lewis acid per mole of product formed is required.[2]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, problem-oriented guides for specific experimental challenges, complete with root cause analysis and validated solutions.
Problem 1: Rapid Loss of Activity with Homogeneous Lewis Acid Catalysts (e.g., AlCl₃, SnCl₄)
-
Symptoms: The reaction begins (as monitored by TLC or GC) but stalls before completion, resulting in a low to moderate yield and unreacted starting material.
-
Root Cause Analysis:
-
Moisture Inactivation: This is the most frequent cause. Lewis acids react vigorously with water. The presence of even trace amounts of moisture in the solvent, thiophene, acylating agent, or glassware will lead to the formation of metal hydroxides, which are catalytically inactive.[2]
-
Product Complexation: As described in the FAQ, the formation of a stable complex between the 2-acetylthiophene product and the Lewis acid is an inherent feature of the reaction. If you use a truly "catalytic" amount (e.g., < 0.1 eq), the reaction will stop once all the catalyst is complexed with the initial product formed.[3][4]
-
Substrate-Catalyst Interaction: The sulfur atom in thiophene can act as a Lewis base and interact with the Lewis acid catalyst. While this interaction is necessary for the electrophilic substitution, excessively strong binding or side reactions, particularly at higher temperatures, can contribute to catalyst deactivation and the formation of tars.[8][13]
-
-
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Use freshly distilled solvents (e.g., CH₂Cl₂ distilled over CaH₂) and reagents.[14] Dry glassware in an oven ( > 100°C) for several hours and cool under an inert atmosphere (N₂ or Ar).
-
Optimize Catalyst Loading: For acylations with AlCl₃, start with at least 1.1 molar equivalents relative to the limiting reagent (typically the acylating agent).[8]
-
Control Reagent Addition: The order and temperature of addition are critical. A common successful procedure involves adding the acylating agent dropwise to a cooled (e.g., 0°C) mixture of the thiophene and Lewis acid in an anhydrous solvent.[14] This maintains a low concentration of the reactive acylium ion and helps control the exothermic reaction.
-
Problem 2: Gradual Decline in Performance of Heterogeneous Solid Acid Catalysts (e.g., Zeolites)
-
Symptoms: The first reaction run using fresh zeolite catalyst provides excellent yield. However, when the catalyst is recovered and reused, the yield progressively drops with each cycle.
-
Root Cause Analysis:
-
Coke Formation: This is the primary deactivation mechanism for zeolites in hydrocarbon conversions.[5] Thiophene, the acylating agent, or the product can act as coke precursors. They can polymerize or degrade at the acidic sites within the zeolite pores, forming heavy, carbon-rich deposits. These deposits physically block reactant molecules from reaching the active sites inside the micropores.[6][15] External coke on the crystal surface can also block pore openings.[5]
-
Leaching of Active Sites: Leaching is the dissolution of active catalytic species from the solid support into the liquid reaction medium.[9][16] While less common for the framework aluminum in zeolites under typical acylation conditions, it can be a significant issue for supported catalysts (e.g., metal oxides on silica) or if reaction conditions are overly harsh (e.g., high temperatures, presence of polar solvents).[9] Leaching leads to an irreversible loss of activity.
-
-
Solutions & Protocols:
-
Catalyst Regeneration Protocol: To remove coke, the recovered and dried catalyst can be regenerated via calcination. A typical procedure involves heating the catalyst in a furnace with a slow flow of air. The temperature is gradually ramped up (e.g., 1-2°C/min) to a final temperature of 450-550°C and held for several hours to ensure complete combustion of the coke deposits.[6]
-
Hot Filtration Test (to diagnose leaching): To determine if leaching is occurring, run the reaction for a short period (e.g., 15-20% conversion). Stop the stirring and filter the hot reaction mixture to remove the solid catalyst. Allow the filtrate (the liquid portion) to continue reacting at the reaction temperature. If the reaction continues to progress in the absence of the solid catalyst, it indicates that active species have leached into the solution and are catalyzing the reaction homogeneously.[9]
-
Problem 3: Reaction Produces Tar/Resin Instead of the Desired Product
-
Symptoms: The reaction mixture turns dark and viscous, and workup yields a significant amount of intractable tar or resin with little to no desired 2-acetylthiophene.
-
Root Cause Analysis:
-
Excessive Catalyst Reactivity: Thiophene is an electron-rich heterocycle and is highly susceptible to polymerization and degradation under strongly acidic conditions.[13] Potent Lewis acids like AlCl₃ can be too aggressive, causing rapid, uncontrolled side reactions if conditions are not carefully managed.[8]
-
High Reaction Temperature: Friedel-Crafts acylations are often exothermic. Uncontrolled temperature increases can dramatically accelerate the rates of undesirable side reactions, leading to resinification.[2][10]
-
-
Solutions & Protocols:
-
Switch to a Milder Catalyst: Consider using a less aggressive Lewis acid such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄).[8] Alternatively, solid acid catalysts like Hβ zeolite offer high activity and selectivity under milder conditions, often with the benefit of being recyclable.[1][10][11]
-
Strict Temperature Control: Perform the reaction in an ice bath or with a cooling system to maintain the desired temperature (e.g., 0-25°C for many Lewis acid-catalyzed reactions).[14] For reactions requiring heating, use a well-controlled oil bath and monitor the internal reaction temperature.
-
Section 3: Comparative Data & Protocols
Table 1: Comparison of Common Catalytic Systems for Thiophene Acylation
| Feature | Homogeneous (AlCl₃) | Heterogeneous (Hβ Zeolite) |
| Typical Yield | Can be high, but sensitive to conditions. | Excellent (>98%).[1][10] |
| Catalyst Loading | Stoichiometric (≥1.0 eq).[3][8] | Catalytic (e.g., ~10-15 wt%).[10] |
| Reusability | No. Consumed in reaction/workup. | Yes, after filtration and regeneration.[1][10] |
| Primary Deactivation | Product Complexation, Hydrolysis.[2][8] | Coke Formation.[5][6] |
| Regeneration | Not possible. | Yes, via calcination.[6] |
| Waste Generation | High (acidic aqueous waste).[17] | Minimal. |
| Moisture Sensitivity | Extremely High.[2] | Moderate. |
| Environmental Impact | Poor. Generates toxic waste.[17] | Good. "Green" alternative.[11] |
Experimental Protocols
Protocol 1: Acylation using a Heterogeneous Catalyst (Hβ Zeolite) This protocol is adapted from methodologies demonstrating high-yield synthesis of 2-acetylthiophene.[1][10]
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add thiophene (1.0 mol eq) and acetic anhydride (3.0 mol eq).[10]
-
Catalyst Addition: Add Hβ zeolite catalyst (~1.17 g for an 8.4 g thiophene scale).[10]
-
Reaction: Heat the mixture in a water bath to 60°C (333 K) and stir for 2 hours.[1][10]
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Recover the solid catalyst by filtration. The catalyst can be washed with a suitable solvent (e.g., dichloromethane), dried, and stored for regeneration.
-
Purification: The liquid filtrate contains the product, 2-acetylthiophene, which can be purified by distillation.
Protocol 2: Regeneration of Coked Zeolite Catalyst This is a general procedure for regenerating zeolites deactivated by carbonaceous deposits.[6]
-
Preparation: Place the recovered, dried zeolite catalyst in a ceramic crucible or a tube furnace.
-
Calcination: Heat the catalyst under a slow flow of dry air.
-
Temperature Program:
-
Ramp the temperature from ambient to 150°C at a rate of 5°C/min and hold for 1 hour to remove any physisorbed water or volatiles.
-
Increase the temperature to 550°C at a rate of 2-5°C/min. A slow ramp is crucial to prevent rapid, uncontrolled combustion of coke, which can damage the zeolite structure.
-
Hold at 550°C for 4-6 hours to ensure all coke is burned off.
-
-
Cooling: Cool the catalyst slowly back to room temperature under a flow of dry air or nitrogen. The regenerated catalyst is now ready for reuse.
Section 4: Visual Guides
Diagram 1: Key Catalyst Deactivation Pathways
Caption: Primary deactivation routes for homogeneous and heterogeneous catalysts.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing the cause of low reaction yield.
Diagram 3: Catalyst Properties and Relationships
Caption: Key properties associated with catalyst classes for thiophene acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Evolution of Coke Formation and Its Effect on β-Zeolite in Catalytic Cracking: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Preventing polysubstitution in thiophene acylation
<_SPLIT_SEPARATOR>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiophene acylation. This resource is designed to provide in-depth guidance and troubleshooting advice for common challenges encountered during the electrophilic substitution of thiophene and its derivatives. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why does the acylation of unsubstituted thiophene predominantly yield the 2-acylthiophene?
The regioselectivity of Friedel-Crafts acylation on the thiophene ring is governed by the stability of the cationic intermediate (arenium ion) formed during the reaction.[1][2] Electrophilic attack at the 2-position (α-position) results in a resonance-stabilized intermediate where the positive charge can be delocalized over three atoms, including the sulfur atom.[1] In contrast, attack at the 3-position (β-position) leads to an intermediate with only two resonance structures.[1] The greater stabilization of the intermediate from 2-attack means it has a lower activation energy, making it the kinetically and thermodynamically favored pathway.[1][3]
Q2: What are the primary causes of polysubstitution in thiophene acylation?
Unlike Friedel-Crafts alkylation, polysubstitution in the acylation of thiophene is less common. The introduction of an electron-withdrawing acyl group deactivates the thiophene ring, making it less susceptible to further electrophilic attack.[4] However, polysubstitution can occur under forcing conditions, such as:
-
High reaction temperatures: Increased temperatures can provide sufficient energy to overcome the deactivation effect.
-
Excess of a highly reactive acylating agent and catalyst: A high concentration of the electrophile can drive the reaction towards diacylation.[4]
-
Highly activated thiophene substrates: If the thiophene ring possesses strong electron-donating groups, the deactivating effect of the first acyl group may be insufficient to prevent a second acylation.
Q3: Is it possible to selectively synthesize 3-acylthiophenes through direct Friedel-Crafts acylation?
Direct Friedel-Crafts acylation of unsubstituted thiophene to achieve a high yield of the 3-isomer is exceptionally challenging and generally not a synthetically viable route.[5] The inherent reactivity strongly favors substitution at the 2- and 5-positions.[6][7] To achieve 3-acylation, alternative strategies are necessary, such as blocking the more reactive positions or employing a multi-step synthetic pathway starting with a 3-substituted thiophene.[5][6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield of the Desired Monoacylated Product and Formation of Polymeric Byproducts
The formation of dark, tar-like materials is a common problem in Friedel-Crafts reactions with reactive heterocycles like thiophene, often leading to diminished yields.[5] This is typically caused by polymerization of the thiophene ring under harsh acidic conditions or at elevated temperatures.[5][8]
Diagnostic Workflow:
Caption: Decision tree for troubleshooting low yields.
Recommended Solutions:
-
Temperature Control: Maintain a low reaction temperature (0 °C or below) to minimize side reactions. The acylation reaction is often exothermic, so slow, controlled addition of the acylating agent or catalyst is crucial.[5]
-
Catalyst Selection: Switch to a milder Lewis acid. While strong Lewis acids like AlCl₃ are effective, they can also promote polymerization.[8] Consider using catalysts such as SnCl₄, zinc chloride, or solid acid catalysts like zeolites (e.g., Hβ) which have shown excellent activity and selectivity.[9][10][11]
-
Reagent Purity: Ensure that the thiophene and acylating agent are pure and anhydrous. Impurities can lead to catalyst deactivation and undesirable side reactions.[5]
Issue 2: Formation of Significant Amounts of Diacylated Byproducts
While less common than in alkylations, diacylation can occur, leading to a mixture of products and complicating purification.
Strategies to Minimize Polysubstitution:
-
Stoichiometry Control: Use a 1:1 molar ratio of thiophene to the acylating agent. An excess of the acylating agent can drive the reaction towards polysubstitution.[4][11]
-
Acylating Agent Reactivity: Consider using a less reactive acylating agent. For example, acetic anhydride can be a milder alternative to acetyl chloride.[4]
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by GC or TLC) and stop the reaction once the desired monoacylated product is formed. Avoid prolonged reaction times and high temperatures.[12]
Comparative Catalyst Performance in Thiophene Acetylation
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [10] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [10][12] |
| Phosphoric Acid (85%) | Acetic Anhydride | High | - | Reflux conditions | [13] |
| SnCl₄ | Acetyl Chloride | - | High | - | [9] |
| Iodine | Acetic Anhydride | - | Good | Mild conditions | [14] |
Issue 3: Inconsistent Regioselectivity (Formation of 3-Acylthiophene Isomer)
While 2-acylation is strongly favored, the formation of the 3-isomer can occur, particularly at higher temperatures. If your goal is the exclusive synthesis of the 2-acylthiophene, minimizing the 3-isomer is critical. Conversely, if 3-acylthiophene is the desired product, a different synthetic approach is required.
Workflow for Selective Acylation:
Caption: Workflow for achieving regioselective thiophene acylation.
Protocols for Regiocontrolled Synthesis:
-
For 2-Acetylthiophene (Direct Acylation): A common laboratory preparation involves the reaction of thiophene with acetyl chloride in the presence of tin(IV) chloride.[9] Alternatively, using acetic anhydride with a solid acid catalyst like Hβ zeolite at 60°C offers high conversion and yield.[10] Experimental Protocol (Zeolite Catalyst):
-
In a round-bottomed flask equipped with a condenser and magnetic stirrer, combine 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[10]
-
Add the solid acid catalyst (e.g., 1.17 g of Hβ zeolite).
-
Heat the mixture to the desired temperature (e.g., 60°C) and stir.
-
Monitor the reaction progress using Gas Chromatography (GC).[10]
-
Upon completion, cool the mixture and separate the solid catalyst by filtration. The catalyst can often be regenerated and reused.[10]
-
Purify the 2-acetylthiophene from the liquid mixture via distillation.
-
-
For 3-Acetylthiophene (Indirect Synthesis): Direct acylation is not feasible. A reliable method starts with a 3-substituted precursor, such as 3-bromothiophene.[5][6][7] Experimental Protocol (Grignard Route):
-
Step 1: Synthesis of 3-Ethylthiophene:
-
In a rigorously dried reaction vessel under an inert atmosphere, add 3-bromothiophene, a nickel catalyst (e.g., bis(triphenylphosphine)nickel(II) dichloride), and anhydrous diethyl ether.[6][7]
-
Slowly add ethylmagnesium bromide (Grignard reagent) while cooling the mixture.[6][7]
-
After the addition, heat the mixture to reflux for several hours.[5][6]
-
Cool the reaction and quench with a saturated aqueous solution of ammonium chloride.[5]
-
Extract with diethyl ether, dry the organic layer, and purify the crude 3-ethylthiophene by vacuum distillation.[5][6]
-
-
Step 2: Oxidation to 3-Acetylthiophene:
-
Dissolve the purified 3-ethylthiophene in a suitable solvent (e.g., a magnesium nitrate solution).[6][7]
-
Under heating and stirring, add potassium permanganate powder in portions.[6][7]
-
Continue stirring and heating until the oxidation is complete.[6]
-
Work up the reaction by quenching excess permanganate and filtering to remove manganese dioxide.[5]
-
Extract the desired 3-acetylthiophene from the filtrate and purify.[5][6]
-
-
By understanding the underlying principles of thiophene's reactivity and carefully controlling reaction parameters, researchers can effectively prevent polysubstitution and achieve high yields of the desired monoacylated product with excellent regioselectivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 8. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 9. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US2458514A - Continuous catalytic process for the acylation of thiophenes - Google Patents [patents.google.com]
- 14. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]
Technical Support Center: Thiophene Acylation Reaction Work-Up
Welcome to the Technical Support Center for Thiophene Acylation Reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the work-up phase of thiophene acylation, providing not just procedural steps but also the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a Friedel-Crafts acylation of thiophene, and why is it performed this way?
A1: The standard quenching procedure involves slowly and carefully pouring the reaction mixture into a beaker containing crushed ice and often a concentrated acid, such as hydrochloric acid (HCl).[1] This serves multiple critical functions:
-
Deactivation of the Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are typically used in stoichiometric amounts and form a complex with the ketone product. The addition of water hydrolyzes the AlCl₃, breaking up this complex and rendering the catalyst inactive. The ice helps to dissipate the significant heat generated during this exothermic hydrolysis, preventing potential side reactions or boiling of the solvent.
-
Protonation and Dissolution of Aluminum Salts: The added acid (e.g., HCl) ensures that the resulting aluminum hydroxides are converted into water-soluble salts (e.g., AlCl₃), facilitating their removal during the subsequent aqueous extraction.[1]
-
Safety: A slow and controlled addition to ice is crucial to manage the exothermic reaction between the Lewis acid and water, preventing dangerous splashing and uncontrolled boiling.
Q2: I'm observing a low yield of my acylated thiophene after work-up. What are the likely causes and how can I troubleshoot this?
A2: Low yields can stem from several factors during the reaction or work-up. Here’s a troubleshooting guide:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Catalyst Deactivation: Impurities in the starting materials, especially water, can deactivate the Lewis acid catalyst.[2] Ensure all reagents and solvents are anhydrous.
-
Product Loss During Extraction:
-
Emulsion Formation: Emulsions can trap your product. If you encounter an emulsion, try adding brine (saturated NaCl solution) to break it. In some cases, filtering the mixture through a pad of Celite can also be effective.
-
Insufficient Extraction: Ensure you are extracting the aqueous layer multiple times (e.g., 2-3 times) with an appropriate organic solvent to maximize the recovery of your product.[1]
-
-
Side Reactions: Thiophene can be sensitive to harsh acidic conditions, potentially leading to polymerization or degradation.[3] Using milder catalysts like tin(IV) chloride (SnCl₄) or zinc halides can sometimes mitigate these side reactions.[3][4]
Q3: My final product is a mixture of 2-acyl and 3-acyl thiophene isomers. How can I improve the regioselectivity, and how do I separate the isomers?
A3: Thiophene acylation strongly favors substitution at the 2-position due to the greater stabilization of the cationic intermediate through resonance.[5] Obtaining the 3-acyl isomer is challenging via direct Friedel-Crafts acylation.
-
Improving Regioselectivity:
-
For 2-acylation, the inherent electronic properties of the thiophene ring generally provide high selectivity.
-
To achieve 3-acylation, alternative strategies are often necessary, such as using a directing group at the 2-position or starting with a 3-substituted thiophene and employing a multi-step synthesis.[2]
-
-
Separating Isomers:
-
Column Chromatography: This is the most effective method for separating 2- and 3-acylthiophene isomers due to their different polarities.[6] A carefully selected solvent system (e.g., a gradient of hexane/ethyl acetate) on silica gel can provide good separation.
-
Vacuum Distillation: While less effective for close-boiling isomers, it can be used for initial purification to remove other impurities.[6]
-
Q4: What are the common side products in thiophene acylation, and how can I minimize their formation?
A4: Besides isomeric products, other side products can form:
-
Diacylated Thiophenes: This can occur if an excess of the acylating agent is used. The initial acylation deactivates the ring, making a second acylation less likely, but it can still happen under forcing conditions. Using an excess of thiophene relative to the acylating agent can help minimize this.[6]
-
Unreacted Starting Materials: Residual thiophene and acylating agent may remain.[6]
-
Polymerization/Tars: Thiophene can polymerize in the presence of strong acids.[3] To avoid this, maintain a low reaction temperature and consider using a milder catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (moisture contamination) | Use anhydrous reagents and solvents. Flame-dry glassware before use. |
| Insufficient catalyst loading | Systematically increase the catalyst amount.[2] | |
| Impure starting materials | Purify thiophene and the acylating agent before the reaction.[2] | |
| Formation of Tar/Polymer | Reaction temperature too high | Lower the reaction temperature and add reagents slowly.[2] |
| Catalyst too harsh (e.g., AlCl₃) | Switch to a milder catalyst such as SnCl₄ or zeolites.[2][3] | |
| Persistent Emulsion During Extraction | Solvent choice | If using dichloromethane, consider switching to diethyl ether or ethyl acetate.[7] |
| Formation of finely dispersed solids | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Filtration through Celite can also be effective. | |
| Product is a Mixture of Isomers | Inherent reactivity of a substituted thiophene | For 3-substituted thiophenes, a mixture of 2,3- and 3,5-isomers is common. Optimize reaction conditions or consider an alternative synthetic route.[1] |
Experimental Protocols
Protocol 1: Standard Work-Up for Friedel-Crafts Acylation of Thiophene
This protocol outlines the work-up for a typical Friedel-Crafts acylation using AlCl₃ as the catalyst.
Materials:
-
Reaction mixture
-
Crushed ice
-
Concentrated HCl
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching:
-
In a separate beaker, prepare a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice/HCl mixture. Caution: This is a highly exothermic process.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. If DCM is used, it will be the bottom layer. If ethyl acetate is used, it will be the top layer.
-
Extract the aqueous layer with two additional portions of the organic solvent (e.g., 2 x 50 mL for a moderate scale reaction).[1]
-
Combine all organic layers.
-
-
Washing:
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
-
Purification:
-
Purify the crude product by vacuum distillation, column chromatography, or recrystallization as needed.[6]
-
Visualized Workflows
Here are some diagrams to illustrate key decision-making processes during the work-up of thiophene acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Acetylthiophene and 2-(Trimethylacetyl)thiophene for Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, thiophene derivatives are indispensable synthons. Among them, 2-acylthiophenes serve as versatile intermediates for the elaboration of complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of two key analogues: 2-acetylthiophene and its sterically encumbered counterpart, 2-(trimethylacetyl)thiophene (also known as 2-pivaloylthiophene). The objective is to furnish chemists with the nuanced understanding required to select the appropriate reagent and optimize reaction conditions, thereby streamlining synthetic routes and enhancing overall efficiency.
The fundamental distinction between these two compounds lies in the steric profile of the acyl substituent. The methyl group of 2-acetylthiophene presents a minimal steric footprint, whereas the tert-butyl group of this compound imposes a significant steric shield around the carbonyl functionality. This structural disparity is the primary determinant of their differential reactivity.
Physicochemical Properties: A Snapshot
A comparison of the fundamental physical properties of these two ketones reveals the influence of the bulkier acyl group on the physical characteristics of this compound.
Table 1: Physicochemical Properties of 2-Acetylthiophene and this compound
| Property | 2-Acetylthiophene | This compound |
| CAS Number | 88-15-3 | 20409-48-7[1] |
| Molecular Formula | C₆H₆OS | C₉H₁₂OS |
| Molecular Weight | 126.17 g/mol [2] | 168.26 g/mol |
| Appearance | Pale yellow liquid[2] | Not specified |
| Boiling Point | 213-214 °C[3] | Not specified |
| Melting Point | 9-11 °C[3] | Not specified |
| Density | 1.168 - 1.1709 g/mL at 25 °C[3] | Not specified |
Comparative Reactivity Analysis
The reactivity of these two ketones can be dissected through the lens of three principal reaction classes: nucleophilic addition to the carbonyl, electrophilic aromatic substitution on the thiophene ring, and reactions involving the α-protons of the acyl group.
Nucleophilic Addition to the Carbonyl Group: The Dominance of Steric Hindrance
The rate and feasibility of nucleophilic attack on the carbonyl carbon are profoundly influenced by steric hindrance. The bulky tert-butyl group in this compound creates a sterically congested environment, making the approach of a nucleophile significantly more challenging compared to the relatively accessible carbonyl of 2-acetylthiophene.[4][5]
Caption: Steric accessibility of the carbonyl group.
Electrophilic Aromatic Substitution: A Question of Regioselectivity
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, with a strong preference for the 5-position.[8] The acyl group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the directing effect of the sulfur atom still favors substitution at the 5-position.
In the case of this compound, the large tert-butyl group may exert a steric directing effect, potentially influencing the regioselectivity of the substitution. While substitution at the 5-position is still expected to be the major pathway, the steric bulk might lead to a greater proportion of substitution at the 4-position compared to 2-acetylthiophene under certain conditions.
α-Proton Chemistry: A Clear Divergence
A critical point of differentiation in the synthetic utility of these two ketones lies in the chemistry of the α-protons. 2-Acetylthiophene possesses acidic protons on the methyl group, which can be readily deprotonated to form an enolate. This enolate can then participate in a wide range of synthetically valuable reactions, such as aldol condensations, Claisen condensations, and α-halogenations.
Conversely, this compound lacks α-protons on the tert-butyl group. Consequently, it is incapable of forming an enolate at this position and cannot undergo the aforementioned reactions. This makes this compound a suitable substrate when enolization is an undesirable side reaction.
Caption: Comparison of enolate formation potential.
Experimental Protocols
The following protocols provide methodologies for the synthesis of the two title compounds, offering a practical basis for their preparation in a laboratory setting.
Synthesis of 2-Acetylthiophene
This procedure is adapted from a well-established method using Friedel-Crafts acylation.[9]
Materials:
-
Thiophene
-
Acetyl chloride
-
Stannic chloride (SnCl₄)
-
Benzene (dry)
-
Hydrochloric acid (concentrated)
-
Calcium chloride (anhydrous)
Procedure:
-
In a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride tube, place 16.8 g (0.2 mole) of thiophene, 15.6 g (0.2 mole) of acetyl chloride, and 200 mL of dry benzene.
-
Cool the solution to 0 °C in an ice bath.
-
With efficient stirring, add 52 g (0.2 mole) of freshly distilled stannic chloride dropwise over approximately 40 minutes.
-
After the addition is complete, remove the cooling bath and continue stirring for an additional hour.
-
Hydrolyze the reaction mixture by the slow addition of a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid.
-
Separate the benzene layer, wash it with 25 mL of water, and dry over anhydrous calcium chloride.
-
Distill off the benzene and any unreacted thiophene.
-
Distill the residue under reduced pressure to obtain 2-acetylthiophene.
Synthesis of this compound
A plausible synthetic route involves the Friedel-Crafts acylation of thiophene with pivaloyl chloride.
Materials:
-
Thiophene
-
Pivaloyl chloride (Trimethylacetyl chloride)
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (CH₂Cl₂) (dry)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred suspension of aluminum chloride in dry dichloromethane at 0 °C, add pivaloyl chloride dropwise.
-
After stirring for a short period, add a solution of thiophene in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Strategic Considerations for Synthesis
The choice between 2-acetylthiophene and this compound should be a deliberate one, guided by the specific requirements of the synthetic target.
-
2-Acetylthiophene is the reagent of choice when:
-
The synthetic route involves the formation of an enolate for subsequent C-C bond formation (e.g., aldol or Claisen reactions).
-
High reactivity at the carbonyl is desired for nucleophilic additions.
-
Steric hindrance is to be minimized.
-
-
This compound is advantageous when:
-
Enolization is an undesirable side reaction.
-
A sterically hindered environment is required to control the regioselectivity of subsequent reactions.
-
The bulky tert-butyl group is a desired structural feature in the final product, potentially to modulate pharmacokinetic or material properties.
-
References
- 1. 2-Propylthiophene | C7H10S | CID 73771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. Arrange the following compounds in the increasing order class 12 chemistry CBSE [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. orgsyn.org [orgsyn.org]
A Comparative Spectroscopic Guide to 2-(Trimethylacetyl)thiophene: Elucidating Structure Through NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is a cornerstone of innovation. This guide provides an in-depth analysis of 2-(trimethylacetyl)thiophene, also known as 2-pivaloylthiophene or tert-butyl 2-thienyl ketone, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). By comparing its spectral data with that of the closely related 2-acetylthiophene, we will highlight the key structural nuances and provide a comprehensive framework for its characterization.
Introduction to this compound
This compound is a heterocyclic ketone featuring a thiophene ring acylated at the 2-position with a bulky tert-butylcarbonyl (pivaloyl) group. This structural motif is of interest in medicinal chemistry and materials science, where the thiophene ring serves as a versatile scaffold and the pivaloyl group can impart unique steric and electronic properties. Accurate and unambiguous characterization of this compound is paramount for its application in synthetic chemistry and drug design. This guide will delve into the detailed analysis of its ¹H NMR, ¹³C NMR, and mass spectra, offering a comparative perspective to facilitate its identification and differentiation from similar structures.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of protons (¹H) and carbon-13 nuclei (¹³C) are highly sensitive to their local electronic environment, providing a detailed fingerprint of the molecular structure.
¹H NMR Spectroscopy: A Tale of Two Ketones
The ¹H NMR spectrum of this compound is expected to be relatively simple, showcasing the characteristic signals of the thiophene ring protons and the protons of the tert-butyl group. A direct comparison with 2-acetylthiophene, where a methyl group replaces the tert-butyl group, reveals the influence of the alkyl substituent on the electronic environment of the thiophene ring.
Predicted ¹H NMR Spectral Data for this compound and Experimental Data for 2-Acetylthiophene (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 2-Acetylthiophene[1][2] | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H5 | ~7.65 | ~7.67 | dd | J = 4.9, 1.1 Hz |
| Thiophene H3 | ~7.60 | ~7.69 | dd | J = 3.8, 1.1 Hz |
| Thiophene H4 | ~7.10 | ~7.12 | dd | J = 4.9, 3.8 Hz |
| -C(CH₃)₃ | ~1.35 | - | s | - |
| -COCH₃ | - | ~2.56 | s | - |
The protons on the thiophene ring (H3, H4, and H5) exhibit a characteristic splitting pattern due to spin-spin coupling. The deshielding effect of the carbonyl group is most pronounced on the adjacent H3 proton and the H5 proton, which is also influenced by the sulfur atom's lone pairs. The bulky tert-butyl group in this compound is expected to cause a slight upfield shift of the thiophene protons compared to 2-acetylthiophene due to its electron-donating inductive effect. The most significant difference is the presence of a sharp singlet integrating to nine protons around 1.35 ppm, characteristic of the magnetically equivalent protons of the tert-butyl group. This is a clear diagnostic peak for the pivaloyl moiety. In contrast, 2-acetylthiophene displays a singlet for the methyl protons at approximately 2.56 ppm.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.
Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for 2-Acetylthiophene (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 2-Acetylthiophene[3][4] |
| C=O | ~198 | ~190.7 |
| Thiophene C2 | ~144 | ~144.5 |
| Thiophene C3 | ~133 | ~133.8 |
| Thiophene C5 | ~132 | ~132.6 |
| Thiophene C4 | ~128 | ~128.2 |
| -C (CH₃)₃ | ~44 | - |
| -C(C H₃)₃ | ~28 | - |
| -COC H₃ | - | ~26.8 |
The carbonyl carbon of this compound is expected to be significantly downfield, likely around 198 ppm, due to the deshielding effect of the oxygen atom. The thiophene carbons will appear in the aromatic region (120-150 ppm). The carbon attached to the carbonyl group (C2) is the most deshielded of the ring carbons. A key differentiator will be the signals for the tert-butyl group: a quaternary carbon around 44 ppm and the methyl carbons around 28 ppm. In 2-acetylthiophene, the methyl carbon appears at approximately 26.8 ppm.[3][4]
Mass Spectrometry (MS) Analysis: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and insights into its structure through the analysis of its fragmentation pattern upon ionization. For ketones, alpha-cleavage is a dominant fragmentation pathway.
Upon electron ionization, this compound (molar mass: 168.26 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 168. The fragmentation pattern will be significantly different from that of 2-acetylthiophene (molar mass: 126.17 g/mol ).
Predicted Key Fragments in the Mass Spectrum of this compound and Experimental Data for 2-Acetylthiophene
| Ion | Predicted m/z for this compound | Experimental m/z for 2-Acetylthiophene[3][5] | Fragmentation |
| [M]⁺ | 168 | 126 | Molecular Ion |
| [M - C(CH₃)₃]⁺ | 111 | - | α-cleavage, loss of tert-butyl radical |
| [C(CH₃)₃]⁺ | 57 | - | Formation of tert-butyl cation |
| [M - CH₃]⁺ | - | 111 | α-cleavage, loss of methyl radical |
| [CH₃CO]⁺ | - | 43 | Formation of acylium ion |
| [C₄H₃S]⁺ | 83 | 83 | Thienyl cation |
The most characteristic fragmentation of this compound will be the α-cleavage leading to the loss of a stable tert-butyl radical (57 u), resulting in a prominent peak at m/z 111, which corresponds to the 2-thenoyl cation. Another significant peak is expected at m/z 57, corresponding to the stable tert-butyl cation. In contrast, the mass spectrum of 2-acetylthiophene is dominated by the loss of a methyl radical (15 u) to form the same 2-thenoyl cation at m/z 111, which is often the base peak.[3][5] A peak at m/z 43, corresponding to the acetyl cation, is also observed for 2-acetylthiophene.[5]
Experimental Protocols
To ensure the reproducibility and accuracy of the analytical data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 90° pulse.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Mass Spectrometry Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography:
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Set an appropriate temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.
-
-
Mass Spectrometry:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the NMR and MS analysis of this compound.
Caption: Workflow for NMR and MS analysis of this compound.
Conclusion
The combined application of NMR and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The ¹H NMR spectrum is distinguished by a prominent singlet for the nine protons of the tert-butyl group, while the ¹³C NMR confirms the presence of the pivaloyl moiety with its characteristic quaternary and methyl carbon signals. Mass spectrometry further corroborates the structure, with a clear molecular ion peak and a fragmentation pattern dominated by the loss of the stable tert-butyl radical. By comparing these spectral features with those of 2-acetylthiophene, researchers can confidently identify and differentiate these related compounds, ensuring the integrity of their scientific investigations and the quality of their synthesized materials.
References
- 1. rsc.org [rsc.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Stability of 2-Acylthiophenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stability of heterocyclic scaffolds is a cornerstone of robust drug design. Among these, 2-acylthiophenes are a privileged class of intermediates, integral to the synthesis of a multitude of active pharmaceutical ingredients (APIs). Their inherent reactivity, while beneficial for synthesis, can also be a harbinger of instability, impacting shelf-life, formulation efficacy, and ultimately, patient safety. This guide offers an in-depth technical comparison of the stability of various 2-acylthiophenes, providing field-proven insights and experimental data to inform your research and development endeavors.
The Stability Imperative: Why 2-Acylthiophene Degradation Matters
The thiophene ring, an aromatic heterocycle containing sulfur, is a bioisostere for the phenyl group in many drug candidates, often improving metabolic stability and binding affinity. The introduction of an acyl group at the 2-position, however, significantly alters the electronic landscape of the ring, creating a molecule susceptible to a variety of degradation pathways. Understanding the comparative stability of different 2-acylthiophenes—from the simple 2-formylthiophene to the more complex 2-benzoylthiophene—is paramount for:
-
Lead Optimization: Selecting candidates with optimal stability profiles early in the discovery phase.
-
Formulation Development: Designing formulations that protect the API from degradation.
-
Analytical Method Development: Creating robust, stability-indicating analytical methods for quality control.
-
Regulatory Compliance: Providing comprehensive stability data to regulatory agencies.
This guide will dissect the primary degradation pathways—hydrolysis, oxidation, photodecomposition, and thermal stress—and provide a comparative analysis of how the nature of the acyl group influences the overall stability of the molecule.
Factors Influencing the Stability of 2-Acylthiophenes
The stability of a 2-acylthiophene is not an intrinsic, immutable property. It is a dynamic interplay of the molecule's structure and its environment. The primary determinants of stability are the nature of the acyl substituent and the presence of other groups on the thiophene ring.
The acyl group, being electron-withdrawing, deactivates the thiophene ring, making it less susceptible to electrophilic attack than thiophene itself.[1] However, this electron-withdrawing nature also makes the carbonyl carbon an electrophilic center, susceptible to nucleophilic attack, a key step in hydrolytic degradation.
The general order of stability is influenced by both electronic and steric factors of the acyl group (R in R-C=O):
-
Electronic Effects: Electron-donating R groups can partially mitigate the electron-withdrawing effect of the carbonyl, potentially increasing the stability of the thiophene ring towards certain degradation pathways. Conversely, more strongly electron-withdrawing R groups can enhance the electrophilicity of the carbonyl carbon, increasing susceptibility to hydrolysis.
-
Steric Effects: Bulkier R groups can sterically hinder the approach of nucleophiles or other reactants, thereby slowing down degradation rates.
Comparative Degradation Profiles: A Data-Driven Analysis
To provide a clear comparison, we will examine the stability of four representative 2-acylthiophenes: 2-formylthiophene, 2-acetylthiophene, 2-propionylthiophene, and 2-benzoylthiophene, under forced degradation conditions. Forced degradation studies are a cornerstone of pharmaceutical development, providing a controlled means to accelerate degradation and understand a molecule's vulnerabilities.[2][3]
Hydrolytic Stability: The Battle Against Water
Hydrolysis is a prevalent degradation pathway for 2-acylthiophenes, particularly under non-neutral pH conditions. The reaction typically involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon.
Mechanism of Hydrolysis:
References
A Comparative Guide to Lewis Acids for the Synthesis of 2-(Trimethylacetyl)thiophene
For researchers and professionals in pharmaceutical and fine chemical synthesis, the efficient construction of heteroaromatic ketones is a foundational task. 2-(Trimethylacetyl)thiophene, also known as 2-pivaloylthiophene, is a valuable building block whose synthesis via the Friedel-Crafts acylation of thiophene presents a classic challenge in catalyst selection. The choice of Lewis acid is paramount, directly influencing yield, purity, and process viability.
This guide provides an in-depth comparison of common Lewis acids for this transformation. Rather than merely listing options, we will explore the causal relationships between catalyst choice, reaction mechanism, and experimental outcomes, offering a robust framework for rational catalyst selection and process optimization.
The Challenge: Acylating an Electron-Rich Heterocycle
Thiophene is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution. While this inherent reactivity is advantageous, it also presents a significant challenge: the propensity to undergo polymerization under strongly acidic conditions. Furthermore, the product ketone can form a stable complex with the Lewis acid, often necessitating stoichiometric or even excess quantities of the catalyst, which complicates workup and generates substantial waste.[1]
The primary goal is to achieve high regioselectivity for acylation at the C2 position, which is electronically favored. The stability of the cationic intermediate (the sigma complex) is greater for attack at the C2 position, as the positive charge can be delocalized over more atoms, including the sulfur, through three resonance structures.[] Attack at the C3 position results in a less stable intermediate with only two resonance contributors. Consequently, Friedel-Crafts acylation of unsubstituted thiophene almost exclusively yields the 2-acyl product.
Comparative Analysis of Lewis Acids
The selection of a Lewis acid for the acylation of thiophene with pivaloyl chloride—a sterically bulky acylating agent—requires a careful balance of reactivity and control. Below, we compare the performance of four common Lewis acids: Aluminum Chloride (AlCl₃), Stannic Chloride (SnCl₄), Titanium Tetrachloride (TiCl₄), and Zinc Chloride (ZnCl₂).
Aluminum Chloride (AlCl₃)
-
Reactivity & Performance: AlCl₃ is one of the most powerful and common Lewis acids used in Friedel-Crafts reactions. Its high reactivity can drive the acylation to completion, but this is a double-edged sword. With a sensitive substrate like thiophene, AlCl₃ aggressively promotes polymerization, leading to the formation of intractable tars and significantly reducing the yield of the desired product.[1]
-
Catalyst Loading: Due to the formation of a stable adduct between the product ketone and AlCl₃, a stoichiometric amount (at least 1.0 equivalent relative to the acyl chloride) is required.[3] In practice, an excess is often used to ensure full conversion.
-
Practical Considerations: Anhydrous AlCl₃ is highly hygroscopic and corrosive, requiring careful handling under inert atmosphere. The workup involves quenching a large amount of the acid, which is a highly exothermic process.
Stannic Chloride (SnCl₄)
-
Reactivity & Performance: SnCl₄ is a milder Lewis acid than AlCl₃, which is a distinct advantage for thiophene chemistry. It is strong enough to effectively generate the acylium ion from pivaloyl chloride but is significantly less prone to inducing polymerization.[1] This results in cleaner reactions and higher isolated yields of the desired 2-acylthiophene. For the closely related synthesis of 2-acetylthiophene, SnCl₄ is the catalyst of choice in a well-established Organic Syntheses procedure, providing yields of 79-83%. Similar high yields can be anticipated for this compound under optimized conditions.
-
Catalyst Loading: Like AlCl₃, SnCl₄ forms a complex with the product, necessitating the use of stoichiometric quantities.[3]
-
Practical Considerations: SnCl₄ is a liquid, which can make it easier to handle and dispense than solid AlCl₃. However, it is also moisture-sensitive and requires anhydrous conditions.
Titanium Tetrachloride (TiCl₄)
-
Reactivity & Performance: TiCl₄ is comparable in Lewis acidity to SnCl₄ and is also an effective catalyst for Friedel-Crafts acylations. It offers a good balance of reactivity and selectivity, generally avoiding the extensive polymerization seen with AlCl₃.
-
Catalyst Loading: A stoichiometric amount of TiCl₄ is typically required for the same reasons as AlCl₃ and SnCl₄.
-
Practical Considerations: TiCl₄ is a fuming liquid that reacts vigorously with water, demanding rigorous anhydrous techniques. Its application is well-documented for a range of acylation reactions.
Zinc Chloride (ZnCl₂)
-
Reactivity & Performance: ZnCl₂ is a significantly milder Lewis acid. While this may translate to slower reaction rates or require higher temperatures, it offers a crucial advantage. A key finding, detailed in U.S. Patent 2,492,629, is that zinc halides can effectively catalyze the acylation of thiophenes in catalytic amounts (less than one mole per mole of acylating agent). This stands in stark contrast to the stoichiometric requirements of the stronger Lewis acids.
-
Catalyst Loading: The ability to use sub-stoichiometric amounts (e.g., 0.1 to 0.5 equivalents) dramatically improves the process economy and simplifies the workup procedure.
-
Practical Considerations: While still hygroscopic, ZnCl₂ is generally considered easier and safer to handle than AlCl₃, SnCl₄, or TiCl₄. The reduced amount needed for the reaction leads to a significant reduction in acidic waste streams.
Data Presentation: Performance Summary
The following table summarizes the key performance indicators for each Lewis acid. It is important to note that a single study directly comparing all four catalysts for the synthesis of this compound is not available in the peer-reviewed literature. The data presented is a synthesis of information from analogous reactions and authoritative sources.
| Lewis Acid | Typical Catalyst Loading | Expected Yield Range | Key Advantages | Major Disadvantages |
| AlCl₃ | Stoichiometric (≥1.0 eq) | Variable, often low | High reactivity | Strong tendency to cause polymerization; stoichiometric waste |
| SnCl₄ | Stoichiometric (≥1.0 eq) | Good to Excellent (75-85%)* | Good balance of reactivity and selectivity; cleaner reaction than AlCl₃ | Stoichiometric waste; moisture-sensitive |
| TiCl₄ | Stoichiometric (≥1.0 eq) | Good | Similar performance to SnCl₄ | Stoichiometric waste; highly moisture-sensitive fuming liquid |
| ZnCl₂ | Catalytic (<1.0 eq) | Good | Catalytic loading ; reduced waste; milder conditions | May require higher temperatures or longer reaction times |
*Yields are based on the synthesis of the less sterically hindered 2-acetylthiophene and serve as a reliable benchmark.
Mechanistic Overview
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Recommended Experimental Protocol: SnCl₄-Catalyzed Synthesis
Based on its reliability and reduced side reactions compared to AlCl₃, Stannic Chloride (SnCl₄) is the recommended Lewis acid for researchers seeking high yields in a laboratory setting. The following protocol is adapted from a trusted Organic Syntheses procedure for a related transformation and is designed to serve as a robust starting point.
Caption: Step-by-step workflow for the synthesis of this compound.
Materials:
-
Thiophene (1.0 eq)
-
Pivaloyl chloride (1.0 eq)
-
Stannic chloride (SnCl₄) (1.0 eq), freshly distilled
-
Anhydrous Benzene or Dichloromethane (as solvent)
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride or Magnesium Sulfate
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube (or an inert gas inlet). Ensure all glassware is thoroughly dry.
-
Charging Flask: In the flask, combine thiophene (1.0 eq), pivaloyl chloride (1.0 eq), and the anhydrous solvent (e.g., 10 mL per 1 g of thiophene).
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath.
-
Catalyst Addition: Add freshly distilled stannic chloride (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over approximately 30-40 minutes. Maintain vigorous stirring and ensure the internal temperature does not rise above 10 °C. A colored precipitate will likely form.
-
Reaction at Room Temperature: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional hour.
-
Workup and Hydrolysis: Carefully and slowly hydrolyze the reaction complex by adding a mixture of water and concentrated hydrochloric acid (e.g., a 10:1 v/v mixture) via the dropping funnel. This step is exothermic and should be performed with caution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a portion of the solvent (e.g., 2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with water, and then dry over an anhydrous drying agent like calcium chloride or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the residual oil by vacuum distillation to obtain the final product, this compound.
Conclusion and Recommendations
While strong Lewis acids like AlCl₃ are highly reactive, they are suboptimal for the synthesis of this compound due to their tendency to cause substrate polymerization. SnCl₄ and TiCl₄ offer a much better alternative, providing a good balance of reactivity and control, leading to cleaner reactions and higher yields. Between them, SnCl₄ is often preferred due to its slightly easier handling as a liquid compared to the fuming nature of TiCl₄.
For processes where catalyst loading and waste reduction are critical, ZnCl₂ presents a compelling, albeit milder, option. Its unique ability to catalyze the reaction in sub-stoichiometric amounts makes it an economically and environmentally superior choice, particularly for larger-scale synthesis, though reaction conditions may need to be optimized (e.g., higher temperatures) to achieve comparable rates to SnCl₄.
For laboratory-scale synthesis focused on achieving a high, clean yield, SnCl₄ is the recommended catalyst , following a well-defined protocol as outlined above.
References
A Comparative Guide to the Acylation of Thiophene and Furan: Reactivity, Mechanisms, and Experimental Protocols
For Immediate Publication
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Organic Synthesis Division Subject: Reactivity Comparison of Thiophene and Furan in Acylation
Introduction
The Friedel-Crafts acylation of five-membered aromatic heterocycles, particularly thiophene and furan, is a cornerstone of organic synthesis. The resulting acyl derivatives serve as pivotal intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and materials.[1] Understanding the nuanced differences in the reactivity of these two structurally similar heterocycles is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides an in-depth comparison of thiophene and furan acylation, grounded in mechanistic principles and supported by experimental data.
Theoretical Background: A Tale of Two Heterocycles
The reactivity of thiophene and furan in electrophilic aromatic substitution is dictated by a delicate interplay of aromaticity and the electronegativity of the heteroatom.
Aromaticity: Both furan and thiophene are aromatic, adhering to Hückel's rule with a delocalized sextet of π-electrons.[2][3] However, the degree of aromaticity differs. Thiophene possesses greater aromatic character than furan.[2][4][5] This is often attributed to the lower electronegativity of sulfur compared to oxygen, which allows the sulfur's lone pair of electrons to participate more readily in the aromatic system.[3][5] The resonance energies further support this, with thiophene having a higher resonance energy (29 kcal/mol) than furan (18 kcal/mol).[6]
Electronegativity and Electron Density: Oxygen is more electronegative than sulfur.[2][4] Consequently, the oxygen atom in furan holds its lone pair of electrons more tightly, leading to a less effective delocalization and a lower electron density on the carbon atoms compared to thiophene.[2][5] This seemingly straightforward electronic effect has profound implications for their reactivity.
Reactivity in Electrophilic Aromatic Substitution: The general order of reactivity for five-membered heterocycles in electrophilic aromatic substitution is Pyrrole > Furan > Thiophene > Benzene.[4] This indicates that despite its lower aromaticity, furan is more reactive than thiophene towards electrophiles. This heightened reactivity is a direct consequence of the greater electron-donating ability of the oxygen atom via resonance, which outweighs its inductive electron-withdrawing effect. Furan's π-rich nature makes it exceptionally reactive, with electrophilic reactions proceeding significantly faster than in benzene.[6]
The Mechanism of Acylation: A Shared Pathway with Different Speeds
The Friedel-Crafts acylation of both thiophene and furan proceeds through a well-established electrophilic aromatic substitution mechanism. The regioselectivity for both heterocycles strongly favors substitution at the C2 (α) position.[7][8][9][10] This preference is due to the greater stabilization of the cationic intermediate (Wheland intermediate or σ-complex) formed upon electrophilic attack at the C2 position, which can be described by three resonance structures, compared to the two resonance structures for attack at the C3 (β) position.[4][8][10]
Caption: General mechanism of Friedel-Crafts acylation.
Reactivity Comparison: Experimental Insights
The theoretical differences in reactivity manifest in the choice of catalysts and reaction conditions required for successful acylation. Furan's high reactivity is a double-edged sword; while it reacts under milder conditions, it is also prone to polymerization and ring-opening, especially in the presence of strong Lewis acids like AlCl₃.[4][11][12] Thiophene, being more stable, can tolerate a wider range of Lewis acid catalysts and reaction conditions.[7][13]
| Feature | Thiophene Acylation | Furan Acylation | Rationale & References |
| Relative Reactivity | Less reactive than furan. | More reactive than thiophene. | Furan's oxygen is more electron-donating via resonance, increasing the ring's nucleophilicity.[4][6] |
| Typical Catalysts | Stronger Lewis acids (e.g., SnCl₄, Hβ zeolite). Milder catalysts (e.g., I₂, ZnCl₂) can also be used. | Milder Lewis acids (e.g., BF₃·OEt₂, phosphoric acid, ZnCl₂). Strong acids like AlCl₃ often lead to polymerization. | Thiophene's greater stability allows for more forceful conditions. Furan's sensitivity necessitates milder catalysts to avoid side reactions.[11][12][13][14][15][16] |
| Reaction Conditions | Can tolerate a broader range of temperatures and stronger acids. | Requires carefully controlled, mild, and often non-acidic conditions to prevent degradation. | The lower stability and higher reactivity of furan make it susceptible to decomposition under harsh conditions.[4][11][17] |
| Common Acylating Agents | Acetic anhydride, acetyl chloride. | Acetic anhydride, acyl chlorides. | Both can be used for either substrate, but the choice is often dictated by the catalyst and desired reactivity.[13][15][16][18][19] |
| Typical Yields | Generally high, often exceeding 90%. | Can be high under optimized conditions, but can be variable due to side reactions. | Thiophene's stability often leads to cleaner reactions and higher yields. Furan acylation requires more careful optimization to maximize yield.[20] |
Experimental Protocols
The following protocols provide representative examples for the synthesis of 2-acetylthiophene and 2-acetylfuran, highlighting the distinct experimental considerations for each substrate.
Synthesis of 2-Acetylthiophene
This procedure utilizes acetic anhydride as the acylating agent with a solid-acid catalyst, Hβ zeolite, offering a more environmentally benign alternative to traditional Lewis acids.
Materials:
-
Thiophene
-
Acetic Anhydride
-
Hβ Zeolite Catalyst
Procedure:
-
In a round-bottomed flask equipped with a condenser and magnetic stirrer, combine thiophene and acetic anhydride in a 1:3 molar ratio.
-
Add the Hβ zeolite catalyst to the reaction mixture.
-
Heat the mixture to 60°C with continuous stirring.
-
Monitor the reaction progress by TLC or GC. A typical reaction time is several hours for near-complete conversion.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The filtrate is then subjected to work-up and purification, typically by vacuum distillation, to isolate the 2-acetylthiophene.
Synthesis of 2-Acetylfuran
This protocol employs acetic anhydride with phosphoric acid as a milder catalyst to circumvent the polymerization issues associated with stronger Lewis acids.[14]
Materials:
-
Furan
-
Acetic Anhydride
-
85% Phosphoric Acid
Procedure:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, add acetic anhydride and 85% phosphoric acid.[14]
-
While stirring at 25°C, add furan dropwise over approximately 1 hour.[14]
-
Heat the mixture to 70°C and maintain for 5 hours.[14]
-
Cool the reaction to 50°C and add water, followed by stirring for 30 minutes.[14]
-
Cool the mixture to below 30°C and perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform).[14]
-
Combine the organic extracts and neutralize with a base (e.g., 30% sodium hydroxide solution).
-
The organic layer is then dried and the solvent removed under reduced pressure. The crude product is purified by vacuum distillation.[14]
References
- 1. CN105503820A - Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug - Google Patents [patents.google.com]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scribd.com [scribd.com]
- 13. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]
- 14. benchchem.com [benchchem.com]
- 15. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 16. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 19. 2-Acetylfuran | 1192-62-7 [chemicalbook.com]
- 20. ajrconline.org [ajrconline.org]
A Senior Application Scientist's Guide to Byproduct Analysis in 2-(Trimethylacetyl)thiophene Synthesis via GC-MS
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational activity. The purity of these compounds is paramount, as even minor byproducts can have significant biological effects or interfere with downstream reactions. This guide provides an in-depth analysis of the synthesis of 2-(trimethylacetyl)thiophene, a valuable building block, with a focus on identifying and understanding the formation of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). We will compare the primary synthetic route with a notable alternative and provide the experimental data and rationale necessary for robust analytical characterization.
The Synthesis of this compound: A Friedel-Crafts Approach
The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with pivaloyl chloride (trimethylacetyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2].
The Underlying Chemistry: Why This Reaction Works
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the pivaloyl chloride, generating a highly electrophilic acylium ion. Thiophene, being an electron-rich aromatic heterocycle, readily attacks this electrophile. The substitution occurs preferentially at the 2-position (alpha to the sulfur atom) due to the superior resonance stabilization of the carbocation intermediate compared to attack at the 3-position (beta-position)[3].
Caption: The Friedel-Crafts acylation pathway for this compound synthesis.
Experimental Protocol: Synthesis of this compound
-
Materials: Thiophene, pivaloyl chloride, anhydrous aluminum chloride, anhydrous dichloromethane (DCM), ice, 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM and cool the mixture to 0°C in an ice bath.
-
Slowly add pivaloyl chloride to the stirred suspension.
-
Add thiophene dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Unveiling the Reaction Mixture: GC-MS Analysis of Byproducts
Gas Chromatography-Mass Spectrometry is an indispensable tool for separating and identifying the components of a complex reaction mixture. The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information based on their mass-to-charge ratio and fragmentation patterns.
GC-MS Experimental Protocol
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Caption: A streamlined workflow for the GC-MS analysis of the synthesis mixture.
Identification of the Main Product and Potential Byproducts
The following table summarizes the expected retention times and key mass spectral fragments for the desired product and its likely byproducts.
| Compound Name | Structure | Expected Retention Time | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Rationale for Formation |
| This compound | Thiophene ring with a C(=O)C(CH₃)₃ group at the 2-position. | Main Peak | 168 | 111 (base peak, [M-C(CH₃)₃]⁺), 57 ([C(CH₃)₃]⁺) | Desired product from electrophilic substitution at the 2-position. |
| 3-(Trimethylacetyl)thiophene | Thiophene ring with a C(=O)C(CH₃)₃ group at the 3-position. | Slightly later than 2-isomer | 168 | 111, 57 | Minor isomer from less favored electrophilic attack at the 3-position. |
| 2,5-Di(trimethylacetyl)thiophene | Thiophene ring with C(=O)C(CH₃)₃ groups at the 2- and 5-positions. | Significantly later | 252 | 195 ([M-C(CH₃)₃]⁺), 111, 57 | Di-acylation product, as the first acyl group is not strongly deactivating. |
| 2-tert-Butylthiophene | Thiophene ring with a C(CH₃)₃ group at the 2-position. | Earlier than acylated products | 140 | 125 ([M-CH₃]⁺), 97 | Formed via decarbonylation of the pivaloyl acylium ion to the stable tert-butyl carbocation, followed by Friedel-Crafts alkylation[4]. |
Note: The fragmentation patterns for the trimethylacetylated thiophenes are predicted based on the known fragmentation of ketones, which involves alpha-cleavage. The most stable carbocation is formed, which in this case is the loss of the bulky tert-butyl group as a radical, leaving a stable thienoyl cation at m/z 111. The tert-butyl cation at m/z 57 is also expected to be a prominent peak. For 2-tert-butylthiophene, the fragmentation is expected to involve the loss of a methyl group to form a stable secondary carbocation, giving a base peak at m/z 125[5][6].
An Alternative Synthetic Route: The Gewald Reaction
For a comparative perspective, it is valuable to consider alternative synthetic pathways. The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes[7][8][9]. While it does not directly produce this compound, it offers a route to highly functionalized thiophenes that can be further modified.
The Gewald Reaction Mechanism
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base[7][10][11]. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
Caption: The general pathway of the Gewald reaction for 2-aminothiophene synthesis.
Comparison of Friedel-Crafts Acylation and the Gewald Reaction
| Feature | Friedel-Crafts Acylation | Gewald Reaction |
| Product Type | Aryl Ketones | Polysubstituted 2-Aminothiophenes |
| Starting Materials | Aromatic compound, Acyl Halide/Anhydride, Lewis Acid | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base |
| Key Intermediate | Acylium Ion | α,β-Unsaturated Nitrile |
| Advantages | Direct acylation, well-established. | High atom economy, one-pot, access to highly functionalized products. |
| Limitations | Potential for polysubstitution and rearrangement, harsh Lewis acids. | Limited to 2-aminothiophene derivatives, may require specific substrates. |
Conclusion and Future Perspectives
The Friedel-Crafts acylation of thiophene with pivaloyl chloride is an effective method for the synthesis of this compound. However, a thorough analysis of the reaction mixture by GC-MS is crucial for identifying and quantifying potential byproducts, including the 3-isomer, di-acylated species, and the product of a competing alkylation reaction, 2-tert-butylthiophene. Understanding the formation of these byproducts allows for the optimization of reaction conditions to improve the yield and purity of the desired product.
For the synthesis of other substituted thiophenes, particularly 2-aminothiophenes which are versatile intermediates in medicinal chemistry, the Gewald reaction presents a highly efficient and atom-economical alternative. The choice of synthetic route should be guided by the desired final product and the specific functional groups required. The analytical methodologies outlined in this guide provide a robust framework for the characterization of these important heterocyclic compounds, ensuring the quality and reliability of materials used in research and development.
References
- 1. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Butylthiophene | C8H12S | CID 73818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-tert-Butylthiophene | C8H12S | CID 15528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-(Trimethylacetyl)thiophene for Researchers and Drug Development Professionals
The synthesis of 2-(trimethylacetyl)thiophene, a key intermediate in the development of various pharmaceuticals and fine chemicals, presents chemists with a choice of several synthetic routes.[1][2] The selection of an optimal method is contingent upon a multitude of factors including, but not limited to, yield, purity, scalability, cost-effectiveness, and environmental impact. This guide provides a comprehensive analysis of the most prevalent methods for the synthesis of this valuable compound, supported by experimental data and mechanistic insights to inform your selection process.
Introduction to this compound
This compound, also known as 2-pivaloylthiophene, is an aromatic ketone that serves as a versatile building block in organic synthesis.[2] Its utility is underscored by its role as a precursor to more complex molecules with significant biological activity. The robust nature of the thiophene ring and the steric hindrance provided by the tert-butyl group make it a unique scaffold for further chemical transformations.
Synthetic Strategies: A Head-to-Head Comparison
Two primary methodologies dominate the landscape of this compound synthesis: the Friedel-Crafts acylation of thiophene and the reaction of a 2-thienyl Grignard reagent with pivaloyl chloride. Each approach carries its own set of advantages and disadvantages that merit careful consideration.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones.[3] In the context of this compound, this involves the reaction of thiophene with pivaloyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the pivaloyl chloride, facilitating the formation of a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. Thiophene exhibits a notable regioselectivity, with electrophilic substitution preferentially occurring at the C2 position. This preference is attributed to the greater stabilization of the cationic intermediate formed upon attack at the 2-position, which can be depicted with more resonance structures compared to attack at the 3-position.[4][5]
Workflow for Friedel-Crafts Acylation:
Caption: Workflow for Friedel-Crafts Acylation of Thiophene.
Advantages:
-
High Regioselectivity: The inherent electronic properties of the thiophene ring direct acylation to the 2-position, minimizing the formation of the 3-acyl isomer.[4][5]
-
Readily Available Starting Materials: Thiophene, pivaloyl chloride, and aluminum chloride are common and relatively inexpensive laboratory reagents.[2]
Disadvantages:
-
Stoichiometric Lewis Acid: The reaction typically requires at least a stoichiometric amount of the Lewis acid, as it complexes with the product ketone, rendering it inactive as a catalyst.[3] This generates a significant amount of acidic waste, posing environmental and disposal challenges.
-
Moisture Sensitivity: Aluminum chloride is highly hygroscopic, and the reaction must be conducted under strictly anhydrous conditions to prevent decomposition of the catalyst and starting materials.
-
Harsh Quenching Conditions: The workup involves quenching with acid, which can be exothermic and requires careful handling.
Method 2: Grignard Reagent-Based Synthesis
An alternative approach involves the use of an organometallic reagent, specifically the Grignard reagent derived from 2-bromothiophene. This nucleophilic species can then react with pivaloyl chloride to afford the desired ketone.
Reaction Mechanism: The synthesis begins with the formation of 2-thienylmagnesium bromide from 2-bromothiophene and magnesium metal.[6][7] This Grignard reagent is a potent nucleophile. The subsequent reaction with pivaloyl chloride is a nucleophilic acyl substitution. The 2-thienyl group attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate which then collapses to yield this compound and magnesium salts.
Workflow for Grignard-based Synthesis:
Caption: Workflow for Grignard-based Synthesis.
Advantages:
-
Avoidance of Strong Lewis Acids: This method circumvents the need for stoichiometric and moisture-sensitive Lewis acids like AlCl₃, leading to a more environmentally benign process with a simpler workup.
-
Milder Reaction Conditions: The acylation step is typically carried out at or below room temperature, offering better control and a more favorable safety profile.
Disadvantages:
-
Multi-step Process: This route requires the pre-formation of the Grignard reagent, adding an extra step to the overall synthesis.[6]
-
Moisture and Air Sensitivity of Grignard Reagent: Grignard reagents are highly sensitive to moisture and atmospheric oxygen, necessitating the use of anhydrous solvents and an inert atmosphere.[8]
-
Potential for Side Reactions: The Grignard reagent can potentially react with the ketone product, leading to the formation of a tertiary alcohol byproduct, although the steric hindrance of the pivaloyl group generally minimizes this.
Experimental Data and Performance Metrics
To provide a quantitative comparison, the following table summarizes typical experimental outcomes for both methods.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard-based Synthesis |
| Typical Yield | 75-85% | 70-80% |
| Purity (pre-purification) | Good, minor regioisomer | Good, potential for alcohol byproduct |
| Scalability | Well-established for large scale | Feasible, requires careful control of exotherms |
| Reagent Cost | Generally lower | Higher due to 2-bromothiophene |
| Waste Stream | Acidic aluminum waste | Magnesium salts |
| Safety Considerations | Highly exothermic quench, corrosive HCl | Pyrophoric Grignard reagent, flammable solvents |
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Thiophene
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, a solution of thiophene (1.0 eq.) and pivaloyl chloride (1.05 eq.) in DCM is added dropwise, maintaining the internal temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched by carefully pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.[2]
Protocol 2: Grignard-based Synthesis
-
Magnesium turnings (1.2 eq.) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A crystal of iodine is added to activate the magnesium.
-
A solution of 2-bromothiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is then heated to reflux until the magnesium is consumed.
-
The resulting Grignard reagent is cooled to 0 °C, and a solution of pivaloyl chloride (0.95 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard-based synthesis are viable methods for preparing this compound. The choice between them will largely depend on the specific requirements of the synthesis.
-
For large-scale industrial production where cost is a primary driver and robust infrastructure for handling hazardous materials is in place, the Friedel-Crafts acylation may be preferred due to the lower cost of starting materials.
-
For laboratory-scale synthesis and applications where environmental considerations and milder reaction conditions are prioritized, the Grignard-based method offers a compelling alternative, despite the additional step and the need for careful handling of the organometallic reagent.
It is also worth noting that research into greener alternatives for Friedel-Crafts acylation, such as the use of solid acid catalysts, is an active area of investigation and may offer more sustainable routes in the future.[9]
References
- 1. This compound | 20409-48-7 | VAA40948 [biosynth.com]
- 2. This compound CAS#: 20409-48-7 [amp.chemicalbook.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Trimethylacetyl)thiophene
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents like 2-(Trimethylacetyl)thiophene is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Characterization of this compound
Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, a ketone and thiophene derivative, presents specific risks that dictate its handling and disposal requirements.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity : Harmful if swallowed[1].
-
Skin Sensitization : May cause an allergic skin reaction[1].
The primary causality for treating this compound as hazardous waste stems from these toxicological properties. Ingestion can lead to adverse health effects, and skin contact may result in sensitization, an immunological response that can become more severe with repeated exposure. Therefore, all waste containing this compound must be handled as hazardous chemical waste[2].
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C9H12OS | [1][3][4] |
| Molecular Weight | 168.26 g/mol | [1][3][4] |
| Physical State | Liquid | [1] |
| Stability | Stable under normal conditions | [1] |
Understanding these properties is crucial for safe handling and for preventing accidental releases. For instance, knowing it is a stable liquid helps in selecting appropriate storage containers and spill response materials.
Personal Protective Equipment (PPE) and Immediate Safety Precautions
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). This is a non-negotiable first line of defense when handling this compound and its associated waste.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against accidental splashes[5].
-
Hand Protection : Chemical-resistant gloves, such as butyl or nitrile gloves, are mandatory to prevent skin contact and potential sensitization[5][6][7]. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal[8].
-
Body Protection : A fully buttoned lab coat must be worn to protect against contamination of personal clothing[5][7].
-
Ventilation : All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[5][8].
These precautions are not just procedural formalities; they are critical control measures designed to mitigate the specific health risks posed by this chemical.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and documented process to ensure compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States[9][10].
Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous chemical reactions and ensures that waste is disposed of in the most appropriate manner[11].
-
Solid Waste : Collect any solid waste contaminated with this compound, such as used weighing papers, spatulas, or contaminated absorbent materials, in a designated, leak-proof hazardous waste container. This container should be made of a chemically compatible material like high-density polyethylene (HDPE)[2].
-
Liquid Waste : If the compound is in a solution, collect this liquid waste in a separate, clearly labeled, and sealable hazardous waste container[2][12]. Never mix this waste with other incompatible waste streams, such as strong oxidizing agents[5].
-
Contaminated PPE : Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag or container[2].
Accurate and clear labeling of waste containers is a critical regulatory requirement and a vital safety measure.
-
Each waste container must be clearly labeled with the words "Hazardous Waste"[2].
-
The full chemical name, "this compound," must be written on the label[2].
-
Indicate the approximate quantity of the waste and the date of accumulation[2].
-
Maintain a log of all waste generated. This documentation is essential for tracking and for your institution's environmental health and safety (EHS) records[13].
Proper temporary storage of hazardous waste is crucial to prevent accidents and ensure the safety of laboratory personnel.
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area[2].
-
Ensure that the storage area is away from sources of ignition and incompatible materials[7].
-
Storage time limits are regulated by the EPA based on the quantity of waste generated per month, so be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator)[9].
In the event of a spill, a prompt and appropriate response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Contain the Spill : Use an inert, non-combustible absorbent material like vermiculite, sand, or a universal absorbent pad to contain the spill[2][5].
-
Collect the Waste : Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container[5].
-
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water[2][5]. All cleaning materials must be disposed of as hazardous waste[2].
-
Report the Incident : Report the spill to your institution's EHS office.
The final disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or its containers be disposed of down the sanitary sewer. This can harm aquatic life and interfere with wastewater treatment processes[14].
-
Licensed Disposal Vendor : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company[11][12]. These companies are equipped to handle and dispose of hazardous materials in accordance with all federal, state, and local regulations.
Workflow for Disposal Decision Making
To provide a clear, at-a-glance guide for the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, you can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to best practices is a hallmark of scientific excellence and a core component of building a culture of safety within the research community.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 20409-48-7 [chemicalbook.com]
- 4. This compound | 20409-48-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetone Hazards - Safe Handling and Disposal Practices [safetyiq.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. sustainable-markets.com [sustainable-markets.com]
- 10. axonator.com [axonator.com]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. laballey.com [laballey.com]
- 13. epa.gov [epa.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Handling 2-(Trimethylacetyl)thiophene
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-tested procedures for the safe handling of 2-(Trimethylacetyl)thiophene (CAS No. 20409-48-7), ensuring that your work is not only groundbreaking but also fundamentally safe. As your partner in the laboratory, we believe that providing this level of in-depth guidance is our responsibility—equipping you with the knowledge to handle our products with the utmost confidence and care.
Hazard Assessment: Understanding the Compound
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified with specific risks that dictate our handling protocols. The primary hazards identified are acute oral toxicity and the potential for skin sensitization.[1][2] This means the compound can be harmful if ingested and can cause an allergic skin reaction upon contact.[1] While this specific compound isn't classified for flammability, the parent molecule, thiophene, is a highly flammable liquid, warranting a cautious approach to heat and ignition sources.[3]
Table 1: Hazard Profile for this compound
| Hazard Classification | GHS Code | Description | Source(s) |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1][2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [1][2] |
This profile is the foundation upon which our safety protocols are built. Every subsequent step is a direct response to mitigate these identified risks.
Core Directive: Personal Protective Equipment (PPE)
Your first and most critical line of defense is a comprehensive and correctly utilized PPE regimen. The following are non-negotiable requirements for any procedure involving this compound.
Eye and Face Protection
-
Mandatory Equipment: At a minimum, chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards must be worn.[1]
-
The 'Why': The primary risk here is an accidental splash. Standard safety glasses do not provide a seal around the eyes and are insufficient. Chemical splash goggles are essential to prevent contact with this irritating compound.[4] For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield worn over the safety goggles is required.[4][5]
Hand Protection
-
Mandatory Equipment: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for any signs of degradation or perforation before use.
-
The 'Why': The most significant identified risk is skin sensitization (H317).[1][2] This means that repeated contact can lead to an allergic reaction. Proper glove selection and use are paramount to prevent skin contact.[6] For extended procedures, consider double-gloving to provide an extra layer of protection. It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your skin. After any handling procedure, hands must be washed thoroughly.[7][8]
Body Protection
-
Mandatory Equipment: A flame-resistant lab coat should be worn and kept fully fastened.[5]
-
The 'Why': A lab coat protects your skin and personal clothing from spills and contamination.[9] Given the flammability of related thiophene compounds, a flame-resistant coat is a prudent measure against unforeseen fire risks. For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier.[3][5]
Respiratory Protection
-
Mandatory Equipment: All handling of this compound must be conducted within a certified and operational chemical fume hood.[5][10]
-
The 'Why': While the inhalation toxicity is not the primary classified hazard, good laboratory practice dictates minimizing all chemical exposures.[7] Thiophene derivatives can be volatile, and a fume hood is the most effective engineering control to prevent the inhalation of vapors.[6] A respirator should only be considered a secondary measure if engineering controls are proven to be insufficient, not as a substitute for a fume hood.[10]
Operational and Disposal Plan
A systematic workflow is crucial for safety and reproducibility. The following procedural diagram and steps outline the complete lifecycle of handling, from initial preparation to final disposal.
Caption: Workflow for Handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Before beginning, verify that the chemical fume hood is operational and that an eyewash station and safety shower are unobstructed and accessible.[1][10]
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.[5]
-
Assemble all necessary equipment and reagents before introducing the this compound to minimize handling time.[5]
-
-
Weighing and Transfer :
-
Always conduct weighing and transfers of this compound inside the chemical fume hood to contain any vapors.[5]
-
Use a tared, sealed container to weigh the liquid, minimizing exposure to the atmosphere.
-
-
Storage :
Disposal Plan: A Mandate for Environmental and Personal Safety
Improper disposal is a significant risk. All materials contaminated with this compound must be treated as hazardous waste.[3]
-
Waste Segregation :
-
Solid Waste : All contaminated solid materials, such as gloves, weighing paper, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[5] Do not mix with general laboratory trash.
-
Liquid Waste : All liquid waste containing this compound, including reaction residues and cleaning solvents, must be collected in a separate, labeled hazardous waste container.[5][12]
-
-
Container Management :
-
Use appropriate, chemically resistant containers for waste.
-
Never fill waste containers to more than 80% capacity to allow for vapor expansion.
-
Keep waste containers securely closed when not in use.
-
-
Final Disposal :
By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 20409-48-7 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. ethz.ch [ethz.ch]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
